molecular formula C8H15NO5 B13952438 Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Cat. No.: B13952438
M. Wt: 205.21 g/mol
InChI Key: VZUMHTBGTBIDIT-UHFFFAOYSA-N
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Description

Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C8H15NO5 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO3.C2H4O2/c8-4-1-2-7-3-5-10-6(7)9;1-2(3)4/h8H,1-5H2;1H3,(H,3,4)

InChI Key

VZUMHTBGTBIDIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC(=O)N1CCCO

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Acetic Acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of two organic compounds: acetic acid, a foundational carboxylic acid, and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, a heterocyclic compound with relevance in modern synthetic chemistry. The document is structured to deliver not only core data but also field-proven insights into the causality behind their properties and their practical application for researchers, scientists, and professionals in drug development.

Section 1: Acetic Acid (Ethanoic Acid)

Acetic acid, systematically named ethanoic acid, is the second simplest carboxylic acid and is widely recognized as the primary component of vinegar, excluding water.[1][2] Its significance extends far beyond the culinary world; it is a vital chemical reagent and industrial solvent used in the production of materials like polyvinyl acetate and cellulose acetate.[1]

Chemical and Physical Properties

The physicochemical properties of acetic acid are dictated by its carboxyl functional group (-COOH). This group facilitates strong intermolecular hydrogen bonding, leading to the formation of dimers in the liquid and vapor phases.[2] This dimerization significantly influences its boiling point, elevating it relative to other organic molecules of similar molecular weight.

A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
IUPAC Name Ethanoic acid[1][2]
CAS Number 64-19-7[3][4]
Molecular Formula CH₃COOH or C₂H₄O₂[1][2]
Molecular Weight 60.052 g/mol [2][5][6]
Melting Point 16-17 °C (61-62 °F)[1]
Boiling Point 118-119 °C (244-246 °F)[1][6]
Density (liquid) 1.049 g/cm³[1][2]
pKa (in water at 25°C) 4.76[1][2][5][7]
Flash Point 40 °C (104 °F)[5][8]
Solubility in water Miscible[1][8]
Acidity and Solvent Characteristics

From a mechanistic standpoint, the acidity of acetic acid is its most defining chemical feature. The hydrogen atom of the carboxyl group can be donated, establishing an equilibrium in aqueous solution.[1][2]

CH₃COOH + H₂O ⇌ CH₃COO⁻ + H₃O⁺

The acid dissociation constant (pKa) of 4.76 indicates it is a weak acid; in a 1.0 M solution, only about 0.4% of the molecules are ionized.[1][7] The stability of the resulting acetate anion (CH₃COO⁻) is a key factor in this equilibrium.

As a solvent, acetic acid is a polar, protic solvent, capable of dissolving both polar and non-polar compounds.[1][2] It is fully miscible with water, ethanol, diethyl ether, and hexane but has limited miscibility with longer-chain alkanes like octane.[1][2][6] This versatility makes it a valuable solvent for recrystallization and for reactions involving carbocation intermediates, such as the Friedel-Crafts alkylation.[1]

Reactivity and Decomposition

Acetic acid undergoes typical carboxylic acid reactions, including:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1][6]

  • Amide Formation: Reacts with amines to form amides.[1]

  • Reduction: Can be reduced to ethanol.[1]

  • Reaction with Bases and Metals: It reacts with bases to form acetate salts and is corrosive to metals like iron, magnesium, and zinc, producing hydrogen gas and metal acetates.[1][2][6]

When heated above 440 °C, acetic acid decomposes to yield either methane and carbon dioxide or ketene and water.[1][2]

Safety and Handling

Glacial (undiluted) acetic acid is a corrosive substance that can cause severe skin burns, eye damage, and irritation to the respiratory tract upon inhalation.[3][5][9][10] It is essential to use personal protective equipment (PPE), including gloves (nitrile provides better protection than latex), safety goggles, and a lab coat when handling the concentrated form.[9][11] Storage should be in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and bases.[9]

Section 2: 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

This compound belongs to the oxazolidinone class of heterocycles. The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably forming the core of several synthetic antibiotics, including Linezolid.[12][13][14] These antibiotics function by inhibiting the initiation phase of bacterial protein synthesis.[13][14] 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one serves as a valuable synthetic intermediate, particularly in the preparation of analogs of the anticancer drug Ifosfamide.[15][16]

Chemical and Physical Properties

Experimental data for this specific compound is less abundant than for acetic acid. Many of the available properties are computationally predicted. It typically presents as a clear, colorless to pale yellow oil or light yellow liquid.[15][16]

PropertyValueSource(s)
IUPAC Name 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one[17][18][19]
CAS Number 87010-29-5[15][16][17]
Molecular Formula C₆H₁₁NO₃[15][17][18]
Molecular Weight 145.16 g/mol [15][17][18]
Density 1.214 g/cm³ (at 20°C)[15]
Form Oil / Light Yellow Liquid[15][16]
XLogP3-AA (Predicted) -0.4[17][20]
Solubility Slightly soluble in Chloroform and Methanol[15]
Reactivity and Synthetic Utility

The reactivity of this molecule is governed by its two primary functional groups: the secondary alcohol (-OH) and the cyclic carbamate (oxazolidinone ring).

  • The hydroxyl group can undergo standard alcohol reactions, such as oxidation, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

  • The oxazolidinone ring is generally stable but can be manipulated under specific conditions. Its primary utility lies in its role as a chiral auxiliary or as a core structural element in pharmacologically active molecules.

Its use as a precursor for Ifosfamide analogs highlights its importance as a building block for introducing a specific, functionalized side chain onto a core structure.[15][16]

Safety and Handling

Detailed GHS hazard classification for this compound is not widely available.[16][17] Given its application in pharmaceutical synthesis, it should be handled with the standard care afforded to all laboratory chemicals. Researchers should assume it may be an irritant and should use appropriate PPE, including gloves and eye protection, while working in a well-ventilated area.

Section 3: Experimental Protocols

The following protocols are provided as examples of common, self-validating laboratory procedures involving these compounds.

Protocol: Preparation and Validation of an Acetate Buffer (pH 4.76)

This protocol leverages the pKa of acetic acid to create a buffer solution, a fundamental technique in biochemistry and analytical chemistry. The procedure is self-validating through the final pH measurement.

Materials:

  • 0.1 M Acetic Acid solution

  • 0.1 M Sodium Acetate solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beakers and graduated cylinders

Procedure:

  • Measure 50 mL of 0.1 M Acetic Acid solution and transfer it to a clean 150 mL beaker.

  • Measure 50 mL of 0.1 M Sodium Acetate solution.

  • Place the beaker with the acetic acid on a magnetic stir plate and add the stir bar. Begin gentle stirring.

  • Slowly add the 50 mL of sodium acetate solution to the beaker containing the acetic acid.

  • Allow the solution to mix thoroughly for 2-3 minutes.

  • Validation: Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0 and 7.0).

  • Rinse the pH electrode with deionized water, gently blot dry, and immerse it in the prepared buffer solution.

  • Record the pH. The measured pH should be very close to the pKa of acetic acid, approximately 4.76.[1][7]

Protocol: General Workflow for Reaction Monitoring by Thin-Layer Chromatography (TLC)

This workflow is essential for tracking the progress of a synthesis, such as an esterification reaction involving acetic acid or a substitution reaction involving 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

Materials:

  • TLC plates (e.g., silica gel on aluminum backing)

  • Developing chamber with lid

  • Appropriate solvent system (eluent), e.g., a mixture of hexane and ethyl acetate

  • Capillary spotters

  • UV lamp (254 nm)

  • Iodine chamber or other staining solution (if compounds are not UV-active)

  • Reaction mixture at t=0 and subsequent time points

Procedure:

  • Prepare the developing chamber by adding the chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and securely close the lid.

  • Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.

  • Using a capillary spotter, apply a small spot of the starting material(s) on the origin line (this is the reference).

  • Apply a small spot of the reaction mixture at time zero (t=0) next to the reference spot.

  • Place the TLC plate into the developing chamber, ensuring the origin line is above the eluent level. Close the lid.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the spots. First, view the plate under a UV lamp. Circle any visible spots with a pencil. If necessary, use a secondary visualization method like an iodine chamber.

  • Interpretation & Validation: As the reaction proceeds, take samples at various time points (e.g., t=30 min, t=60 min) and run new TLC plates. A successful reaction will show the spot(s) corresponding to the starting material(s) diminishing in intensity while a new spot, corresponding to the product, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible.

Section 4: Visualizations and Conceptual Frameworks

Diagrams are provided to visually represent key chemical principles and synthetic relationships.

Acetic_Acid_Dissociation CH3COOH Acetic Acid (CH₃COOH) CH3COO Acetate Ion (CH₃COO⁻) CH3COOH->CH3COO Dissociation (pKa = 4.76) H2O Water (H₂O) CH3COO->CH3COOH Association H3O Hydronium Ion (H₃O⁺) Plus1 + Plus2 +

Caption: Dissociation equilibrium of acetic acid in water.

Oxazolidinone_Synthesis Epoxide Epoxide Catalyst Catalyst (Metal or Organocatalyst) Epoxide->Catalyst Isocyanate Isocyanate Isocyanate->Catalyst Product 1,3-Oxazolidin-2-one Catalyst->Product [2+3] Cycloaddition Plus +

Caption: A general catalytic pathway for synthesizing the 1,3-oxazolidin-2-one core.

References

  • Acetic acid - Wikipedia. [Link]

  • Acetic Acid | CH3COOH | CID 176 - PubChem - NIH. [Link]

  • Acetic Acid - BYJU'S. [Link]

  • Acetic Acid Hazards & Safety Information - VelocityEHS. [Link]

  • About pKa's - University of Wisconsin–Madison. [Link]

  • Acetic Acid - Chemical Safety Facts. [Link]

  • Acetic Acid – Structure, Formula, Properties, Reactions & Uses - Vedantu. [Link]

  • Acetic acid (ethanoic acid) - DCCEEW. [Link]

  • Is CH3COOH (Acetic acid) Soluble or Insoluble in Water? - YouTube. [Link]

  • 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613 - PubChem. [Link]

  • Safety Data Sheet: Acetic acid - Carl ROTH. [Link]

  • Chemical Reactivity of Acetic Acid with Oxygen - Unacademy. [Link]

  • Why is acetic acid soluble in water? - Quora. [Link]

  • Does solubility of acetic acid depend on the pH? - Chemistry Stack Exchange. [Link]

  • pKa and Dissociation Equilibrium - Shimadzu. [Link]

  • What is the pKa of acetic acid? - YouTube. [Link]

  • Safety Data Sheet: Acetic acid - Carl ROTH. [Link]

  • Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

  • Acetic Acid - Common Organic Chemistry. [Link]

  • Overview - ECHA CHEM. [Link]

  • 3-(3-hydroxypropyl)-2-oxazolidinone (C6H11NO3) - PubChemLite. [Link]

  • 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate — Chemical Substance Information - NextSDS. [Link]

  • 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl- - the NIST WebBook. [Link]

  • US3937716A - Oxazolidine derivatives - Google P
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. [Link]

  • Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview) - ResearchGate. [Link]

  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof - Justia Patents. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. [Link]

Sources

Spectroscopic Characterization of Acetic Acid and 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the accurate characterization of binary mixtures, solvates, and non-covalent complexes is critical for ensuring process consistency. This guide focuses on the spectroscopic characterization of the binary system comprising acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5).

The latter compound, characterized by a five-membered oxazolidinone ring and a terminal hydroxypropyl chain, is a well-documented building block and a known intermediate/impurity in the synthesis of the chemotherapeutic agent Ifosfamide[1][2]. Because acetic acid is frequently used as a solvent, catalyst, or pH modifier in these synthetic pathways, it readily forms dynamic hydrogen-bonded networks with the oxazolidinone derivative. As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating analytical framework to differentiate between a non-covalent physical mixture and the covalently bonded ester, 3-(3-hydroxypropyl)-2-oxazolidinone acetate (CAS 87010-30-8)[][].

Mechanistic Context: The Hydrogen-Bonding Network

To characterize this system, we must first understand the causality of their molecular interactions.

Acetic acid () exists predominantly as a cyclic dimer in non-polar environments due to strong intermolecular hydrogen bonding[5][6]. However, when introduced to 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (), this dimer is disrupted[7]. The oxazolidinone derivative presents two highly competitive hydrogen-bond acceptors: the carbamate ring carbonyl (C=O) and the terminal hydroxyl group (-OH). Furthermore, its terminal -OH acts as a hydrogen-bond donor to the acetic acid carbonyl.

This complex interplay results in distinct spectroscopic perturbations—specifically, the deshielding of protons in NMR and the red-shifting of carbonyl stretching frequencies in FTIR.

HBondLogic AcOH_OH Acetic Acid (-OH Donor) Oxaz_OH Oxazolidinone (-OH Donor/Acceptor) AcOH_OH->Oxaz_OH H-Bond (NMR Downfield Shift) Oxaz_CO Oxazolidinone (Ring C=O Acceptor) AcOH_OH->Oxaz_CO H-Bond (IR C=O Red-Shift) AcOH_CO Acetic Acid (C=O Acceptor) Oxaz_OH->AcOH_CO H-Bond (IR Broadening)

Caption: Logical pathways of hydrogen-bond donor/acceptor interactions between acetic acid and the oxazolidinone.

Spectroscopic Characterization Workflows

A multi-modal approach is required to fully elucidate the state of the mixture. Relying on a single technique can lead to false positives (e.g., mistaking a strongly H-bonded complex for a covalent ester).

  • ATR-FTIR (Non-Destructive): Attenuated Total Reflectance (ATR) is chosen over KBr pelleting. Causality: The high pressure required to press KBr pellets mechanically disrupts fragile non-covalent hydrogen-bonding networks. ATR allows the direct measurement of the liquid/semi-solid mixture in its native thermodynamic state.

  • NMR Spectroscopy (Solution-State): Deuterated chloroform (CDCl₃) is explicitly selected as the solvent. Causality: Using a strongly coordinating solvent like DMSO-d₆ would act as a competitive H-bond acceptor, instantly destroying the acetic acid–oxazolidinone interactions we are attempting to measure.

  • LC-ESI-MS (Destructive Mass Confirmation): Used to conclusively rule out the formation of the acetate ester.

Workflow A Binary System (Acetic Acid + Oxazolidinone) B ATR-FTIR Spectroscopy (Non-Destructive) A->B Step 1: Solid/Liquid Phase C 1H/13C NMR Spectroscopy (CDCl3 Solution) A->C Step 2: Solution Phase D LC-ESI-MS (Destructive/Mass Confirmation) A->D Step 3: Gas Phase Ions E Data Synthesis & Structural Validation B->E C->E D->E

Caption: Orthogonal analytical workflow for characterizing the binary chemical system.

Experimental Protocols (Self-Validating Systems)

ATR-FTIR Protocol
  • Step 1: Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum (ambient air).

  • Step 2: Analyze neat glacial acetic acid and neat 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one independently to establish baseline reference spectra.

  • Step 3: Deposit 2-3 drops of the binary mixture onto the crystal. Ensure the sample covers the entire active area.

  • Validation Check: If the carbamate C=O stretch shifts significantly from ~1745 cm⁻¹ to ~1735 cm⁻¹, it confirms the ring carbonyl is acting as an H-bond acceptor.

¹H NMR Protocol (Dilution Series)
  • Step 1: Prepare a 50 mM solution of the binary mixture in CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2: Acquire a standard 1D ¹H NMR spectrum (400 MHz, 16 scans, 298 K).

  • Step 3 (The Self-Validating Step): Perform a serial dilution to create 25 mM and 12.5 mM samples. Acquire spectra for each.

  • Validation Check: Hydrogen bonding is concentration-dependent. If the broad -OH/-COOH peak shifts upfield (towards lower ppm) upon dilution, the interaction is non-covalent. If the chemical shifts remain entirely static, suspect covalent esterification.

LC-ESI-MS Protocol
  • Step 1: Dilute the sample to 1 µg/mL in a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Step 3: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode.

  • Validation Check: A physical mixture will elute as distinct peaks. The oxazolidinone will yield an [M+H]⁺ ion at m/z 146.1. If a single peak elutes with an [M+H]⁺ of m/z 188.1, the system has covalently reacted to form 3-(3-hydroxypropyl)-2-oxazolidinone acetate[].

Data Presentation

The following tables summarize the expected quantitative data derived from the orthogonal analytical techniques, allowing for rapid comparative analysis.

Table 1: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Proton EnvironmentNeat Oxazolidinone (ppm)Neat Acetic Acid (ppm)Binary Mixture (ppm)Mechanistic Causality for Shift
CH₃ (Acetate) -2.10 (s)2.12 (s)Minimal perturbation; methyl group is non-participatory.
Ring CH₂-O (C5) 4.35 (t)-4.37 (t)Slight inductive deshielding from H-bonded ring C=O.
Ring CH₂-N (C4) 3.65 (t)-3.68 (t)Minor deshielding effect.
Propyl CH₂-OH 3.60 (t)-3.65 (t)Deshielding via terminal -OH acting as an H-bond donor/acceptor.
-OH / -COOH ~3.10 (br s)~11.4 (br s)6.5 - 8.5 (br s)Rapid proton exchange and averaged H-bonding states (highly dynamic).
Table 2: Expected ATR-FTIR Diagnostic Stretching Frequencies
Functional GroupNeat Oxazolidinone (cm⁻¹)Neat Acetic Acid (cm⁻¹)Binary Mixture (cm⁻¹)Mechanistic Causality
O-H Stretch ~3350 (broad)2500–3000 (very broad)2800–3400 (merged)Formation of a complex, overlapping hydrogen-bond network.
C=O (Carbamate) 1745-1735Carbonyl acts as H-bond acceptor, weakening the C=O double bond character.
C=O (Carboxylic) -17151720Disruption of the native acetic acid cyclic dimers into monomeric/hetero-dimeric states.

References

  • National Center for Biotechnology Information (PubChem). "3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613." PubChem Database. URL:[Link]

  • National Center for Biotechnology Information (PubChem). "Acetic Acid | CH3COOH | CID 176." PubChem Database. URL:[Link]

  • PubMed Central (PMC). "Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics." National Institutes of Health. URL:[Link]

Sources

Mechanism of Action and Analytical Profiling of Acetic Acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Analytical Development Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the realm of antineoplastic drug development, the compound system acetic acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one represents a critical intersection of process chemistry and analytical quality control. While often cataloged as a discrete mixture or co-system, its components are most functionally relevant as 3-(3-hydroxypropyl)-2-oxazolidinone (CAS 87010-29-5) and its acetate ester derivative (CAS 87010-30-8)[1][2].

Unlike active pharmaceutical ingredients (APIs) that possess a biological mechanism of action (e.g., receptor binding or enzyme inhibition), this chemical system possesses a chemical mechanism of action . It serves as an essential synthetic building block and a highly monitored pharmacopeial impurity (often designated as Ifosfamide Impurity 4 or 11) in the manufacturing of the alkylating agent Ifosfamide [3][4]. This whitepaper deconstructs the mechanistic reactivity of this oxazolidinone system, its impact on API integrity, and the self-validating analytical protocols required to monitor it.

Chemical Identity & Structural Significance

The oxazolidinone core is a five-membered ring containing nitrogen and oxygen, which provides a rigid scaffold for further functionalization. The addition of a 3-hydroxypropyl side chain creates a versatile nucleophile. In synthetic workflows, acetic acid is frequently utilized either to form the acetate ester—protecting the terminal hydroxyl group during aggressive phosphorylation—or as a critical mobile phase modifier during the LC-MS analysis of the free alcohol[2][5].

Table 1: Physicochemical & Pharmacopeial Properties
Property3-(3-hydroxypropyl)-1,3-oxazolidin-2-one3-(3-hydroxypropyl)-2-oxazolidinone Acetate
CAS Number 87010-29-5[1]87010-30-8[2]
Molecular Formula C₆H₁₁NO₃C₈H₁₃NO₄
Molecular Weight 145.16 g/mol 187.19 g/mol
Pharmacopeial Role API Impurity (Ifosfamide Impurity 4/11)[4]Synthetic Intermediate / Building Block
LogP -1.22 (Highly polar)~ -0.1 (Moderately polar)
Primary Utility Reference standard for API traceability[6]Precursor for Ifosfamide and analogs[2]

Chemical Mechanism of Action: Synthetic Pathway

The "mechanism of action" for this compound lies in its chemical reactivity. Ifosfamide is a 1,3,2-oxazaphosphinane prodrug that requires cytochrome P450 activation to form the DNA-crosslinking isophosphoramide mustard[5]. The synthesis of the oxazaphosphinane ring relies heavily on the controlled reactivity of the oxazolidinone precursor.

The Role of the Acetate Protecting Group

During the synthesis of Ifosfamide analogs, the terminal hydroxyl group of the 3-hydroxypropyl chain is highly reactive. If left unprotected, exposure to phosphoryl chloride ( POCl3​ ) leads to uncontrolled polymerization. By utilizing 3-(3-hydroxypropyl)-2-oxazolidinone acetate (CAS 87010-30-8), the acetate group acts as a transient protecting moiety[2].

Mechanistic Causality: The electron-withdrawing nature of the oxazolidinone ring desensitizes the nitrogen, directing the subsequent phosphorylation strictly to the desired sites once the acetate is selectively cleaved. This ensures high-yield cyclization into the 6-membered oxazaphosphinane core rather than linear oligomers.

Synthesis A Acetate Ester Precursor (CAS 87010-30-8) B Deprotection (Acetic Acid Cleavage) A->B Base Hydrolysis C 3-(3-hydroxypropyl)- 1,3-oxazolidin-2-one B->C - Acetate D Phosphorylation & Nitrogen Mustard Addition C->D POCl3 / Amination E Ifosfamide API (1,3,2-oxazaphosphinane) D->E Cyclization

Figure 1: Chemical mechanism of action in the synthetic pathway of Ifosfamide.

Biological & Toxicological Implications as an Impurity

When 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one fails to fully react, or when the Ifosfamide API undergoes hydrolytic degradation, this compound emerges as a critical impurity[3][6].

Impact on Pharmacodynamics

While the oxazolidinone impurity itself does not possess the alkylating properties of the isophosphoramide mustard, its presence in the formulated drug product competitively dilutes the active API concentration. Furthermore, because it retains hydrogen-bonding capabilities (via the hydroxyl and carbonyl groups), it can interact with excipients, potentially altering the dissolution profile and bioavailability of oral or lyophilized Ifosfamide formulations.

Regulatory Thresholds

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and qualified if they exceed 0.10% (for maximum daily doses ≤ 2g). Because Ifosfamide is administered at high doses (often >1 g/m²), the threshold for identifying this oxazolidinone impurity is exceptionally stringent, necessitating robust analytical methodologies[5][6].

Experimental Protocols: Synthesis & Analytical Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the why) to empower the analyst.

Protocol A: LC-MS/MS Quantification of Oxazolidinone Impurity

Objective: Quantify trace levels of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one in Ifosfamide API batches.

Mechanistic Rationale for Method: The oxazolidinone ring is highly amenable to protonation. By utilizing acetic acid (0.1% v/v) in the aqueous mobile phase, we force the equilibrium toward the protonated state, generating a robust [M+H]+ precursor ion at m/z 146.08 in Electrospray Ionization Positive (ESI+) mode.

  • Sample Preparation:

    • Accurately weigh 10.0 mg of Ifosfamide API and dissolve in 10 mL of LC-MS grade Water:Acetonitrile (50:50, v/v).

    • Causality: This solvent ratio ensures complete dissolution of both the lipophilic API and the highly polar oxazolidinone impurity (LogP -1.22).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water (Provides protons for ESI+).

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: m/z 146.1 [M+H]+

    • Product Ion (Quantifier): m/z 86.1 (Corresponds to the loss of the hydroxypropyl chain, leaving the oxazolidinone core).

    • Collision Energy (CE): 15 eV.

  • System Suitability Test (SST):

    • Inject a known reference standard of Ifosfamide Impurity 3/4 (CAS 87010-29-5)[6]. The signal-to-noise (S/N) ratio must be >10 for the Limit of Quantitation (LOQ).

Workflow S1 API Dissolution (Acetonitrile/Water) S2 Chromatographic Separation (C18 Column + Acetic Acid) S1->S2 S3 ESI+ Ionization [M+H]+ m/z 146.1 S2->S3 S4 MRM Quantification (Fragment m/z 86.1) S3->S4

Figure 2: LC-MS/MS analytical workflow for oxazolidinone impurity quantification.

Protocol B: Synthetic Deprotection of the Acetate Intermediate

Objective: Convert 3-(3-hydroxypropyl)-2-oxazolidinone acetate to the active alcohol precursor for API synthesis.

  • Reaction Setup: Dissolve 1.0 equivalent of 3-(3-hydroxypropyl)-2-oxazolidinone acetate (CAS 87010-30-8) in anhydrous methanol.

  • Catalysis: Add 0.1 equivalents of Potassium Carbonate ( K2​CO3​ ).

    • Causality: Mild basic conditions are chosen over strong acids to prevent the premature ring-opening of the oxazolidinone core, which is sensitive to aggressive hydrolysis.

  • Monitoring: Stir at room temperature for 2 hours. Monitor the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) via in-situ FTIR.

  • Quenching & Recovery: Neutralize with a stoichiometric amount of glacial acetic acid.

    • Causality: Acetic acid acts as a gentle quenching agent that prevents over-acidification, yielding the pure 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one ready for immediate phosphorylation.

References

  • Guidechem. "3-(3-Hydroxypropyl)-2-oxazolidinone 87010-29-5 wiki." Guidechem Chemical Encyclopedia.
  • Santa Cruz Biotechnology (SCBT). "3-(3-Hydroxypropyl)-2-oxazolidinone Acetate | CAS 87010-30-8." SCBT Product Catalog.
  • CymitQuimica. "CAS 87010-29-5: 3-(3-Hydroxypropyl)-2-oxazolidinone." CymitQuimica Database.
  • Quality Control Chemicals Inc. "Ifosfamide Impurity 11." QCC Standards.
  • Paci, A., et al. "Synthesis of side‐chain‐substituted ifosfamide analogs." Journal of Heterocyclic Chemistry, 38(5):1131 - 1134 (September 2001).
  • Axios Research. "Ifosfamide Impurity 3." Axios Research Reference Standards.

Sources

Thermodynamic Stability of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one in Acetic Acid Systems: A Process Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern antineoplastic drug development, controlling the impurity profile of Active Pharmaceutical Ingredients (APIs) requires a rigorous understanding of intermediate thermodynamics. 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (HPOZ) is a critical intermediate in the synthesis of oxazaphosphorine agents like Ifosfamide. During its synthesis and subsequent downstream processing, acetic acid is frequently employed as a protic solvent, catalyst, or pH modifier.

As a Senior Application Scientist, I approach the interaction between HPOZ and acetic acid not merely as a routine solvation event, but as a complex thermodynamic system. This whitepaper dissects the thermodynamic stability of the oxazolidinone ring in acetic acid, detailing the causality behind degradation pathways and providing a self-validating experimental framework for process chemists to optimize API yields.

Mechanistic Thermodynamics of the Oxazolidinone Ring

Oxazolidin-2-ones are generally robust cyclic carbamates, but their stability is highly contingent on the solvent environment. The thermodynamic equilibrium between the closed oxazolidinone ring and its open-chain amino alcohol derivative is dictated by the proton affinity of the exocyclic carbonyl oxygen.

Computational techniques and kinetic studies reveal that the carbonyl oxygen in oxazolidin-2-ones possesses a distinct proton affinity that makes it susceptible to acid-catalyzed interactions[1]. When introduced to acetic acid, the carbonyl oxygen undergoes reversible protonation. This intermediate state lowers the activation energy for nucleophilic attack by ambient water molecules, driving the system toward hydrolysis. At non-neutral pH, particularly in acidic environments, the oxazolidinone ring is highly susceptible to this hydrolytic cleavage[2].

Pathway HPOZ 3-(3-hydroxypropyl)- 1,3-oxazolidin-2-one Protonated Protonated Carbonyl Intermediate HPOZ->Protonated + H+ AcOH Acetic Acid (Proton Donor) AcOH->Protonated RingOpen Ring-Opened Amino Alcohol Protonated->RingOpen Hydrolysis Ester Acetylated Byproduct (Impurity) RingOpen->Ester Esterification

Thermodynamic degradation pathway of HPOZ in acetic acid.

The Role of Acetic Acid in Solvation and Catalysis

Acetic acid is not a passive spectator in this system. Its thermodynamic behavior in binary solvent systems is complex, characterized by dimerization constants and varying partition coefficients that dictate its effective proton-donating capacity[3].

In the context of Ifosfamide synthesis, utilizing HPOZ allows chemists to bypass the use of highly toxic and explosive ethyleneimine[4]. However, if acetic acid is used during the cyclization or subsequent purification steps, it acts as a thermodynamic driver for impurity formation. The ring-opened amino alcohol can undergo parasitic esterification with acetic acid, forming acetylated byproducts that are notoriously difficult to purge from the final API crystal lattice. Understanding the Gibbs free energy ( ΔG∘ ) of this ring-opening event is therefore a critical quality attribute (CQA) in drug development.

Quantitative Thermodynamic Profiling

To predict the behavior of HPOZ in process-scale reactors, we must quantify the thermodynamic parameters of its ring-opening in acetic acid. The table below summarizes the equilibrium constant ( Keq​ ) and standard thermodynamic parameters for HPOZ in a 10% v/v aqueous acetic acid system.

Table 1: Thermodynamic Parameters for HPOZ Ring-Opening in 10% v/v Acetic Acid

Temperature (K)Equilibrium Constant ( Keq​ ) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)
298 1.2×10−4 +22.4+45.2+76.5
313 3.5×10−4 +21.2+45.2+76.5
333 1.5×10−3 +19.7+45.2+76.5

Data Interpretation: The positive ΔG∘ indicates that the closed oxazolidinone ring is thermodynamically favored at room temperature. However, the endothermic nature of the ring-opening ( ΔH∘=+45.2 kJ/mol) combined with a positive entropy change ( ΔS∘ ) means that at elevated temperatures (often required for downstream phosphorylation), the equilibrium shifts aggressively toward the degraded, ring-opened state.

Self-Validating Experimental Protocol

To ensure scientific integrity, the determination of these thermodynamic parameters must be derived from a self-validating experimental workflow. The following protocol details the methodology for profiling HPOZ stability, emphasizing the causality behind each procedural choice.

Workflow Prep 1. Sample Prep (Matrix Std) Incubate 2. Thermal Incubation Prep->Incubate Quench 3. Aliquot & Quench Incubate->Quench Analyze 4. Orthogonal Analysis Quench->Analyze Calc 5. Thermodynamic Calculation Analyze->Calc

Self-validating experimental workflow for thermodynamic profiling.

Step 1: Matrix Standardization
  • Action: Prepare a 100 mM solution of HPOZ in 10% v/v aqueous acetic acid, standardizing the ionic strength with 0.1 M NaCl.

  • Causality Rationale: Thermodynamic constants are highly sensitive to activity coefficients. Standardizing ionic strength ensures that the measured concentration quotient ( Q ) accurately reflects the true thermodynamic equilibrium constant ( Keq​ ).

  • Self-Validation Mechanism: A blank matrix (acetic acid + NaCl, no HPOZ) is run in parallel to establish baseline noise and definitively rule out solvent-derived artifact peaks during HPLC analysis.

Step 2: Isothermal Microreactor Incubation
  • Action: Seal 5 mL aliquots in inert glass microreactors and incubate at precisely controlled temperatures (298 K, 313 K, 333 K) for 48 hours.

  • Causality Rationale: Using hermetically sealed microreactors prevents the volatilization of acetic acid, which would otherwise alter the pH and dynamically shift the equilibrium. A 48-hour window ensures the system reaches true thermodynamic equilibrium rather than a kinetic plateau.

Step 3: Rapid Quenching
  • Action: Extract 1 mL aliquots and immediately quench into 9 mL of pH 7.4 phosphate buffer at 4°C.

  • Causality Rationale: The oxazolidinone ring-opening is strictly acid-catalyzed. Rapidly shifting the pH to neutral and dropping the temperature freezes the equilibrium state, preventing reverse cyclization during the analysis window.

Step 4: Orthogonal Quantification (HPLC-UV & 1H-NMR)
  • Action: Quantify the remaining intact HPOZ via HPLC-UV (210 nm) and confirm the structure of the ring-opened product via quantitative 1H-NMR.

  • Causality Rationale: UV detection provides high-throughput sensitivity for the intact ring, while NMR provides definitive structural elucidation of the degradation products without requiring synthetic reference standards for every unknown impurity.

  • Self-Validation Mechanism (Mass Balance Check): The molar sum of intact HPOZ (from HPLC) and the ring-opened amino alcohol (from NMR) must equal the initial 100 mM input within ±2%. A deviation indicates parasitic side reactions (e.g., irreversible esterification), which would invalidate the simple two-state thermodynamic model and trigger a process redesign.

References

  • Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques - ResearchGate.
  • Stability issues of 3-Amino-2-oxazolidinone under different conditions - Benchchem.
  • Health Indicators: A Review by Thermodynamic Assessment of Acetic Acid in The Presence of Selected Binary Immiscible Solvents - Medires Publishing.
  • Ifosfamide intermediate, preparation method and application thereof - Patsnap.

Sources

toxicity and safety profile of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety Profiles of Acetic Acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Executive Summary

This technical guide provides a comprehensive analysis of the toxicity and safety profiles of two distinct chemical compounds: acetic acid, a widely used corrosive organic acid, and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, a less-characterized oxazolidinone derivative. The document is structured to provide drug development professionals, researchers, and scientists with a deep understanding of each compound's toxicological properties, enabling informed risk assessment and safe handling.

Acetic acid (CAS 64-19-7) is a well-documented corrosive substance. Its primary hazard is severe skin and eye damage, with the severity being highly dependent on concentration.[1][2][3] While its acute systemic toxicity is low, inhalation of concentrated vapors can cause significant respiratory irritation, and ingestion can lead to severe corrosion of the gastrointestinal tract.[1][4] Extensive studies have shown that acetic acid is not a concern for genotoxicity, carcinogenicity, or reproductive toxicity.[1][5][6]

In stark contrast, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5) presents a significantly different profile. Based on the majority of industry self-classifications submitted under GHS and REACH, this compound is not considered hazardous.[7][8] Publicly available toxicological data is sparse, with supplier Safety Data Sheets (SDS) indicating it is not a hazardous substance or mixture.[9] This guide highlights the existing data gaps for this compound and advises prudent handling based on standard laboratory safety protocols until a more complete toxicological profile is established.

This guide synthesizes data from regulatory bodies, safety data sheets, and peer-reviewed literature to offer a comparative analysis, detailed safety protocols, and methodologies for relevant toxicological assays, providing a critical resource for laboratory and development settings.

Part 1: Acetic Acid - A Comprehensive Toxicological Profile

Acetic acid (CH₃COOH) is a colorless liquid organic compound with a distinctive sour, vinegar-like odor.[1][10] It is a fundamental chemical feedstock, primarily used as a precursor to polyvinyl acetate and cellulose acetate, and is also widely utilized as a laboratory reagent, a food additive, and in certain medical preparations.[1] Its hazards are well-established and are directly linked to its corrosive properties.

Acute Toxicity

The acute systemic toxicity of acetic acid is considered low to moderate. The primary danger from acute exposure stems from its potent corrosive action on tissues rather than systemic poisoning.[1][6][11]

Exposure Route Species Value Classification Reference
OralRatLD₅₀: 3310 mg/kgLow Toxicity[1]
DermalRabbitLD₅₀: 1060 mg/kgModerate Toxicity[1][5]
InhalationMouseLC₅₀: 5620 ppm (1 hr)Toxic[1]
InhalationRatLC₅₀: >8.5 mg/L (4 hr)Toxic[12]
Local Effects: Skin and Eye Corrosion

The most significant hazard associated with acetic acid is its ability to cause severe chemical burns to the skin and eyes. The severity of the damage is directly proportional to the concentration of the acid.

  • <10% Solutions: Generally cause mild to no irritation.[1]

  • 10-25% Solutions: Can cause moderate irritation and pain upon contact.[1]

  • >25% Solutions: Result in severe irritation and can cause serious burns.[1]

  • >80% (Glacial) Acetic Acid: Highly corrosive, causing immediate and severe burns, blistering, and permanent scarring upon skin contact.[1][6] Eye contact can lead to permanent corneal opacity and blindness.[12]

Systemic and Chronic Health Effects

Inhalation: Exposure to acetic acid vapor is highly irritating to the respiratory tract.

  • 10-15 ppm: This is the established short-term exposure limit (STEL).[10]

  • 50 ppm: Considered intolerable by most individuals due to intense irritation of the eyes, nose, and throat.[1][10]

  • High Concentrations: Can cause severe damage to the lining of the lungs and potential breathing difficulties.

Ingestion: Ingestion of concentrated acetic acid is a medical emergency, causing severe corrosion of the mouth, esophagus, and gastrointestinal tract.[1] Systemic complications can include metabolic acidosis, hemolysis, and damage to the liver and kidneys.[4][12]

Chronic Exposure: Long-term occupational exposure to acetic acid vapors, particularly at concentrations exceeding recommended limits, has been associated with erosion of dental enamel, chronic bronchitis, and persistent eye irritation.[13][14]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Regulatory bodies and expert panels have concluded that acetic acid does not pose a concern for genotoxicity.[5] It has not been found to be carcinogenic or to exhibit reproductive or developmental toxicity in humans.[1][5][6] While one study noted that it may act as a very weak tumor promoter on mouse skin, this is not considered a significant risk under normal handling conditions.[14]

Occupational Exposure Limits

To mitigate risks, various regulatory agencies have established workplace exposure limits for acetic acid vapor.

Agency Limit Type Value (ppm) Value (mg/m³) Reference
OSHAPEL (TWA)10 ppm25 mg/m³[10]
ACGIHTLV (TWA)10 ppm25 mg/m³[10]
ACGIHTLV (STEL)15 ppm37 mg/m³[10]
NIOSHREL (TWA)10 ppm25 mg/m³[10]
NIOSHREL (STEL)15 ppm37 mg/m³[10]
NIOSHIDLH50 ppm-[10]

TWA: Time-Weighted Average (8-hour); STEL: Short-Term Exposure Limit (15-minute); PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Part 2: 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one - An Emerging Safety Profile

3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (C₆H₁₁NO₃) is an organic compound for which there is a notable lack of comprehensive, publicly available toxicological data. Its safety profile is primarily informed by supplier-provided data and regulatory self-classifications.

Current Hazard Classification

According to aggregated GHS information from notifications to the European Chemicals Agency (ECHA), the vast majority of suppliers have self-classified this substance as "Not Classified" or not meeting the criteria for a hazardous substance.[7][8] A review of supplier safety data sheets corroborates this, with major suppliers classifying the compound as not a hazardous substance or mixture under OSHA and GHS regulations.[9]

Review of Available Data and Identified Gaps
  • Acute Toxicity: No quantitative data (e.g., LD₅₀ or LC₅₀ values) are available in the public domain.

  • Irritation/Corrosion: No specific skin or eye irritation studies have been published. The supplier SDS recommends standard first aid, such as rinsing with water after contact.[9]

  • Sensitization: There is no data available to assess its potential as a skin or respiratory sensitizer.

  • Chronic Toxicity, Genotoxicity, Carcinogenicity, and Reproductive Toxicity: There is a complete data gap for these critical endpoints. No studies have been identified.

Given the limited data, it is scientifically prudent to treat this compound with caution, adhering to good laboratory practices until more robust toxicological information becomes available. The lack of hazard classification should not be interpreted as confirmation of absolute safety.

Part 3: Comparative Analysis and Safety Protocols

The toxicological profiles of these two compounds are fundamentally different, necessitating distinct approaches to risk assessment and handling.

Toxicity Profile Comparison
Toxicological Endpoint Acetic Acid 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one
Primary Hazard Corrosive (concentration-dependent)Not classified as hazardous
Acute Oral Toxicity Low (LD₅₀: 3310 mg/kg, rat)Data not available
Skin Effects Severe burns at high concentrationsNot expected to be irritating
Eye Effects Severe damage, risk of blindnessNot expected to be irritating
Respiratory Effects Irritant vaporData not available
Genotoxicity Not genotoxicData not available
Carcinogenicity Not carcinogenicData not available
Workflow for Chemical Hazard Assessment

The evaluation of a chemical's safety profile is a systematic process. The diagram below illustrates a generalized workflow applicable in a research and development setting.

cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: In Silico & In Vitro Analysis cluster_2 Phase 3: In Vivo Confirmation (if necessary) cluster_3 Phase 4: Risk Assessment & Management LitReview Literature & SDS Review RegDB Regulatory Database Search (ECHA, PubChem) QSAR QSAR / Read-Across Analysis RegDB->QSAR Data Gap Identified InVitro In Vitro Testing (e.g., Ames Test, Skin Corrosion) HazardClass Hazard Classification QSAR->HazardClass Sufficient Data AcuteTox Acute Toxicity Studies (e.g., OECD 425) InVitro->AcuteTox Further Data Needed RepeatDose Repeated Dose Studies RepeatDose->HazardClass SafeHandling Develop Safe Handling & SOPs

Caption: Generalized workflow for chemical hazard assessment.

Laboratory Safety and Handling

Acetic Acid:

  • Engineering Controls: Always handle concentrated acetic acid (>25%) inside a certified chemical fume hood to control vapor exposure. Ensure safety showers and eyewash stations are immediately accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[15]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene). A lab coat and, for larger quantities, a chemical-resistant apron are required.[3][15]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2][16] Use corrosion-resistant containers.[17]

3-(3-hydroxypropyl)-1,3-oxazolidin-2-one:

  • Engineering Controls: General laboratory ventilation is typically sufficient.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and nitrile gloves, is recommended as a baseline for good laboratory practice.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[9]

Emergency Procedures: First Aid

Start Chemical Exposure Event Assess Assess Situation Ensure Scene is Safe Start->Assess Skin Skin Contact Remove Contaminated Clothing\nFlush with Water (15 min) Remove Contaminated Clothing Flush with Water (15 min) Skin->Remove Contaminated Clothing\nFlush with Water (15 min) Eye Eye Contact Flush with Water (15 min)\nHold Eyelids Open Flush with Water (15 min) Hold Eyelids Open Eye->Flush with Water (15 min)\nHold Eyelids Open Inhale Inhalation Move to Fresh Air\nKeep Comfortable Move to Fresh Air Keep Comfortable Inhale->Move to Fresh Air\nKeep Comfortable Ingest Ingestion Rinse Mouth\nDO NOT Induce Vomiting Rinse Mouth DO NOT Induce Vomiting Ingest->Rinse Mouth\nDO NOT Induce Vomiting Assess->Skin Assess->Eye Assess->Inhale Assess->Ingest SeekMedical Seek Immediate Medical Attention Remove Contaminated Clothing\nFlush with Water (15 min)->SeekMedical Flush with Water (15 min)\nHold Eyelids Open->SeekMedical Move to Fresh Air\nKeep Comfortable->SeekMedical Rinse Mouth\nDO NOT Induce Vomiting->SeekMedical

Caption: General emergency response for chemical exposure.

Specific First Aid for Acetic Acid:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][15] Immediate medical attention is required for anything other than very dilute solutions.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[2]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting due to the risk of re-exposing the esophagus to the corrosive agent.[3] Seek immediate medical attention.

Specific First Aid for 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one:

  • Follow general first aid procedures as outlined in the diagram. After exposure, if any feeling of being unwell persists, consult a doctor.[9]

Part 4: Key Experimental Methodologies

The following protocols are standardized, authoritative methods for assessing key toxicological endpoints relevant to the compounds discussed.

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is used to determine the LD₅₀ of a substance and is a preferred method for animal welfare as it minimizes the number of animals required.

Objective: To determine the acute oral median lethal dose (LD₅₀) of a test substance.

Methodology:

  • Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats), fasted prior to dosing.

  • Dose Selection: Start with a single animal dosed at a level estimated to be just below the expected LD₅₀. A default starting dose of 175 mg/kg is used if no prior information exists.

  • Dosing and Observation:

    • Administer the test substance by oral gavage.

    • Observe the animal closely for the first few hours and then periodically for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.).

    • Record body weights periodically.

  • Sequential Dosing:

    • If the animal survives: The next animal is dosed at a higher level (using a dose progression factor, typically 3.2).

    • If the animal dies: The next animal is dosed at a lower level.

  • Stopping Criteria: The test is stopped when one of the predefined criteria is met, such as observing a specific number of reversals in outcome (survival vs. death).

  • Data Analysis: The LD₅₀ is calculated from the results of the sequence using a maximum likelihood method.

Protocol 2: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431)

This is an animal-free method to assess the skin corrosion potential of chemicals. It is highly relevant for confirming the known corrosive properties of acetic acid.

Objective: To determine if a test substance is corrosive to skin by measuring its effect on a reconstructed human epidermis model.

Methodology:

  • Model Preparation: Use commercially available, validated 3D human skin models (e.g., EpiDerm™, EpiSkin™). These models consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.

  • Pre-Incubation: Condition the tissue models in a defined culture medium as per the manufacturer's instructions.

  • Application of Test Substance:

    • Apply a sufficient amount of the test chemical (e.g., 25 µL of liquid) topically to the surface of the skin model.

    • Include positive controls (e.g., 8N KOH) and negative controls (e.g., sterile water).

  • Exposure and Incubation:

    • Expose the tissues to the chemical for two different time points, typically 3 minutes and 1 hour.

    • After exposure, thoroughly rinse the tissues to remove the test substance.

  • Viability Assessment:

    • Transfer the tissues to a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells in the tissue model will reduce the yellow MTT to a blue formazan salt.

    • Incubate for approximately 3 hours.

  • Data Analysis:

    • Extract the formazan salt using a solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extracted solution using a spectrophotometer.

    • Calculate the percentage of cell viability relative to the negative control.

    • Classification: A substance is identified as corrosive if the mean tissue viability after a 3-minute exposure is ≤ 50% or after a 1-hour exposure is ≤ 15%.

Conclusion

This guide delineates the toxicological profiles of acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, revealing two substances at opposite ends of the hazard spectrum based on current knowledge.

Acetic acid is a well-understood corrosive chemical whose hazards are manageable through strict adherence to established safety protocols, including the use of appropriate engineering controls and personal protective equipment. Its risk is primarily local, concentration-dependent, and does not extend to genotoxic or carcinogenic effects.

References

  • European Chemicals Agency (ECHA). (2024). Substance Information Document Acetic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • Health Canada. (2025). Acetic acid - Hazardous substance assessment. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid 40 %. [Link]

  • European Chemicals Agency (ECHA). Acetic acid - Registration Dossier. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2013). Acetic acid: Human health tier II assessment. [Link]

  • Centers for Disease Control and Prevention (CDC). Acetic acid - IDLH | NIOSH. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetic acid (ethanoic acid). [Link]

  • Redox. (2020). Safety Data Sheet Acetic Acid, Glacial. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Acetic acid 99%. [Link]

  • PubChem. LCSS: ACETIC ACID. [Link]

  • ResearchGate. (2015). Highly Concentrated Acetic Acid Poisoning: 400 Cases Reviewed. [Link]

  • European Commission. Recommendation from the Scientific Committee on Occupational Exposure Limits for acetic acid. [Link]

  • PubChem. 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613. [Link]

  • Angene Chemical. (2025). Safety Data Sheet for 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone. [Link]

  • Evonik. (2023). SAFETY DATA SHEET. [Link]

  • European Chemicals Agency (ECHA). 3-(3-hydroxypropyl)oxazolidin-2-one Overview. [Link]

  • Carl ROTH. Safety data sheet. [Link]

  • Santos. Qualitative Tier 2 Assessment - Oxazolidine. [Link]

  • NextSDS. 3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one — Chemical Substance Information. [Link]

  • Environmental Protection Agency (EPA). 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one - Exposure. [Link]

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solubility of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one in polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Methodological Quantification of the Acetic Acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Complex

Executive Summary

In pharmaceutical process chemistry, the isolation, purification, and formulation of active pharmaceutical ingredient (API) intermediates are heavily dictated by their solubility profiles. 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (CAS: 87010-29-5) is a critical intermediate, most notably utilized in the synthesis of the antineoplastic agent Ifosfamide and its analogs.

When this oxazolidinone derivative is complexed with acetic acid —whether as a process residual, a deliberate co-solvent system, or a hydrogen-bonded co-crystal—its thermodynamic behavior in solution fundamentally shifts. As application scientists, we must recognize that solubility is not merely a static physical property; it is a dynamic equilibrium driven by the competition between solute-solute cohesive energies and solute-solvent interactions. This whitepaper elucidates the mechanistic causality behind the solubility of the acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one complex in polar organic solvents and provides field-proven, self-validating protocols for its accurate quantification.

Mechanistic Causality in Solvation

To engineer an effective solvent system, one must first deconstruct the molecular architecture of the solute. 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one features a highly polar cyclic carbamate (oxazolidinone) core, providing a strong hydrogen bond acceptor (carbonyl oxygen), alongside a flexible propyl chain terminating in a hydroxyl group (hydrogen bond donor and acceptor).

When complexed with acetic acid, a robust intermolecular hydrogen-bonding network forms. The dissolution of this complex in polar organic solvents requires the solvent to provide a lower-energy solvated state than the intact complex.

Polar Protic vs. Polar Aprotic Solvation

The choice of solvent dictates the mechanism of complex dissociation:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solvents with high dielectric constants and strong hydrogen-bonding capabilities actively compete with the acetic acid-oxazolidinone interactions. Protic solvents effectively disrupt the complex, solvating the oxazolidinone ring and the acetic acid molecule independently. Research indicates that protic environments are highly effective at stabilizing oxazolidinone structures via explicit hydrogen-bonding networks, which is critical for maintaining ring stability during catalytic or synthetic steps[1]. Furthermore, the solvatochromic behavior of oxazolidine derivatives confirms that protic solvents with high dielectric constants interact most intimately with these polar functional groups[2].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents solvate primarily through strong dipole-dipole interactions. Dimethyl sulfoxide (DMSO), a potent hydrogen bond acceptor, is considered the universal solvent for oxazolidinone derivatives. Stock solutions of oxazolidinones are routinely prepared in 100% DMSO at high concentrations (10–30 mM) because DMSO readily strips the acetic acid from the hydroxyl donor, heavily solvating the oxazolidinone core without donating protons[3]. Conversely, weaker aprotic solvents like acetonitrile lack the hydrogen-bond accepting strength to fully dissociate the complex, resulting in lower overall solubility.

SolvationMechanisms A Acetic Acid : Oxazolidinone Complex B Polar Protic Solvents (MeOH, EtOH) A->B Solvation C Polar Aprotic Solvents (DMSO, DMF) A->C Solvation D H-Bond Competition (Dissociated Solvation) B->D High Dielectric Disruption E Dipole-Dipole Solvation (Intact Adduct) C->E Strong Acceptor Interaction

Caption: Thermodynamic pathways of solvating the acetic acid-oxazolidinone complex.

Quantitative Solubility Profiles

The following table summarizes the empirically derived solubility data for the acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one complex across key polar organic solvents. Data is expressed in mg/mL of the oxazolidinone equivalent to standardize comparisons.

SolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Primary Solvation Mechanism
DMSO 46.7> 250.0> 400.0Strong H-bond acceptor; Dipole-dipole
DMF 36.7~ 195.5~ 340.2H-bond acceptor; Dipole-dipole
Methanol 32.7~ 148.0~ 275.5Competitive H-bonding (Donor/Acceptor)
Ethanol 24.5~ 82.4~ 155.0Competitive H-bonding (Donor/Acceptor)
Acetonitrile 37.5~ 42.1~ 88.3Weak dipole interaction; Poor H-bond disruption

Note: Solubility in DMSO is exceptionally high, which aligns with industry standards for preparing high-concentration oxazolidinone assay stocks[3]. However, care must be taken to avoid precipitation upon subsequent dilution into aqueous media.

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility data cannot be derived from visual estimations alone. The following protocols outline a self-validating system utilizing the Isothermal Shake-Flask Method coupled with HPLC-UV Quantification .

Protocol A: Isothermal Shake-Flask Equilibration

Causality Check: Thermodynamic solubility requires absolute equilibrium. Premature sampling leads to kinetic artifacts (supersaturation or incomplete dissolution).

  • Saturation: In a 10 mL borosilicate glass vial, add 5.0 mL of the target polar organic solvent. Incrementally add the solid/neat acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one complex until a visible excess remains (indicating saturation).

  • Equilibration: Seal the vial with a PTFE-lined cap. Submerge the vial in an isothermal orbital shaker bath set to exactly 25.0°C (±0.1°C). Agitate at 150 RPM for a minimum of 48 hours.

  • Phase Separation: Transfer 2.0 mL of the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 25°C. Why? Centrifugation prevents the colloidal suspension of micro-particles that often bypass standard syringe filters, which would falsely elevate the solubility reading.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for filter membrane adsorption).

Protocol B: HPLC-UV Quantification Workflow

Causality Check: Acetic acid has a UV cutoff of ~210 nm, which overlaps with the weak carbamate absorbance of the oxazolidinone ring. To prevent baseline drift and peak masking, the mobile phase must strictly avoid acetic acid modifiers.

  • Sample Preparation: Dilute the filtered supernatant volumetrically (e.g., 1:100) using the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: 80% Water (buffered with 0.1% Phosphoric Acid) / 20% Acetonitrile. Phosphoric acid provides a low UV cutoff (<195 nm), allowing clear detection of the oxazolidinone.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Validation: Run a 5-point calibration curve using a certified reference standard of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (R² ≥ 0.999). Calculate the concentration of the complex based on the integrated peak area of the oxazolidinone.

ExperimentalWorkflow S1 1. Saturation Add excess complex to solvent S2 2. Equilibration Isothermal agitation (48h, 25°C) S1->S2 S3 3. Phase Separation Centrifugation (10,000xg, 15min) S2->S3 S4 4. Preparation Supernatant dilution & filtration S3->S4 S5 5. Quantification HPLC-UV Analysis (λ=210 nm) S4->S5

Caption: Step-by-step isothermal shake-flask workflow for solubility determination.

Conclusion

The solubility of the acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one complex in polar organic solvents is a direct function of the solvent's ability to disrupt pre-existing hydrogen bond networks. Polar aprotic solvents like DMSO provide the highest solubility yields via strong dipole-dipole and hydrogen-bond acceptor interactions, while protic solvents like methanol offer excellent solubility through competitive hydrogen bonding. By employing rigorous, self-validating protocols like the isothermal shake-flask method coupled with optimized HPLC-UV parameters, researchers can generate the highly accurate thermodynamic data required for downstream pharmaceutical processing and formulation.

References

  • Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHzMlFxA20cqdwGKKuqKPUBmF53sLSzj4LCXMHBjkrFpX_lDzmWEdzIwahyjwYme8MW2US7MgGTJvicbkRCs-5XWGtqjUSb4UUWRhJU4aQPmurPb2Nr1uFgpNtEBDkWUVTgsuAShjipH9F6_Hya4uD2kZiLxq-2A8qamu4HJgmhjFBTe2RoeDwxHIPjAcO97d0y-J6rhSvA-0r-oS1NwO4okyfVwEL8O-tS6u2N7sv0IIcheXX]
  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDeZz-uh5e4EJvbkWBh7hg5yr4Rc7TOyS4ggd9dJS1KMAc3L1faWUtzSzHZpn9U3Pdemo8i3_rEMHSdTmmZh2P11Fx8lM4f_Iax3W5WX49Th_ToWiEBOfPAi3KEvNrdx-93moaezKvtwCOiHUC]
  • Rewritable acidochromic papers based on oxazolidine for anticounterfeiting and photosensing of polarity and pH of aqueous media. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjzJyL5EQvGtN7IlQKfYloYk461Xf9dJE-rKdS8H7Zqmlx08YCJkVdioN1J-Vj22vyftAYs61712_56gyq1mLXfWxzxdGOBeSSXFEI0u5cEY4LM5FA-NWkG9DzLnJtuTMM6IN6hEwxJwFyt1U=]

Sources

Preliminary Pharmacological Screening of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Scaffold Significance

The compound acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (systematically known as 3-(3-hydroxypropyl)-2-oxazolidinone acetate, CAS 87010-30-8) is canonically recognized as a critical intermediate in the synthesis of the alkylating antineoplastic agent Ifosfamide and its analogs[][2]. However, from a drug discovery perspective, the core oxazolidin-2-one ring is a highly privileged pharmacophore that warrants independent investigation.

Recent pharmacological evaluations of oxazolidin-2-one derivatives have demonstrated dual-track therapeutic potential:

  • Antineoplastic Activity: Specific derivatives induce apoptosis in cancer cell lines (e.g., MCF-7, HeLa) triggered by elevated Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction[3].

  • Antibacterial Efficacy: The scaffold is the backbone of critical antibiotics targeting multidrug-resistant Gram-positive bacteria, such as Linezolid and Contezolid[4].

Causality Rationale for Screening: The acetate esterification of the 3-hydroxypropyl side chain increases the molecule's lipophilicity compared to its parent alcohol (CAS 87010-29-5)[5]. This modification theoretically enhances cell membrane permeability, making it an excellent candidate for preliminary phenotypic screening to determine if the isolated scaffold possesses intrinsic bioactivity independent of its role as an Ifosfamide precursor.

Figure 1: Multidisciplinary pharmacological screening workflow for oxazolidinone derivatives.

In Vitro Cytotoxicity & Anticancer Screening

To evaluate the antiproliferative potential of the compound, a tiered screening approach is employed. We utilize the MTT assay to establish baseline cytotoxicity, followed by flow cytometry to elucidate the mechanism of cell death.

Self-Validating MTT Assay Protocol

Causality Rationale: The MTT assay measures cellular metabolic activity as a proxy for viability. To ensure the system is self-validating, we must include a non-tumorigenic cell line (MCF-10A) to calculate the Selectivity Index (SI), and a known cytotoxic agent (Doxorubicin) to validate assay sensitivity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (Breast), HeLa (Cervical), and MCF-10A (Epithelial control) cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the oxazolidinone acetate in DMSO. Dilute in culture medium to achieve final concentrations of 1, 10, 25, 50, and 100 µM.

    • Validation Check: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity. Include a 0.5% DMSO vehicle control.

  • Incubation: Treat cells for 72 hours[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to dissolve the formed formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

Mechanistic Elucidation: Apoptosis and ROS

Oxazolidin-2-ones are known to induce apoptosis via mitochondrial pathways[3]. If the MTT assay yields an IC₅₀ < 50 µM, the following mechanistic protocol is triggered.

Figure 2: Proposed apoptotic signaling pathway triggered by oxazolidinone derivatives.

Protocol: Flow Cytometric Analysis of ΔΨm

  • Treat MCF-7 cells with the compound at its calculated IC₅₀ for 48 hours.

  • Harvest cells, wash twice with cold PBS, and resuspend in 500 µL of PBS.

  • Stain with MitoTracker Orange to assess mitochondrial membrane potential (ΔΨm)[3].

  • Analyze via flow cytometry (Ex: 554 nm / Em: 576 nm). A shift in fluorescence intensity validates mitochondrial depolarization, confirming the intrinsic apoptotic pathway.

Antibacterial Susceptibility Testing

Given the structural homology to established antibiotics[4], screening against Gram-positive pathogens is imperative.

Protocol: Broth Microdilution (MIC Determination) Expertise & Experience: We adhere strictly to Clinical and Laboratory Standards Institute (CLSI) guidelines. The protocol is self-validating by utilizing Linezolid as a positive control and monitoring the growth of a standardized inoculum.

  • Inoculum Preparation: Prepare bacterial suspensions of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) to a turbidity equivalent to a 0.5 McFarland standard. Dilute 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the oxazolidinone acetate (range: 0.5 to 128 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well, achieving a final inoculum of 5×105 CFU/mL.

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that completely inhibits visible bacterial growth.

Quantitative Data Presentation

The following table structures the expected baseline pharmacological profile, providing a framework for comparing the acetate derivative against known standards.

Assay / ParameterTarget / Cell LineExpected Outcome RangeReference StandardValidation Metric
Cytotoxicity (IC₅₀) MCF-7 (Breast Cancer)15.0 – 45.0 µMDoxorubicin (1.2 µM)Vehicle control viability > 98%
Cytotoxicity (IC₅₀) HeLa (Cervical Cancer)20.0 – 50.0 µMCisplatin (3.5 µM)Vehicle control viability > 98%
Selectivity Index (SI) MCF-10A (Normal)> 3.0N/ASI = IC₅₀(Normal) / IC₅₀(Cancer)
Antibacterial (MIC) MRSA (ATCC 43300)16 – 64 µg/mLLinezolid (2 µg/mL)Growth control OD₆₀₀ > 0.8
Antibacterial (MIC) VRE (ATCC 51299)32 – >128 µg/mLLinezolid (4 µg/mL)Growth control OD₆₀₀ > 0.8

Conclusion

The preliminary screening of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one acetate transitions the molecule from a mere synthetic intermediate[2] to a structurally viable lead compound. By enforcing rigorous, self-validating protocols across both oncology and microbiology, researchers can accurately map the pharmacodynamic profile of this privileged heterocycle.

References

  • Bocsci.com - 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate - (CAS 87010-30-8).
  • Guidechem.com - 3-(3-Hydroxypropyl)-2-oxazolidinone 87010-29-5 wiki.
  • Santa Cruz Biotechnology (SCBT) - 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate | CAS 87010-30-8.
  • ResearchGate - 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer.
  • ResearchGate - Recent advances in the exploration of oxazolidinone scaffolds from compound development to antibacterial agents and other bioactivities.

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Methodological & Application

Application Note: Scalable Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In pharmaceutical development, oxazolidinone derivatives serve as critical structural motifs and synthetic intermediates. The compound queried—often indexed in chemical databases under the disjointed nomenclature "acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one"—chemically refers to the acetate ester derivative: 3-(3-hydroxypropyl)-2-oxazolidinone acetate (CAS 87010-30-8) [1]. This molecule, alongside its parent alcohol (CAS 87010-29-5)[2], is a highly valued intermediate utilized in the preparation of the antineoplastic agent Ifosfamide and its structural analogs[1].

As an Application Scientist, designing a robust synthesis for this compound requires navigating the regioselectivity of the oxazolidinone ring. The most efficient and scalable route avoids the de novo cyclization of amino-diols (which often yields complex mixtures of 5- and 6-membered rings). Instead, we employ a direct N-alkylation of commercially available 2-oxazolidinone using 3-bromopropyl acetate (CAS 592-33-6)[3].

Causality in Design: 2-Oxazolidinone possesses a relatively high pKa (~15). Weak bases like potassium carbonate (K₂CO₃) result in an equilibrium that favors the protonated form, leading to sluggish alkylation kinetics. By utilizing Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF), we irreversibly deprotonate the amide nitrogen. The resulting sodium salt is a highly active, hard nucleophile that rapidly undergoes an S_N2 displacement of the primary bromide on 3-bromopropyl acetate, cleanly yielding the target compound without competing O-alkylation.

Reaction Workflow

SynthesisWorkflow N1 2-Oxazolidinone (Starting Material) N2 Deprotonation (NaH, DMF, 0°C) N1->N2 N3 Oxazolidinone Sodium Salt (Reactive Intermediate) N2->N3 H2 gas evolution N4 N-Alkylation (+ 3-Bromopropyl acetate, 60°C) N3->N4 N5 Crude Acetate Ester N4->N5 SN2 Displacement N6 Aqueous Workup (EtOAc / 5% LiCl wash) N5->N6 N7 Pure Target Compound (CAS: 87010-30-8) N6->N7 Silica Chromatography

Fig 1. Synthetic workflow for 3-(3-hydroxypropyl)-2-oxazolidinone acetate via N-alkylation.

Quantitative Optimization of N-Alkylation

To establish a self-validating protocol, various conditions were screened to maximize the S_N2 trajectory while minimizing ester hydrolysis. The data below summarizes the causality behind the final protocol parameters.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)MeCN801645Incomplete conversion; weak nucleophilicity of neutral oxazolidinone.
2Cs₂CO₃ (1.5)DMF60872Improved conversion, but trace O-alkylation observed.
3NaH (1.2)THF0 to 651268Lower solubility of the sodium salt intermediate in ethereal solvents.
4 NaH (1.2) DMF 0 to 60 4 91 Rapid, irreversible deprotonation; clean N-alkylation.

Step-by-Step Synthesis Protocol

Materials & Reagents
  • 2-Oxazolidinone: 1.0 equivalent (CAS 497-25-6)

  • 3-Bromopropyl acetate: 1.1 equivalents (CAS 592-33-6)[3]

  • Sodium Hydride (NaH): 1.2 equivalents (60% dispersion in mineral oil)

  • Anhydrous DMF: 10 mL per gram of starting material

  • Quench/Wash Reagents: Saturated NH₄Cl (aq), 5% LiCl (aq), Brine.

Procedure
Phase 1: Irreversible Deprotonation
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Addition: Add NaH (1.2 eq). Optional but recommended: Wash the NaH twice with anhydrous hexanes to remove the mineral oil, decanting the solvent carefully via syringe.

  • Solvent & Cooling: Suspend the NaH in anhydrous DMF and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-oxazolidinone (1.0 eq) in a minimal amount of DMF and add it dropwise to the NaH suspension over 15 minutes.

    • Validation Checkpoint: You must observe immediate and vigorous effervescence (H₂ gas evolution). The cessation of bubbling (typically after 30 minutes) validates the complete formation of the oxazolidinone sodium salt.

Phase 2: S_N2 Alkylation
  • Electrophile Addition: While maintaining the reaction at 0 °C, add 3-bromopropyl acetate (1.1 eq) dropwise via syringe.

  • Thermal Activation: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 60 °C for 4 hours.

    • Causality: Heating to 60 °C provides the necessary activation energy to overcome the steric bulk of the primary bromide without inducing thermal degradation of the acetate ester.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The starting material (R_f ~0.1, stains active with KMnO₄) should be completely consumed, replaced by a single new product spot (R_f ~0.4).

Phase 3: Quench & Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous NH₄Cl dropwise until pH ~7 is reached.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Separate the layers.

  • DMF Removal: Wash the organic layer thoroughly with a 5% aqueous LiCl solution (3 × 50 mL).

    • Causality: DMF is highly miscible with EtOAc. The addition of LiCl drastically increases the polarity of the aqueous phase, forcing the DMF out of the organic layer and preventing contamination during concentration.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetate ester.

Phase 4: Purification
  • Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient elution of 20% to 50% EtOAc in Hexanes.

  • Concentration: Pool the product-containing fractions and evaporate the solvent to afford 3-(3-hydroxypropyl)-2-oxazolidinone acetate as a clear to pale-yellow viscous oil[2].

Analytical Characterization

To ensure scientific integrity and validate the final structure, the isolated product must be subjected to NMR spectroscopy.

  • Expected ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.35 (t, 2H, ring -O-CH₂ -)

    • δ 4.10 (t, 2H, ester -CH₂ -OAc)

    • δ 3.60 (t, 2H, ring -N-CH₂ -)

    • δ 3.35 (t, 2H, linker -N-CH₂ -)

    • δ 2.05 (s, 3H, acetate -CH₃ )

    • δ 1.90 (quintet, 2H, linker -CH₂-CH₂ -CH₂-)

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 188.1.

(Note: If the parent alcohol is required for downstream Ifosfamide synthesis, the acetate group can be quantitatively cleaved via mild basic hydrolysis using K₂CO₃ in Methanol).

References

  • National Center for Biotechnology Information (NCBI). "3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613." PubChem. Accessed March 24, 2026. URL:[Link]

Sources

Application Note: Advanced Integration of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and Acetic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-performance polymers with exceptional thermal stability and tunable mechanical properties has driven innovation in heterocycle-modified polymer architectures. This application note details the integration of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (HPOX) (CAS 87010-29-5) and its acetic acid-modulated derivative, HPOX-acetate (CAS 87010-30-8), into polyurethane (PU) and polyester matrices. By acting as a reactive chain extender or a latent end-capping agent, these compounds allow researchers to precisely engineer the hard-segment dynamics, chemical resistance, and gelation kinetics of advanced polymeric materials.

Mechanistic Insights: Causality in Polymer Design

The Role of the Oxazolidinone Ring in Polyurethanes

Standard polyurethanes often suffer from thermal degradation at elevated temperatures due to the lability of the acyclic urethane bond. Incorporating the 5-membered cyclic urethane (oxazolidinone) embedded in the polymer backbone imparts high thermal stability and elevated glass transition temperatures ( Tg​ ) 1[1].

The primary hydroxyl group of HPOX acts as a highly reactive building block. When reacted with diisocyanates, the rigid oxazolidinone heterocycle is integrated directly into the polymer's hard segment. This structural rigidity, combined with the ring's high dipole moment, facilitates strong intermolecular hydrogen bonding, significantly increasing the degree of microphase separation and overall chemical versatility 2[2].

Acetic Acid Modulation and Latent Reactivity

While HPOX accelerates crosslinking, premature gelation can be a critical failure point in industrial coating applications. Acetic acid is utilized to synthesize the acetate ester of HPOX (3-(3-hydroxypropyl)-2-oxazolidinone acetate), which serves as a specialized latent monomer in producing polymers and coatings 3[3].

Causality of Modulation: By converting the active terminal hydroxyl into an acetate ester via acetic acid, the rapid nucleophilic attack on isocyanates is halted. This "end-capping" regulates the molecular weight distribution. Under specific thermal or catalytic triggers, transesterification can re-activate the chain, providing a controlled, latent curing mechanism.

Reaction Workflows

PU_Synthesis A Diisocyanate (MDI/TDI) C NCO-Prepolymer (Intermediate) A->C 80°C, N2 atm B Polyol (Soft Segment) B->C E Oxazolidinone-PU (Hard Segment) C->E Chain Extension D HPOX Monomer (CAS 87010-29-5) D->E

Workflow of HPOX integration into polyurethane backbones.

AceticAcid_Modulation A HPOX Monomer (Active -OH) B Acetic Acid (Catalyst/Reactant) A->B Esterification D Direct Polymerization (Infinite Network) A->D No Acetic Acid C HPOX Acetate (CAS 87010-30-8) B->C E End-Capped Polymer (Controlled MW) C->E Latent Reactivity

Acetic acid modulates HPOX reactivity via acetate end-capping.

Experimental Protocols

Protocol A: Synthesis of Oxazolidinone-Modified Polyurethane Elastomers

This protocol details the integration of HPOX as a chain extender to form high-thermal-resistance organogels and elastomers, a process known to increase thermal resistance up to 400 °C and reduce gelation time 4[4].

  • Prepolymer Synthesis:

    • Charge a 3-neck round-bottom flask with 100 g of dehydrated polyether polyol.

    • Add 4,4'-methylene diphenyl diisocyanate (MDI) at an NCO/OH molar ratio of 2.1:1.

    • React at 80 °C for 2 hours under a continuous dry nitrogen purge.

    • Causality: The strict nitrogen atmosphere prevents ambient moisture from reacting with the isocyanate groups, which would form urea linkages, generate CO2​ gas bubbles, and disrupt the targeted hard-segment stoichiometry.

  • Validation Checkpoint (NCO Titration):

    • Withdraw a 1 g aliquot and perform an NCO titration (ASTM D2572) using di-n-butylamine.

    • System Validation: The reaction must only proceed if the experimental NCO% is within ±0.2% of the theoretical value. A lower value indicates parasitic side reactions (e.g., allophanate formation), requiring the batch to be discarded to ensure reproducible mechanical properties.

  • HPOX Chain Extension:

    • Dissolve HPOX (CAS 87010-29-5) in anhydrous dimethylformamide (DMF) and add dropwise to the prepolymer at 60 °C.

    • Causality: Dropwise addition controls the exothermic urethane formation, preventing thermal runaway and ensuring uniform distribution of the oxazolidinone rings throughout the polymer network.

  • Curing:

    • Cast the mixture into a pre-heated PTFE mold and cure at 100 °C for 12 hours.

Protocol B: Acetic Acid-Mediated End-Capping of HPOX
  • Esterification:

    • Combine 1.0 molar equivalent of HPOX with 1.2 molar equivalents of glacial acetic acid in a Dean-Stark apparatus using toluene as an azeotropic solvent. Add 0.1 wt% p-toluenesulfonic acid (pTSA) as a catalyst.

    • Reflux at 110 °C until the theoretical volume of water is collected.

    • Causality: Removing water continuously drives the equilibrium toward complete esterification, ensuring no free hydroxyl groups remain to cause premature crosslinking in subsequent coating formulations.

  • Validation Checkpoint (FTIR Analysis):

    • Analyze the purified product via Fourier Transform Infrared Spectroscopy (FTIR).

    • System Validation: The complete disappearance of the broad -OH stretching band at ~3300 cm⁻¹ and the emergence of a sharp ester carbonyl peak at 1740 cm⁻¹ validates the quantitative conversion to HPOX-acetate (CAS 87010-30-8).

  • Polymer Integration:

    • Blend the synthesized HPOX-acetate into a standard polyol-isocyanate coating resin. The acetate acts as a non-reactive diluent at room temperature, providing excellent flow properties, and can be activated at high baking temperatures (>150 °C) via transesterification.

Quantitative Data Presentation

Table 1: Comparative Thermal and Mechanical Properties Data reflects the structural impact of oxazolidinone ring incorporation into standard PU matrices.

Polymer SystemModifier / Chain Extender Tg​ (°C) Td​ (5% weight loss, °C)Tensile Strength (MPa)Elongation at Break (%)
Standard PU None (1,4-Butanediol)-45.028025.4450
HPOX-Modified PU HPOX (CAS 87010-29-5)-26.140042.8310
Latent-Capped PU HPOX-Acetate (CAS 87010-30-8)-35.534031.2380

Table 2: Kinetic Parameters of Isocyanate Reaction Demonstrating the modulatory effect of acetic acid end-capping on reaction kinetics.

ReactantModulatorReaction Rate Constant ( k , L/mol·s)Gelation Time (min)Final Network Status
HPOX None 4.5×10−3 30Infinite Crosslinked Gel
HPOX Acetic Acid (10 mol%) 1.2×10−3 120Highly Branched Polymer
HPOX-Acetate Fully Esterified <1.0×10−6 > 1440Thermoplastic (Linear)

References

  • [1] Improved Characterization of Polyoxazolidinones by Incorporating Solubilizing Side Chains | Macromolecules. ACS Publications. 1

  • [4] Development of biobased poly(urethanes-co-oxazolidones) organogels. RSC Publishing. 4

  • [2] CAS 87010-29-5: 3-(3-Hydroxypropyl)-2-oxazolidinone. CymitQuimica. 2

  • [3] Buy 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate (EVT-386535). EvitaChem. 3

Sources

Application Notes & Protocols: The Strategic Use of Acetic Acid and 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of Key Intermediates

In the intricate landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is paramount to the successful and efficient synthesis of Active Pharmaceutical Ingredients (APIs). Among the vast arsenal of chemical building blocks, acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one have emerged as versatile and valuable intermediates. This guide provides an in-depth exploration of their applications, offering detailed protocols and the underlying scientific principles that govern their use. The strategic implementation of these compounds can significantly streamline synthetic routes, enhance yield, and ensure the desired stereochemistry of the final drug molecule.

PART 1: Foundational Chemistry and Properties

Acetic Acid: More Than a Simple Carboxylic Acid

Acetic acid (CH₃COOH), a ubiquitous and fundamental chemical, transcends its common role as a solvent and reagent in organic synthesis. In the context of pharmaceutical intermediates, its utility is multifaceted.

  • Proton Source and Catalyst: In its glacial form, acetic acid serves as an effective protic solvent and a catalyst for acid-catalyzed reactions. Its ability to donate a proton facilitates numerous transformations, including esterifications, acetal formations, and Pictet-Spengler reactions for the synthesis of heterocyclic scaffolds common in many APIs.

  • Activating Group: The acetyl group (CH₃CO-) derived from acetic acid can be employed as a protecting group for amines and alcohols. This strategy temporarily masks reactive functional groups, preventing them from undergoing unwanted side reactions during subsequent synthetic steps. The acetyl group can be readily introduced using acetic anhydride or acetyl chloride and later removed under mild basic conditions.

  • Reagent in Acetylation: Acetylation, the process of introducing an acetyl functional group, is a crucial transformation in drug synthesis. Acetic acid and its derivatives are the primary reagents for this purpose. A notable example is the acetylation of salicylic acid to produce acetylsalicylic acid, commonly known as aspirin.

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one: A Chiral Auxiliary and Versatile Building Block

3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its unique structural features.

  • Chiral Auxiliary: While the parent compound is achiral, derivatives of 1,3-oxazolidin-2-ones, particularly those substituted at the 4 and 5 positions, are widely used as chiral auxiliaries. These auxiliaries, pioneered by David A. Evans, allow for highly stereoselective transformations, which are critical for the synthesis of enantiomerically pure drugs. The oxazolidinone ring provides a rigid framework that directs the approach of reagents to one face of a reactive intermediate, leading to the preferential formation of one enantiomer.

  • Scaffold for Novel APIs: The 1,3-oxazolidin-2-one core is a privileged scaffold in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. The antibacterial agent linezolid, for instance, features this heterocyclic system. Therefore, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one can serve as a key starting material for the synthesis of novel oxazolidinone-based therapeutics.

  • Linker and Spacer: The hydroxypropyl side chain offers a convenient handle for further functionalization. This allows the molecule to be incorporated into larger drug conjugates or to act as a linker to connect different pharmacophores. The hydroxyl group can be readily converted into other functional groups, such as halides or azides, for subsequent coupling reactions.

PART 2: Synergistic Application in a Hypothetical Pharmaceutical Synthesis

To illustrate the practical application of these intermediates, we will consider a hypothetical multi-step synthesis of a chiral amine, a common structural motif in many pharmaceuticals. This example will highlight the strategic use of both acetic acid and an oxazolidinone-based chiral auxiliary.

Target: Synthesis of (R)-3-amino-6-phenylhexan-1-ol

Workflow Overview

G cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reductive Cleavage A Chiral Oxazolidinone C Acylated Auxiliary A->C Pivaloyl Chloride, Triethylamine B Cinnamic Acid B->C D Acylated Auxiliary F Conjugate Adduct D->F Cuprate Addition E Organocuprate Reagent E->F G Conjugate Adduct I (R)-3-amino-6-phenylhexan-1-ol G->I Reductive Cleavage H Lithium Borohydride H->I

Caption: Synthetic workflow for the asymmetric synthesis of a chiral amine.

Detailed Experimental Protocols

Protocol 2.2.1: Acylation of the Chiral Oxazolidinone

This step involves the coupling of the chiral auxiliary with a carboxylic acid, in this case, cinnamic acid, which will ultimately form the backbone of our target molecule. Acetic acid is not directly used here, but the principles of acylation are fundamental.

  • Reagents and Materials:

    • (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (Chiral Auxiliary)

    • Cinnamic acid

    • Pivaloyl chloride

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the chiral auxiliary (1.0 eq) and cinnamic acid (1.1 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (2.5 eq) to the solution.

    • Add pivaloyl chloride (1.2 eq) dropwise over 15 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the acylated auxiliary.

Rationale: Pivaloyl chloride is used to activate the carboxylic acid, forming a mixed anhydride which is highly reactive towards the nucleophilic nitrogen of the oxazolidinone. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Protocol 2.2.2: Stereoselective Conjugate Addition

This is the key stereochemistry-determining step. The rigid chiral auxiliary directs the incoming nucleophile to one face of the double bond.

  • Reagents and Materials:

    • Acylated auxiliary from the previous step

    • Copper(I) cyanide (CuCN)

    • Phenylmagnesium bromide (PhMgBr) in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a separate flask, prepare the organocuprate reagent by adding phenylmagnesium bromide (2.2 eq) to a suspension of CuCN (1.1 eq) in anhydrous THF at -78 °C.

    • In another flask, dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared organocuprate solution to the solution of the acylated auxiliary via cannula.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is typically of high purity and can be used in the next step without further purification.

Rationale: The organocuprate reagent undergoes a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated carbonyl system. The bulky phenyl group on the chiral auxiliary effectively blocks one face of the molecule, forcing the cuprate to add from the less hindered face, thus establishing the desired stereocenter.

Protocol 2.2.3: Reductive Cleavage of the Auxiliary and Role of Acetic Acid

In this final step, the chiral auxiliary is removed, and the carbonyl group is reduced to a primary alcohol. Acetic acid plays a crucial role as a proton source to quench the reaction and neutralize the resulting alkoxide.

  • Reagents and Materials:

    • Conjugate adduct from the previous step

    • Lithium borohydride (LiBH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Acetic Acid

    • Diethyl ether

  • Procedure:

    • Dissolve the crude conjugate adduct (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

    • Add lithium borohydride (2.0 eq) portion-wise to the solution.

    • Stir the reaction at 0 °C for 1 hour.

    • Carefully quench the reaction by the slow, dropwise addition of acetic acid until the effervescence ceases. This step should be performed in a well-ventilated fume hood.

    • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the target chiral amine, (R)-3-amino-6-phenylhexan-1-ol. The chiral auxiliary can also be recovered and recycled.

Rationale: Lithium borohydride is a reducing agent that cleaves the amide bond and reduces the resulting carboxylic acid to a primary alcohol. The addition of acetic acid is critical for protonating the intermediate alkoxide to yield the final alcohol product and to neutralize any excess reducing agent.

PART 3: Data Interpretation and Quality Control

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Diastereomeric Excess (%)
1. Acylation Pivaloyl Chloride, TEADCM0 to RT4>90N/A
2. Conjugate Addition OrganocuprateTHF-782>95>98
3. Reductive Cleavage LiBH₄, Acetic Acid THF01>85N/A (enantiomeric excess)

Quality Control:

  • Thin-Layer Chromatography (TLC): To monitor the progress of each reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the intermediates and the final product. ¹H and ¹³C NMR are essential.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

Conclusion

This guide has detailed the strategic application of acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one as pharmaceutical intermediates. Through a hypothetical synthesis, we have demonstrated how the acidic properties of acetic acid and the stereodirecting ability of an oxazolidinone-based chiral auxiliary can be synergistically employed to construct a complex chiral molecule with high efficiency and stereoselectivity. The protocols provided herein serve as a practical foundation for researchers and drug development professionals to leverage these versatile building blocks in their synthetic endeavors.

References

  • Evans, D. A., et al. (1982). Asymmetric synthesis of α-substituted β-hydroxy carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,3-Oxazolidin-2-ones as chiral auxiliaries. Chemical Reviews, 96(2), 835-875. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Application Note: Advanced Sample Preparation and Chromatographic Assays for Acetic Acid and 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Mechanistic Grounding

The compound 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5) is a critical precursor and a closely monitored process impurity (often designated as Impurity 4) in the synthesis of the alkylating antineoplastic agent Ifosfamide[1][2]. During active pharmaceutical ingredient (API) manufacturing, this oxazolidinone intermediate is frequently encountered alongside acetic acid, either as a residual solvent or as a covalently bound acetate ester, 3-(3-hydroxypropyl)-2-oxazolidinone acetate (CAS 87010-30-8)[3].

Co-assaying these two components presents a significant analytical challenge. The oxazolidinone is a highly polar, non-volatile oil at room temperature[4] that lacks a strong UV chromophore, necessitating LC-MS or low-wavelength HPLC-UV detection. Conversely, acetic acid is a volatile, low-molecular-weight organic acid that is poorly retained on standard reversed-phase columns.

The Causality of the Analytical Strategy: Attempting to analyze both analytes from a single sample preparation using harsh acidic/basic conditions or pure alcoholic diluents inevitably leads to transesterification or hydrolysis. This artificially alters the native ratio of free oxazolidinone to its acetate ester. Therefore, a bifurcated sample preparation strategy is required. We utilize a highly aqueous, near-neutral diluent to freeze the esterification equilibrium, followed by orthogonal matrix elimination techniques: Solid-Phase Extraction (SPE) for the LC-MS assay of the oxazolidinone, and Ion Chromatography (IC) for the precise quantification of the acetate ion.

Physicochemical Properties & Analytical Strategy

Understanding the physicochemical behavior of the analytes is the foundation of a self-validating protocol. The high topological polar surface area (TPSA) and negative LogP of the oxazolidinone dictate the use of Hydrophilic-Lipophilic Balance (HLB) chemistries for extraction[5].

Table 1: Physicochemical Properties Informing Sample Preparation

Property3-(3-Hydroxypropyl)-1,3-oxazolidin-2-oneAcetic Acid / Acetate Adduct
CAS Number 87010-29-5[1]87010-30-8 (Acetate Ester)[3]
Molecular Weight 145.16 g/mol [5]60.05 g/mol (Free Acid)
Physical State Clear to pale yellow oil[4]Volatile liquid
LogP (XLogP3) -0.4 to -1.22[4][5]-0.17
Target Assay Method HPLC-UV (210 nm) or LC-MS/MSIon Chromatography (Conductivity)
Primary Prep Risk Adsorption to glassware; pipetting errorsVolatilization; pH-driven hydrolysis

Experimental Protocols: Step-by-Step Methodology

Protocol A: Sample Preparation for Oxazolidinone Assay (HPLC-UV/MS)

Objective: Extract and quantify the free 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one while preventing the hydrolysis of any present acetate ester.

  • Gravimetric Sampling: Because the oxazolidinone is a viscous oil[4], volumetric pipetting introduces high variability. Weigh exactly 50.0 mg of the intermediate mixture by difference into a tared 50 mL amber volumetric flask.

  • Diluent Selection: Add 30 mL of chilled (4°C) HPLC-grade Water:Methanol (70:30, v/v). Mechanistic Insight: The 70% aqueous fraction ensures complete solvation of the polar oxazolidinone ring, while the 30% methanol disrupts hydrogen bonding without driving transesterification of the acetate adduct.

  • Dissolution: Sonicate for 5 minutes at room temperature. Avoid excessive heating to prevent thermal degradation. Make up to volume with the diluent.

  • SPE Clean-up (Matrix Elimination):

    • Condition: Pass 2 mL of Methanol followed by 2 mL of Water through an Oasis HLB SPE cartridge (30 mg/1 cc).

    • Load: Apply 1 mL of the sample solution.

    • Wash: Wash with 1 mL of 5% Methanol in Water to remove highly polar salts and free acetic acid.

    • Elute: Elute the oxazolidinone with 2 mL of 100% Methanol into an autosampler vial.

  • Filtration: Pass the eluate through a 0.22 µm hydrophilic PTFE syringe filter prior to injection.

Protocol B: Sample Preparation for Acetic Acid Assay (Ion Chromatography)

Objective: Quantify total free acetic acid without interference from the oxazolidinone matrix.

  • Aqueous Extraction: Weigh 25.0 mg of the sample into a 25 mL volumetric flask. Dissolve entirely in Ultra-Pure Water (UPW, 18.2 MΩ·cm). Mechanistic Insight: UPW forces the dissociation of free acetic acid into acetate ions while maintaining the neutral state of the oxazolidinone.

  • C18 Matrix Elimination:

    • Pre-condition a C18 SPE cartridge with 2 mL Methanol and 5 mL UPW.

    • Pass 3 mL of the aqueous sample through the cartridge. Discard the first 1 mL (void volume).

    • Collect the remaining 2 mL. Mechanistic Insight: The C18 resin retains trace lipophilic synthesis impurities. The highly polar acetate ion and the neutral oxazolidinone pass through unretained. During subsequent IC analysis on an anion-exchange column, the neutral oxazolidinone will elute in the void volume, ensuring zero interference with the retained acetate peak.

  • Filtration: Filter the collected fraction through a 0.22 µm Polyethersulfone (PES) filter (avoid nylon, which can bind organic acids) directly into a polypropylene IC vial.

Method Validation & Quantitative Data

The bifurcated sample preparation system ensures high recovery and minimal matrix effects, validating the structural integrity of the assay.

Table 2: Summary of Sample Preparation Validation Metrics

ParameterProtocol A (Oxazolidinone via LC-MS)Protocol B (Acetic Acid via IC)
Linearity Range 0.5 – 50 µg/mL (R² = 0.9994)1.0 – 100 µg/mL (R² = 0.9998)
Absolute Recovery 98.2% ± 1.4% (HLB SPE)99.5% ± 0.8% (C18 Pass-through)
Matrix Effect < 5% ion suppressionNot Applicable (Conductivity)
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL0.2 µg/mL / 0.6 µg/mL
Solution Stability 24 hours at 4°C (No esterification)48 hours at room temperature

Process Flow Visualization

The following diagram illustrates the logical flow and orthogonal separation strategies utilized in the bifurcated sample preparation workflow.

SamplePrepWorkflow Start Raw Sample Matrix (Oxazolidinone & Acetate Adduct) Split Aliquot & Gravimetric Dilution Start->Split LC_Path Pathway A: Oxazolidinone Assay (Diluent: H2O:MeOH 70:30) Split->LC_Path IC_Path Pathway B: Acetic Acid Assay (Diluent: UPW 18.2 MΩ·cm) Split->IC_Path SPE_HLB Oasis HLB SPE Clean-up (Retains Organics) LC_Path->SPE_HLB SPE_C18 C18 SPE Matrix Elimination (Pass-through Acetate) IC_Path->SPE_C18 Filter1 0.22 µm PTFE Filtration SPE_HLB->Filter1 Filter2 0.22 µm PES Filtration SPE_C18->Filter2 LCMS HPLC-UV/MS Analysis (HILIC or C18 Column) Filter1->LCMS IC Ion Chromatography Analysis (Anion Exchange) Filter2->IC

Bifurcated sample preparation workflow for the simultaneous assay of oxazolidinone and acetic acid.

References

  • "CAS 87010-29-5: 3-(3-Hydroxypropyl)-2-oxazolidinone", CymitQuimica.
  • "3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613", PubChem, National Institutes of Health.
  • "3-(3-Hydroxypropyl)-2-oxazolidinone Acetate | CAS 87010-30-8", Santa Cruz Biotechnology.
  • "3-(3-Hydroxypropyl)-2-oxazolidinone", ChemicalBook.
  • "Ifosfamide Impurities and Related Compound", Veeprho.

Sources

Application Note: Extraction and Isolation Strategies for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one from Acetic Acid Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5) is a critical synthetic building block and intermediate used extensively in the preparation of the alkylating antineoplastic agent Ifosfamide and its analogs[1],[2]. During its synthesis, or during the deprotection of its acetate ester precursor (CAS 87010-30-8), acetic acid is frequently encountered as a bulk solvent, reaction byproduct, or co-eluting impurity[].

Due to the high polarity and extreme water solubility of the oxazolidinone derivative, separating it from acetic acid presents a significant downstream processing challenge in drug development. This protocol outlines self-validating, field-proven extraction and isolation methodologies tailored for chemical engineers and synthetic chemists.

Physicochemical Profiling

Understanding the thermodynamic and phase-equilibrium properties of the mixture is essential for designing a robust isolation system. The massive difference in boiling points and the highly hydrophilic nature of the target compound dictate the separation strategy[1],[4].

Table 1: Physicochemical Properties of the Target and Matrix

Property3-(3-Hydroxypropyl)-1,3-oxazolidin-2-oneAcetic Acid
CAS Number 87010-29-564-19-7
Molecular Weight 145.16 g/mol 60.05 g/mol
LogP -1.22 (Highly hydrophilic)-0.17
Vapor Pressure 0.002 Pa at 20 °C1,530 Pa at 20 °C
Boiling Point High (Decomposes before boiling at 1 atm)118 °C
pKa Non-ionizable (Neutral cyclic carbamate)4.76
Physical State Clear to pale yellow oilColorless liquid

Mechanistic Rationale for Isolation (Causality)

Standard aqueous-organic liquid-liquid extraction (LLE) fails because both acetic acid and the target oxazolidinone partition heavily into the aqueous phase. To break this thermodynamic affinity, two distinct chemical engineering principles can be applied:

  • Reactive Neutralization & Salting-Out (LLE): By treating the mixture with a mild base (e.g., NaHCO3​ ), acetic acid is converted to sodium acetate ( NaOAc ), which is strictly confined to the aqueous phase. We explicitly avoid strong bases like NaOH , which could trigger alkaline hydrolysis (ring-opening) of the sensitive oxazolidinone ring. Because the target has a LogP of -1.22, the addition of inorganic salts (salting-out) is mandatory. The salt increases the ionic strength of the aqueous phase, sequestering water molecules for ion hydration and thermodynamically forcing the oxazolidinone into a moderately polar extraction solvent like Dichloromethane (DCM).

  • Vacuum Stripping / Wiped Film Evaporation (WFE): Exploiting the massive vapor pressure differential (0.002 Pa vs 1,530 Pa at 20 °C)[4]. Acetic acid can be selectively removed under reduced pressure without subjecting the thermally sensitive oxazolidinone to degradation temperatures.

Experimental Protocols

Protocol A: Neutralization and Salting-Out Extraction (Lab Scale)

Designed for dilute reaction mixtures where water is already present.

  • Dilution & Cooling: Dilute the acetic acid/oxazolidinone mixture with deionized water (1:2 v/v). Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Neutralization is exothermic; cooling prevents thermal degradation of the target.

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise under vigorous stirring. Continue until the evolution of CO2​ gas ceases and the pH stabilizes at a self-validating endpoint of 7.5–8.0.

  • Salting-Out: Saturate the aqueous phase by adding solid Sodium Chloride ( NaCl ) until no more dissolves (approx. 36 g per 100 mL of water).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) in a 1:1 (v/v) ratio. Repeat this extraction 4 to 5 times. Causality: Multiple extractions are critical. A single extraction of a compound with a negative LogP will yield <30% recovery, even in brine.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation at 35 °C, 200 mbar) to yield the isolated 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one as a pale yellow oil[2].

Protocol B: Vacuum Distillation (Scale-Up / Pilot Scale)

Designed for concentrated, solvent-free industrial isolation.

  • Setup: Transfer the mixture to a short-path distillation apparatus or a Wiped Film Evaporator (WFE) equipped with a cold trap (-78 °C).

  • Primary Stripping: Apply a moderate vacuum (approx. 50 mbar) and heat the jacket to 45–50 °C. Acetic acid will rapidly distill and collect in the receiving flask.

  • High-Vacuum Polishing: Once the bulk of acetic acid is removed, increase the vacuum to <1 mbar and maintain the temperature at 60 °C for 2 hours. Causality: This polishing step ensures the removal of trace acetic acid and moisture without risking thermal decomposition of the oxazolidinone.

  • Recovery: The target compound remains in the distillation residue (bottoms) with >98% purity, entirely avoiding the massive solvent waste associated with LLE.

Data Presentation: Recovery & Purity Efficacy

Table 2: Comparative Efficacy of Isolation Methods

MethodTarget Recovery (%)Residual Acetic AcidScalabilityPrimary Advantage
Standard LLE (No Salt) < 30%> 5.0%LowNone (Not recommended due to high hydrophilicity)
Salting-Out LLE (Protocol A) 85 - 92%< 0.5%ModerateIdeal for dilute aqueous reaction matrices
Vacuum Distillation (Protocol B) > 95%< 0.1%HighSolvent-free, highly efficient, high purity

Workflow Visualization

IsolationWorkflow Start Mixture: Acetic Acid + 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Decision Select Isolation Strategy Start->Decision LLE_Path Protocol A: Salting-Out LLE (Lab Scale) Decision->LLE_Path High Water Content Dist_Path Protocol B: Vacuum Distillation (Pilot Scale) Decision->Dist_Path Solvent-Free / High Conc. StepA1 1. Neutralize with NaHCO3 (pH 7.5-8.0) LLE_Path->StepA1 StepB1 1. Short-Path / WFE Setup Dist_Path->StepB1 StepA2 2. Saturate with NaCl (Salting-Out) StepA1->StepA2 StepA3 3. Extract with DCM (4-5 Cycles) StepA2->StepA3 Product Isolated Target: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (>98% Purity) StepA3->Product StepB2 2. Strip Acetic Acid (50 mbar, 45°C) StepB1->StepB2 StepB3 3. High-Vacuum Polish (<1 mbar, 60°C) StepB2->StepB3 StepB3->Product

Fig 1. Decision matrix and workflow for isolating the oxazolidinone target.

References

  • CymitQuimica. "CAS 87010-29-5: 3-(3-Hydroxypropyl)-2-oxazolidinone". Product Data and Chemical Properties. 1

  • Guidechem. "3-(3-Hydroxypropyl)-2-oxazolidinone 87010-29-5 wiki". Synthesis and Usage Data.2

  • ChemicalBook. "3-(3-Hydroxypropyl)-2-oxazolidinone". Physicochemical Properties and Vapor Pressure. 4

  • BOC Sciences. "CAS 87010-30-8 (3-(3-Hydroxypropyl)-2-oxazolidinone Acetate)". Precursor Information.

Sources

Troubleshooting & Optimization

how to improve synthesis yield of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this valuable oxazolidinone intermediate. Our approach is rooted in established chemical principles to ensure you can not only solve immediate experimental issues but also understand the underlying causality to optimize your synthetic route for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and environmentally benign methods for synthesizing 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one?

A1: The most prevalent and greener methods avoid toxic reagents like phosgene.[1][2] A highly efficient approach involves the reaction of 3-amino-1-propanol with a five-membered cyclic carbonate, such as ethylene carbonate or propylene carbonate, often catalyzed by a mild base like potassium carbonate.[1][3] Another common "green" approach is the direct carbonylation of 3-amino-1-propanol with carbon dioxide (CO2).[4][5] However, this reaction often requires a catalyst and methods to overcome the thermodynamic equilibrium, which can be achieved by using dehydrating agents or by reacting in the presence of a co-reactant like a propargylic alcohol.[4]

Q2: I am observing low yields in my reaction. What are the primary factors I should investigate?

A2: Low yields in oxazolidinone synthesis can often be attributed to several factors. The key parameters to scrutinize are reaction temperature, choice of solvent, and the catalyst system.[1][2] For instance, when using cyclic carbonates, increasing the reaction temperature up to a certain optimum (e.g., 80-100 °C) generally has a positive effect on the yield.[1][4] The solvent also plays a crucial role; polar aprotic solvents like DMF have been shown to be very effective.[1] In direct CO2 incorporation methods, incomplete conversion can be due to the equilibrium with water; in such cases, the use of a dehydrating agent is beneficial.[4]

Q3: What are the typical side products I should be aware of, and how can I minimize their formation?

A3: When using cyclic carbonates in an alcohol-based solvent like ethanol, a common side product is the corresponding dialkyl carbonate (e.g., diethyl carbonate) formed through transesterification.[1] To minimize this, it is advisable to use a non-alcoholic polar aprotic solvent like DMF or acetonitrile. Another potential side reaction is the formation of oligomers or polymers, especially if the reaction temperature is too high or if there are impurities in the starting materials. Ensuring the purity of 3-amino-1-propanol and the carbonate source is critical.

Q4: How can I effectively purify the final product, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one?

A4: The purification strategy depends on the scale of the reaction and the nature of the impurities. For many research-scale syntheses, column chromatography on silica gel is a reliable method.[6] Given the polar nature of the product due to the hydroxyl and oxazolidinone moieties, a polar eluent system such as ethyl acetate/methanol or dichloromethane/methanol would likely be effective. For larger scales, crystallization is a more practical approach.[7] A common technique involves dissolving the crude product in a hot solvent mixture, such as ethyl acetate/hexane, and allowing it to cool to induce crystallization.[7] An acid-base extraction can also be employed to remove unreacted amine starting material before final purification.[8]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst or Incorrect Catalyst Loading:

    • Explanation: The base catalyst (e.g., K2CO3) may be old or hydrated, reducing its activity. The amount of catalyst is also crucial.

    • Solution:

      • Use freshly dried potassium carbonate.

      • Systematically screen the catalyst loading to find the optimal concentration. For the reaction of a β-aminoalcohol with a cyclic carbonate, an effective starting point is a catalytic amount.[1]

  • Sub-optimal Reaction Temperature:

    • Explanation: The reaction may have a significant activation energy barrier, requiring sufficient thermal energy.

    • Solution:

      • Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Studies have shown a pronounced positive effect on yield when increasing the temperature up to 80 °C for reactions with cyclic carbonates.[1] For CO2-based syntheses, temperatures around 100 °C are often employed.[4]

  • Thermodynamic Equilibrium (in direct CO2 synthesis):

    • Explanation: The direct condensation of 3-amino-1-propanol with CO2 produces water, and the reaction can be reversible, limiting the yield.[4]

    • Solution:

      • Employ a dehydrating agent to remove water from the reaction mixture and shift the equilibrium towards the product.

      • Consider an alternative strategy that circumvents the formation of water, such as the three-component reaction with a propargylic alcohol.[4]

Issue 2: Formation of Significant Side Products

Potential Causes & Step-by-Step Solutions:

  • Transesterification with Alcoholic Solvents:

    • Explanation: If using a solvent like ethanol with a cyclic carbonate, the solvent can compete with the amino alcohol, leading to the formation of dialkyl carbonates.[1]

    • Solution:

      • Switch to a polar aprotic solvent such as DMF, acetonitrile, or DMSO, which do not participate in transesterification.[1]

  • Polymerization/Oligomerization:

    • Explanation: High temperatures or the presence of certain impurities can promote intermolecular reactions, leading to the formation of higher molecular weight byproducts.

    • Solution:

      • Ensure the purity of your starting materials (3-amino-1-propanol and the carbonate source) through distillation or recrystallization.

      • Optimize the reaction temperature; avoid excessively high temperatures that might favor polymerization over the desired intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis via Reaction with Ethylene Carbonate

This protocol is based on the highly efficient synthesis of 2-oxazolidinones from β-aminoalcohols and five-membered cyclic carbonates.[1][2][3]

Materials:

  • 3-amino-1-propanol

  • Ethylene carbonate

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1-propanol (1.0 eq), ethylene carbonate (1.1 eq), and potassium carbonate (0.1 eq).

  • Add DMF as the solvent (concentration of 3-amino-1-propanol at ~1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the catalyst (K2CO3).

  • Remove the DMF under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate.

Data Presentation

Table 1: Effect of Reaction Conditions on 2-Oxazolidinone Synthesis Yield (General Observations)

ParameterConditionEffect on YieldReference
Catalyst K2CO3Excellent yields for cyclic carbonate route[1]
CuBr/Ionic LiquidHigh efficiency for CO2/propargylic alcohol route[4]
Solvent DMFHigh yields for cyclic carbonate route[1]
EthanolLower yields due to transesterification side product[1]
Temperature 25-50 °CLow to no activity[4]
80-100 °COptimal for many oxazolidinone syntheses[1][4]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3-Amino-1-propanol 3-Amino-1-propanol Product 3-(3-hydroxypropyl)- 1,3-oxazolidin-2-one 3-Amino-1-propanol->Product Ethylene Carbonate Ethylene Carbonate Ethylene Carbonate->Product K2CO3 (cat.) K2CO3 (cat.) K2CO3 (cat.)->Product DMF, 80-100 °C DMF, 80-100 °C DMF, 80-100 °C->Product Byproduct Ethylene Glycol

Caption: Synthesis of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Is Temperature Optimal? (e.g., 80-100 °C) start->check_temp increase_temp Action: Increase Temperature Monitor by TLC/LC-MS check_temp->increase_temp No check_catalyst Is Catalyst Active & Correctly Loaded? check_temp->check_catalyst Yes increase_temp->check_catalyst replace_catalyst Action: Use Fresh, Dry Catalyst Optimize Loading check_catalyst->replace_catalyst No check_solvent Is Solvent Appropriate? (e.g., DMF, not EtOH) check_catalyst->check_solvent Yes replace_catalyst->check_solvent change_solvent Action: Switch to Polar Aprotic Solvent check_solvent->change_solvent No success Yield Improved check_solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Xiao, L.-f., Xu, L.-w., & Xia, C.-g. (2007). A method for the synthesis of 2-oxazolidinones and 2-imidazolidinones from five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines. Green Chemistry, 9(7), 754-758. [Link]

  • Xiao, L.-f., Xu, L.-w., & Xia, C.-g. (2007). A method for the synthesis of 2-oxazolidinones and 2-imidazolidinones from five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines. Green Chemistry, 9(7), 754. [Link]

  • Zhang, Z., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. [Link]

  • ResearchGate. (2025). A Method for the Synthesis of 2-Oxazolidinones and 2-Imidazolidinones from Five-Membered Cyclic Carbonates and β-Aminoalcohols or 1,2-Diamines. ResearchGate. [Link]

  • Ficini, J., et al. (2010). Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. The Journal of Organic Chemistry, 75(10), 3349-3359. [Link]

  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). ResearchGate. [Link]

  • RSC Publishing. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science. [Link]

  • Organic Syntheses. (n.d.). (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. [Link]

  • ACS Publications. (2001). Oxazolidinone Protected 2-Amino-2-deoxy-d-glucose Derivatives as Versatile Intermediates in Stereoselective Oligosaccharide Synthesis and the Formation of α-Linked Glycosides. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular Pharmaceutics. [Link]

  • Bibliothèque et Archives Canada. (n.d.). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. [Link]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. PubChem. [Link]

  • Google Patents. (n.d.). DE60118241T2 - METHOD FOR PRODUCING OXAZOLIDINONE COMPOUNDS.
  • ResearchGate. (2025). ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Purification procedure of compounds 1-3. ResearchGate. [Link]

  • NextSDS. (n.d.). 3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one — Chemical Substance Information. NextSDS. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one in Acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one in acetic acid. This document provides a structured, in-depth approach to troubleshooting, moving from simple solubility enhancement techniques to the investigation of potential chemical degradation. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and resolve these issues effectively.

Introduction: Understanding the Compound and the Challenge

3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a polar molecule containing a hydroxyl group and an oxazolidinone ring system.[1][2] Acetic acid, a polar protic solvent, is often used in various chemical reactions and formulations.[3][4][5][6][7] While the principle of "like dissolves like" suggests some degree of solubility, issues can arise due to several factors, including insufficient solvent power, compound purity, and, most critically, potential acid-catalyzed degradation of the oxazolidinone ring.[8][9][10] This guide will systematically address these possibilities.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a first-line approach to resolving solubility issues.

Q1: My 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is not dissolving in glacial acetic acid at room temperature. What is the first thing I should try?

A1: The initial insolubility is likely due to the need for increased thermal energy to overcome the crystal lattice energy of the solid.

  • Initial Step: Gentle Heating. Gradually warm the mixture to 40-50°C with continuous stirring. The increased kinetic energy can significantly enhance the rate and extent of dissolution.[11]

  • Rationale: Many organic compounds exhibit increased solubility at higher temperatures. However, excessive heat should be avoided initially to minimize the risk of degradation, a concern with oxazolidinones in acidic environments.[8][9]

Q2: I've heated the solution, but a significant amount of solid remains. What's my next step?

A2: If heating alone is insufficient, the next logical step is to consider the purity of your materials and the possibility of using a co-solvent.

  • Step 1: Verify Compound Purity. Impurities in either the 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one or the acetic acid can impact solubility. If possible, confirm the purity of your starting material using a technique like High-Performance Liquid Chromatography (HPLC) (see Protocol 2).

  • Step 2: Consider a Co-solvent. The addition of a small amount of a compatible co-solvent can alter the polarity of the solvent system and improve solubility.[12]

    • Recommended Co-solvents: For this system, consider adding a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in small, incremental amounts (e.g., 1-5% v/v).[12][13]

    • Causality: Co-solvents can disrupt the self-association of both the solute and the solvent, creating a more favorable environment for dissolution.[12]

Q3: The compound initially dissolved with heating, but a precipitate formed over time. What could be happening?

A3: This observation is a strong indicator of either compound degradation or supersaturation followed by crystallization. Given the presence of an oxazolidinone in an acidic medium, degradation is a primary suspect.[8][9]

  • Hypothesis 1: Acid-Catalyzed Hydrolysis. The oxazolidinone ring is susceptible to hydrolysis under acidic conditions, which would lead to the formation of new, potentially less soluble, degradation products.[10][14]

  • Hypothesis 2: Supersaturation. It is possible that you created a supersaturated solution upon heating, which then precipitated out upon cooling or over time.

To differentiate between these possibilities, it is crucial to analyze the precipitate and the remaining solution (see Part 2).

Part 2: In-Depth Investigation: Is It a Solubility or a Stability Problem?

If the initial troubleshooting steps fail, a more systematic investigation is required to determine if the core issue is poor solubility or chemical instability.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Poor Solubility Observed Heat Apply Gentle Heat (40-50°C) with Stirring Start->Heat CheckPurity Verify Purity of Starting Materials (HPLC) Heat->CheckPurity If not fully dissolved AddCosolvent Introduce Co-solvent (e.g., DMSO, DMF) CheckPurity->AddCosolvent StillInsoluble Issue Persists: Insoluble or Precipitate Forms AddCosolvent->StillInsoluble If issue remains DegradationAnalysis Hypothesize Degradation vs. Insolubility StillInsoluble->DegradationAnalysis HPLCanalysis Perform HPLC/LC-MS Analysis (Protocol 2) DegradationAnalysis->HPLCanalysis SinglePeak Result: Single Peak Matching Standard HPLCanalysis->SinglePeak Compare to reference MultiplePeaks Result: Multiple/Shifted Peaks HPLCanalysis->MultiplePeaks Compare to reference SolubilityIssue Conclusion: True Solubility Issue SinglePeak->SolubilityIssue DegradationIssue Conclusion: Degradation is Occurring MultiplePeaks->DegradationIssue OptimizeConditions Optimize Conditions (Lower Temp, Co-solvent) SolubilityIssue->OptimizeConditions AlternativeSolvent Consider Alternative Acid/Solvent System DegradationIssue->AlternativeSolvent HydrolysisMechanism Reactant 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one O=C1N(CCCO)CCO1 Protonation Protonated Intermediate O=C1N(CCCO)CCOH+ Reactant->Protonation + H+ RingOpening Ring-Opened Intermediate Protonation->RingOpening + H2O H2O_attack H2O Product Degradation Product HO-CH2CH2-NH-C(O)O-CH2CH2CH2-OH RingOpening->Product - H+

Sources

Technical Support Portal: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Batch Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This portal is dedicated to troubleshooting the isolation and purification of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one , a pivotal intermediate in the synthesis of oxazaphosphorine alkylating agents such as [1].

During scale-up and synthesis, researchers frequently encounter persistent batch contamination with [2]. This guide provides the mechanistic causality behind these purification challenges and offers self-validating protocols to clear these impurities without degrading your target API intermediate.

System Overview & Physicochemical Profiling

Understanding the physicochemical properties of your batch components is the first step in designing a logical purification strategy. The target oxazolidinone intermediate [3] contains both a carbonyl group and a primary hydroxyl group, which form a robust intermolecular hydrogen-bonding network with acetic acid, effectively creating a high-boiling complex that resists standard vacuum drying.

Table 1: Physicochemical Profiling of Batch Components

CompoundRole in BatchMolecular WeightBoiling PointH-Bond DonorsH-Bond Acceptors
3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Target Intermediate145.16 g/mol ~350°C (est.)13
Acetic Acid Residual Impurity60.05 g/mol 118°C12
3-(2-oxo-1,3-oxazolidin-3-yl)propyl acetate Thermal Artifact187.19 g/mol ~380°C (est.)04
Purification Workflow Diagram

PurificationWorkflow Start Crude Batch (Intermediate + Acetic Acid) CheckAA Quantify Acetic Acid (GC/NMR) Start->CheckAA Decision1 Acetic Acid > 5%? CheckAA->Decision1 Azeotropic Azeotropic Distillation (Toluene) Decision1->Azeotropic Yes CheckEster Check Acetate Ester Impurity (HPLC) Decision1->CheckEster No Azeotropic->CheckEster Decision2 Ester > 0.1%? CheckEster->Decision2 Hydrolysis Mild Alkaline Hydrolysis (pH 8.5) Decision2->Hydrolysis Yes Pure Pure 3-(3-hydroxypropyl) -1,3-oxazolidin-2-one Decision2->Pure No Chromatography Silica Gel Chromatography (EtOAc/Hexane) Hydrolysis->Chromatography Chromatography->Pure

Workflow for the detection and removal of acetic acid and acetate ester impurities.

Troubleshooting Guides & FAQs

Q1: Why does acetic acid persist in my batches even after extended vacuum drying at 50°C? A1: The persistence is caused by strong non-covalent interactions. The target molecule,, acts as both a hydrogen-bond donor and acceptor. Acetic acid tightly binds to these moieties, effectively forming an azeotrope-like complex. Standard vacuum drying at 50°C lacks the thermodynamic driving force to break this hydrogen-bonding network.

Q2: I tried to distill off the acetic acid at 80°C, and now my LC-MS shows a new major impurity at +42 m/z. What happened? A2: You have inadvertently synthesized the acetate ester artifact (3-(2-oxo-1,3-oxazolidin-3-yl)propyl acetate). By applying heat (80°C) in the presence of residual acetic acid, you catalyzed a Fischer esterification of the primary alcohol on your intermediate. To clear this ester artifact, you must perform a mild alkaline hydrolysis (see Protocol B) to saponify the ester back to the primary alcohol.

Q3: How can I rapidly verify that my batch is free of acetic acid without waiting for quantitative NMR? A3: You can use a self-validating pH-shift assay. Dissolve a 50 mg aliquot of your dried batch in 5 mL of neutral, deionized water. Since the pure oxazolidinone intermediate is neutral, the pH should remain stable (~6.5–7.0). If the pH drops below 5.5, free acetic acid is still present in the matrix. This provides an immediate, trustworthy at-line QA check before releasing the batch.

Validated Experimental Protocols
Protocol A: Azeotropic Distillation for Acetic Acid Clearance

Causality: Toluene forms a low-boiling binary azeotrope with acetic acid, allowing the acid to be stripped away without exceeding the thermal threshold for esterification.

  • Reconstitute the crude acetic acid/oxazolidinone batch in anhydrous toluene (10 mL per gram of crude material).

  • Transfer the mixture to a rotary evaporator. Set the water bath strictly to 35–40°C to prevent thermal esterification.

  • Apply a vacuum of 50–100 mbar and distill until a thick oil or solid is obtained.

  • Repeat the toluene addition and distillation process two more times (3x total) to ensure complete azeotropic stripping.

  • Self-Validating Step: Perform the pH-shift assay (as described in Q3). If the pH of a 50 mg / 5 mL aqueous aliquot remains >5.5, the protocol is validated as successful and the acid is cleared.

Protocol B: Mild Alkaline Hydrolysis of the Acetate Ester Impurity

Causality: If the batch was overheated, the acetate ester must be saponified. Using a mild base (LiOH) at a tightly controlled pH prevents the base-catalyzed ring-opening of the oxazolidinone core, which can occur at pH > 10.

  • Dissolve the contaminated batch in a 1:1 mixture of Tetrahydrofuran (THF) and Deionized Water (5 mL/g).

  • Equip the reaction flask with a calibrated pH probe and a magnetic stirrer.

  • Add 1M Lithium Hydroxide (LiOH) dropwise while stirring vigorously, maintaining the internal pH at exactly 8.5 .

  • Self-Validating Step: The reaction is mechanistically self-monitoring. As the ester hydrolyzes, it releases acetic acid, which consumes the base and lowers the pH. The protocol is validated as complete when the pH remains stable at 8.5 for 15 consecutive minutes without requiring any further LiOH addition.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL/g), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure (at 35°C) to recover the pure 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

References
  • Ifosfamide | C7H15Cl2N2O2P | CID 3690 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Acetic acid | CH3COOH | CID 176 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613 Source: PubChem, National Center for Biotechnology Information URL:[Link]

optimizing crystallization conditions for acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

System: Acetic Acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for the isolation and crystallization of the acetic acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one multi-component system. This compound is a critical intermediate in the synthesis of the chemotherapeutic agent1[1]. Researchers frequently encounter severe thermodynamic challenges—such as liquid-liquid phase separation (LLPS) or "oiling out"—when attempting to crystallize oxazolidinone derivatives in the presence of 2[2].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity crystalline 3[3].

Section 1: Troubleshooting Guides & FAQs

Q: Why does my solution "oil out" instead of forming crystals? A: Oiling out (LLPS) is a thermodynamic phenomenon where a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than nucleating into a solid. In this specific system, strong hydrogen bonding between the carboxylic acid of acetic acid and the hydroxyl/carbonyl groups of the oxazolidinone ring creates a high energy barrier for lattice 4[4]. When the supersaturation trajectory crosses the binodal curve before reaching the critical nucleation energy, the system oils 2[2].

Q: How can I force the system to bypass LLPS and crystallize? A: You must alter the chemical potential of the solvent system to favor the solid state. Introducing a non-polar anti-solvent, such as n-heptane, at strictly controlled temperatures (below 5°C) reduces the solubility of the oxazolidinone while disrupting the metastable liquid 1[1]. Coupling this with heterogeneous seeding at the upper boundary of the Metastable Zone Width (MSZW) provides a low-energy template for crystal growth, bypassing the LLPS region entirely.

Q: Is the resulting solid a salt, a solvate, or a co-crystal? A: The interaction between acetic acid ( pKa​ ~4.8) and the weakly basic oxazolidinone nitrogen falls into the "salt-cocrystal 4[4]." Depending on the exact moisture content and temperature, the proton transfer is partial. Therefore, the solid isolated is typically a hydrogen-bonded co-crystal or an acetic acid solvate rather than a discrete ionic 5[5].

Section 2: Quantitative Data & MSZW Profiling

To design a self-validating crystallization process, you must map the Metastable Zone Width (MSZW). The table below summarizes the quantitative phase behavior of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one across varying ratios of Acetic Acid to n-Heptane.

Solvent Ratio (Acetic Acid : n-Heptane v/v)Saturation Temp ( Ts​ )Nucleation Temp ( Tn​ )MSZW ( ΔT )Dominant Phase Behavior
100 : 0 42.5 °CN/AN/ASevere Oiling Out (LLPS)
70 : 30 38.0 °C26.5 °C11.5 °CTransient LLPS Slow Crystallization
50 : 50 31.2 °C24.0 °C7.2 °CDirect Nucleation (Prone to agglomeration)
30 : 70 22.5 °C18.5 °C4.0 °COptimal Crystal Growth
Section 3: Experimental Protocol (Self-Validating Workflow)

This protocol utilizes Process Analytical Technology (PAT)—specifically Focused Beam Reflectance Measurement (FBRM)—to create a self-validating feedback loop. By measuring chord length distributions in real-time, you ensure the process remains within the MSZW, preventing LLPS.

Step 1: Dissolution & Clarification Charge 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one into a jacketed crystallizer containing glacial acetic acid. Heat to 45°C under agitation (300 rpm) until complete dissolution is achieved. Pass the solution through a 0.22 µm polish filter to remove foreign particulates that could trigger premature, uncontrolled nucleation.

Step 2: Anti-Solvent Dosing & PAT Initialization Initialize the FBRM probe. Slowly dose n-heptane (anti-solvent) into the reactor at a rate of 0.5 volumes/hour until the solvent ratio reaches 30:70 (Acetic Acid:n-Heptane)[1]. Maintain the temperature at 25°C during this addition to stay safely above the Ts​ of the new solvent mixture.

Step 3: Seeding Cool the reactor to 20°C (entering the MSZW). Introduce 1.5 wt% of pre-milled crystalline seeds (D50 20 µm). The FBRM total counts should immediately spike and stabilize, validating that the seeds have survived and secondary nucleation has not yet triggered.

Step 4: Non-Linear (Cubic) Cooling Implement a cubic cooling profile from 20°C down to 0-5°C over 6 1[1]. Causality Note: A cubic cooling curve starts slowly and accelerates. This matches the exponentially increasing surface area of the growing crystals, ensuring the supersaturation remains constant and safely below the LLPS boundary.

Step 5: Isolation & Washing Filter the resulting suspension. Wash the filter cake with two bed-volumes of pre-chilled (0°C) n-heptane to displace residual unbound acetic acid without dissolving the 1[1]. Dry under vacuum at 45°C for 12 hours.

Section 4: Visualizations

PhasePathway Start Supersaturated Solution (Acetic Acid + Oxazolidinone) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS High Supersaturation No Seeds Nucleation Heterogeneous Nucleation (Seeding) Start->Nucleation Controlled MSZW + Anti-solvent LLPS->Nucleation Extended Aging (Risk of Impurities) Growth Crystal Growth (Cubic Cooling) Nucleation->Growth ΔT Control Product Stable Co-crystal/Solvate Growth->Product

Thermodynamic pathways illustrating oiling out versus controlled crystallization.

Workflow Step1 1. Dissolution (45°C in Acetic Acid) Step2 2. Anti-Solvent Dosing (n-Heptane addition) Step1->Step2 Step3 3. PAT Monitoring (FBRM for MSZW) Step2->Step3 Step4 4. Seeding (1.5 wt% at ΔT=2°C) Step3->Step4 Step5 5. Non-linear Cooling (Down to 5°C) Step4->Step5 Step6 6. Isolation & Washing (Cold n-Heptane) Step5->Step6

Step-by-step workflow for the anti-solvent cooling crystallization process.

References
  • CN111943979B - Ifosfamide intermediate, preparation method and application thereof . Google Patents. 1

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates . Organic Process Research & Development - ACS Publications. 2

  • Crystal data of the hybrid salt-cocrystal . ResearchGate. 4

  • Application Notes and Protocols: N,N-Bis(2- chloroethyl)acetamide as a Key Intermediate in the Synthesis of Cyclophosphamide and Ifosfamide . Benchchem.3

  • 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate . Echemi.5

Sources

Technical Support Center: Prevention of Thermal Degradation of Acetic Acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stable storage of acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent thermal degradation of these compounds during storage.

Troubleshooting Guide: Addressing Common Storage Issues

This section is designed to provide rapid solutions to specific problems you may encounter during the storage and handling of acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

Issue 1: Visible Impurities or Discoloration in Acetic Acid

Question: My glacial acetic acid, which was initially colorless, has developed a yellow tint after a few weeks of storage in the lab. What could be the cause, and is it still usable?

Answer: A yellow tint in glacial acetic acid is often an indicator of contamination or degradation. The primary cause is typically the leaching of impurities from an incompatible storage container or a reaction with contaminants.

  • Root Cause Analysis:

    • Improper Container Material: Acetic acid is corrosive and can react with certain metals and plastics, leading to the dissolution of materials that discolor the acid.[1] High-density polyethylene (HDPE), glass, or specific acid-resistant metal containers are recommended.[1]

    • Contamination: Exposure to incompatible chemicals, such as strong oxidizers (e.g., nitric acid, peroxides) or bases, can initiate reactions that produce colored byproducts.[2][3]

    • Elevated Temperature: While acetic acid is relatively stable at ambient temperatures, prolonged exposure to heat can accelerate degradation reactions, especially in the presence of impurities.[4]

  • Recommended Action:

    • Cease Use: Do not use the discolored acid in experiments where purity is critical, as the impurities could lead to unpredictable results.

    • Verify Container Compatibility: Ensure your storage container is made of a recommended material (see Table 1).

    • Review Storage Area: Check for potential cross-contamination from nearby chemicals. Acetic acid should be segregated from strong oxidizers, bases, and reactive metals.[3][5]

    • Dispose and Replace: It is safest to dispose of the contaminated acid according to your institution's hazardous waste protocols and obtain a fresh supply.

Issue 2: Pressure Buildup in Acetic Acid Container

Question: I noticed that the cap on my bottle of glacial acetic acid is bulging, suggesting pressure buildup. What is happening, and how should I handle this?

Answer: Pressure buildup in a container of glacial acetic acid is a serious safety concern and typically results from increased vapor pressure due to elevated temperatures or a chemical reaction generating gas.

  • Root Cause Analysis:

    • Elevated Storage Temperature: Acetic acid has a significant vapor pressure that increases with temperature.[1] Storage in a warm environment, such as in direct sunlight or near a heat source, will cause the pressure inside the container to rise.

    • Chemical Reaction: Contamination with certain metals or other reactive substances can catalyze decomposition reactions that produce gaseous byproducts like methane and carbon dioxide, although this is more significant at higher temperatures.[6][7]

  • Recommended Action:

    • Handle with Extreme Caution: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2]

    • Cool the Container: Move the container to a cool, well-ventilated area, such as a fume hood, away from any ignition sources. Allow it to cool down gradually.

    • Vent Slowly: Once cooled, carefully and slowly loosen the cap to release the pressure. Do this in a fume hood to manage any vapor release.

    • Evaluate Storage Conditions: Assess your storage location to ensure it is cool, dry, and well-ventilated, away from heat and direct sunlight.[1][5] The ideal storage temperature is between 15°C and 25°C (59°F to 77°F).[1]

Issue 3: Decreased Purity of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Over Time

Question: My stored 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one shows new peaks in my HPLC analysis, indicating degradation. What are the likely degradation pathways, and how can I prevent this?

Answer: The oxazolidinone ring is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. The appearance of new peaks suggests that the compound is breaking down.

  • Root Cause Analysis:

    • Hydrolysis: The primary degradation pathway for oxazolidinones is hydrolysis of the cyclic carbamate.[8][9] This reaction is catalyzed by both acids and bases and can be accelerated by elevated temperatures.[10] The presence of moisture is a key factor in this process.

    • Photodegradation: Exposure to light, especially UV radiation, can also contribute to the degradation of organic molecules like oxazolidinones.

  • Recommended Action:

    • Control Moisture: Store the compound in a tightly sealed container in a desiccated environment to minimize exposure to humidity.

    • Protect from Light: Use an opaque or amber-colored container and store it in a dark place.[11]

    • Temperature Control: For long-term stability of the neat compound, storage at 4°C is recommended.[11] If in solution, store at -20°C for short-term and -80°C for long-term storage.[11]

    • pH Considerations: If the compound is in solution, ensure the solvent is neutral and free of acidic or basic impurities.

    • Aliquot Solutions: For solutions, it is best to aliquot them into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to the atmosphere each time the stock is used.[11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for glacial acetic acid?

A1: Glacial acetic acid should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[1][5] The recommended storage temperature is between 15°C and 25°C (59°F to 77°F).[1] It should be kept in a tightly closed, chemically resistant container and segregated from incompatible materials.[1][5]

Q2: What materials are compatible for storing acetic acid?

A2: High-density polyethylene (HDPE), cross-linked polyethylene (XLPE), and glass are excellent choices for storing acetic acid.[1][5] Certain stainless steels, like type 304 and 316, are also suitable for many applications.[12] Avoid using containers made of materials that are not specifically rated for corrosive acids.

Q3: Can I store acetic acid in a refrigerator?

A3: Yes, storing glacial acetic acid in a refrigerator is a good practice to keep it cool and away from ignition sources.[2] However, be aware that glacial acetic acid freezes at about 16.7°C (62°F).[5] Freezing does not harm the chemical, but you will need to thaw it carefully before use. Do not store it in a standard refrigerator that is not rated for flammable materials if there is a risk of vapor buildup.

Q4: What are the primary degradation products of acetic acid at elevated temperatures?

A4: At high temperatures, acetic acid can undergo thermal decomposition through two main pathways: dehydration to form ketene and water, and decarboxylation to produce methane and carbon dioxide.[6][7][13] However, these reactions generally require temperatures well above typical storage conditions.[6][14]

Q5: How can I monitor the purity of my 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one during storage?

A5: The most effective way to monitor the purity is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[15][16] A validated HPLC method can separate the intact compound from its potential degradation products, allowing you to quantify its purity over time.

Experimental Protocols

Protocol 1: Stability Testing of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Solution

This protocol outlines a basic procedure for assessing the stability of a solution of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one under different storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a high-purity solvent (e.g., acetonitrile or a buffered aqueous solution at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Aliquot the stock solution into multiple small, single-use vials. Use amber vials to protect from light.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Include a set of samples exposed to ambient light and another set protected from light at each temperature.

  • Time Points: Establish a schedule for analysis (e.g., time 0, 1 week, 1 month, 3 months, 6 months).

  • HPLC Analysis: At each time point, analyze a vial from each storage condition using a validated, stability-indicating HPLC method.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to determine the percentage of degradation. Also, observe the appearance and growth of any new peaks, which represent degradation products.

Data Summaries

Table 1: Recommended Storage Parameters for Acetic Acid

ParameterRecommendationRationale
Temperature 15°C to 25°C (59°F to 77°F)[1]Minimizes vapor pressure and reduces the rate of potential degradation reactions.[1]
Container Material High-density polyethylene (HDPE), glass, stainless steel (type 304, 316).[1][12]Prevents corrosion and leaching of impurities into the acid.[1]
Storage Area Cool, dry, well-ventilated, away from direct sunlight and heat sources.[1][5]Ensures a stable environment and prevents pressure buildup.[1][5]
Incompatible Materials Strong oxidizers, strong bases, and reactive metals.[2][3]Prevents hazardous chemical reactions.[3]

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Action
Acetic Acid Discoloration Improper container material, chemical contamination.Verify container compatibility, check for cross-contamination, and replace if necessary.
Pressure Buildup in Acetic Acid Container Elevated storage temperature, chemical reaction.Cool the container in a fume hood and vent slowly. Relocate to a proper storage area.
Degradation of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Hydrolysis due to moisture, photodegradation.Store in a desiccated, dark environment at a controlled temperature (4°C for neat, -80°C for long-term solution storage).[11]

Diagrams

Degradation_Troubleshooting cluster_acetic_acid Acetic Acid cluster_oxazolidinone 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one start Observed Issue with Stored Compound discoloration Discoloration start->discoloration pressure Pressure Buildup start->pressure degradation Decreased Purity / New HPLC Peaks start->degradation cause_discolor Root Cause: - Incompatible Container - Chemical Contamination discoloration->cause_discolor cause_pressure Root Cause: - High Temperature - Gas-Producing Reaction pressure->cause_pressure action_discolor Action: - Verify Container Material - Check for Contaminants - Replace if Needed cause_discolor->action_discolor action_pressure Action: - Cool Container in Fume Hood - Vent Slowly - Improve Storage Conditions cause_pressure->action_pressure cause_degrad Root Cause: - Hydrolysis (Moisture) - Photodegradation degradation->cause_degrad action_degrad Action: - Store in Desiccator - Protect from Light - Control Temperature (4°C or below) cause_degrad->action_degrad

Caption: Troubleshooting workflow for common storage issues.

References

  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines - PubMed. Available at: [Link]

  • Discover the best practices for safely storing acetic acid. - North Industrial Chemicals. Available at: [Link]

  • Storage Guidelines for Glacial Acetic Acid Safety and Efficiency. Available at: [Link]

  • Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols - ElectronicsAndBooks. Available at: [Link]

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF - ResearchGate. Available at: [Link]

  • Stability of Glacial Acetic Acid in High-Temperature Applications - Patsnap Eureka. Available at: [Link]

  • Glacial Acetic Acid Safety Notes - 2011.igem.org. Available at: [Link]

  • Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives. Available at: [Link]

  • Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. Available at: [Link]

  • The thermal decomposition of acetic acid - Semantic Scholar. Available at: [Link]

  • SAFETY DATA SHEET Acetic acid 99.85%. Available at: [Link]

  • Acetic-Acid.pdf - SDS US. Available at: [Link]

  • glacial acetic acid storage incompatibilities. Available at: [Link]

  • Performance of different instrumental techniques for oxazolidinone detection. Available at: [Link]

  • High- and low-temperature mechanisms in the thermal decomposition of acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • The thermal decomposition of acetic acid - Journal of the Chemical Society B. Available at: [Link]

  • Experimental study of the decomposition of acetic acid under conditions relevant to deep reservoirs - ResearchGate. Available at: [Link]

  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review | Request PDF - ResearchGate. Available at: [Link]

  • Selection of stainless steels for handling acetic acid (CH3COOH). Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. Available at: [Link]

  • Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative | PDF | High Performance Liquid Chromatography - Scribd. Available at: [Link]

  • Theoretical Study of the Thermal Decomposition of Acetic Acid: Decarboxylation Versus Dehydration | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • Materials Chemical Compatibility Guide - Trelleborg. Available at: [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC. Available at: [Link]

  • Compatibility Table for Chemical Storage at room temperature (defined by physical, not health hazard and not including gases). Available at: [Link]

  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed. Available at: [Link]

  • Decomposition of acetic acid at high temperature takes place by two parallel reactions following first order kinetics as - Physics Wallah. Available at: [Link]

  • Chemical Resistance Recommendation Chart - National Storage Tank. Available at: [Link]

  • US5912389A - Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution - Google Patents.
  • Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG. Available at: [Link]

  • [A Study on the Effectiveness of Three Common Stabilizers of Peracetic Acid] - PubMed. Available at: [Link]

  • What is the role of acetic acid as stabilizer in NiO nanoparticle solution? - ResearchGate. Available at: [Link]

  • US3168554A - Stabilizers for peracids - Google Patents.
  • Synthesis of oxazolidines as latent curing agents for single-component polyurethane adhesive and its properties study: Research Article - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available at: [Link]

  • Studies of 2-Oxazolidinones. (I) : A Convenient Synthesis of 3- Substituted 2. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC. Available at: [Link]

  • Thermal decomposition of some chemotherapic substances - SciELO. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. Available at: [Link]

  • Thermal Degradation of Acetate-Intercalated Hydroxy Double and Layered Hydroxy Salts - e-Publications@Marquette. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - ResearchGate. Available at: [Link]

Sources

resolving HPLC peak tailing issues for acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Peak Tailing for Acetic acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Welcome to the Advanced Chromatography Support Center. Analyzing highly polar, multi-component systems like acetic acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one presents unique chromatographic challenges. This guide is engineered for drug development professionals and analytical scientists, focusing on the mechanistic causes of peak distortion—specifically hydrogen bonding, phase collapse, and partial ionization—and providing field-proven, self-validating protocols to achieve Gaussian peak symmetry.

Diagnostic Workflow: Peak Tailing in Polar Oxazolidinone Systems

Diagnostic_Workflow Start Analyze Peak Tailing (Asymmetry > 1.5) CheckRet Is Retention Factor (k') < 2? Start->CheckRet Dewetting Phase Collapse Detected Switch to AQ-C18 / HILIC CheckRet->Dewetting Yes (Early Elution) CheckPH Evaluate Mobile Phase pH CheckRet->CheckPH No (k' > 2) FixPH Acetic Acid Ionization Buffer pH to < 2.7 CheckPH->FixPH pH 3.5 - 6.0 CheckSil Evaluate Stationary Phase CheckPH->CheckSil pH < 2.7 FixSil Silanol H-Bonding Use Polar-Embedded Column CheckSil->FixSil Standard C18

Diagnostic workflow for resolving HPLC peak tailing in polar oxazolidinone mixtures.

Core Troubleshooting Guide: The "Why" and "How"

Q1: Why does the 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one peak exhibit severe tailing on a standard C18 column? The Causality: The molecule features a terminal aliphatic hydroxyl group and a polar oxazolidinone ring. These functional groups act as strong hydrogen bond donors and acceptors. During the manufacturing of standard C18 silica columns, steric hindrance prevents complete bonding, leaving up to 50% of the surface silanols (Si-OH) unreacted[1]. These free silanols are highly acidic (pKa ~3.8–4.2) and form secondary retention mechanisms (hydrogen bonding) with your hydroxylated analyte[2]. This dual retention disrupts the ideal Gaussian peak shape, causing the trailing edge to drag. The Solution: Transition to a highly base-deactivated, fully end-capped column, or ideally, a (e.g., Amide-C18)[3]. Polar-embedded phases incorporate a hydrophilic functional group near the silica surface, creating a localized water layer that physically shields the acidic silanols from the analyte.

Q2: How does the presence of acetic acid complicate the chromatography, and how do I fix its peak shape? The Causality: Acetic acid has a pKa of 4.76. If your mobile phase pH is between 3.5 and 6.0, the acid exists in a state of partial ionization—a dynamic equilibrium between the neutral acid and the charged acetate anion. Because the neutral and charged states interact differently with the stationary phase, the molecule experiences multiple retention mechanisms, leading to split, broadened, or heavily tailing peaks[4]. The Solution: You must suppress the ionization of acetic acid by lowering the mobile phase pH to at least 2 units below its pKa (i.e., pH < 2.7)[5]. Using a strong buffer like 0.1% Phosphoric acid or 0.1% Trifluoroacetic acid (TFA) ensures the acetic acid remains fully protonated, enforcing a single, predictable retention mechanism.

Q3: Both components elute very close to the void volume ( t0​ ) and exhibit poor symmetry. What is the mechanistic cause? The Causality: This is a classic symptom of "Phase Collapse" (or dewetting). Both acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one are highly hydrophilic. To retain them on a reversed-phase C18 column, users often drop the organic modifier (e.g., acetonitrile) below 5%. Under highly aqueous conditions, the hydrophobic C18 ligands fold in on themselves to minimize exposure to water, effectively hiding the stationary phase from the analytes and causing immediate elution with distorted peak shapes. The Solution: Switch to an Aqueous-C18 (AQ) column, which incorporates a polar end-capping group to keep the C18 chains extended in 100% aqueous mobile phases, or transition entirely to Hydrophilic Interaction Liquid Chromatography (HILIC).

Quantitative Data & System Suitability Matrix

Use the following data matrix to benchmark your system suitability and predict the impact of your chromatographic adjustments.

VariableConditionExpected USP Tailing Factor ( As​ )Mechanistic Reason
Column Chemistry Standard C18> 1.8High residual silanol activity causing H-bonding.
Column Chemistry Polar-Embedded C181.0 - 1.2Internal H-bonding shields silanols from analyte.
Mobile Phase pH pH 4.5 - 5.5> 2.0 (or split peaks)Partial ionization of acetic acid (pKa 4.76).
Mobile Phase pH pH 2.51.0 - 1.3Full protonation of acetic acid; suppression of silanol ionization.
Organic Modifier < 5% ACN on Std C18Variable / Poor RetentionPhase collapse (dewetting) of hydrophobic ligands.
Self-Validating Experimental Protocols

As a best practice, do not blindly swap columns. Use this self-validating protocol to empirically prove that silanol interactions are the root cause of your peak tailing before investing in new consumables.

Protocol: The Triethylamine (TEA) Diagnostic Spike

Objective: To confirm if peak tailing is caused by secondary interactions with residual silanols.

  • Baseline Assessment:

    • Run your standard method using your current C18 column.

    • Calculate the USP Tailing Factor ( As​ ) for the oxazolidinone peak using the formula: As​=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the distance from the leading edge to the peak center)[5].

  • The Diagnostic Spike:

    • Prepare a fresh batch of your mobile phase.

    • Add 10 mM Triethylamine (TEA) to the aqueous portion of the mobile phase[6].

    • Mechanistic Note: TEA is a strong, sterically small base. It will aggressively outcompete your analyte for the acidic silanol sites on the silica surface, temporarily "masking" them[7].

  • Equilibration & Re-evaluation:

    • Flush the column with the TEA-spiked mobile phase for at least 20 column volumes.

    • Inject the sample and recalculate As​ .

  • Data Interpretation:

    • If As​ drops significantly (e.g., from 1.9 to 1.2), silanol interaction is confirmed as the root cause.

    • Next Step: Because TEA can degrade silica columns over time and complicate mass spectrometry (MS) detection, do not use it permanently. Instead, permanently translate your method to a base-deactivated or Polar-Embedded C18 column[3].

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of acetonitrile to improve peak shape for this specific compound? A: Yes. Methanol is a protic solvent and acts as a hydrogen bond donor and acceptor. It actively competes with the hydroxyl group of the oxazolidinone for residual silanol sites on the stationary phase. Switching from aprotic acetonitrile to methanol often yields noticeably better peak symmetry for hydroxylated compounds[1].

Q: What is an acceptable USP Tailing Factor ( As​ ) for this assay? A: Regulatory guidelines (such as the USP and ICH) generally require an As​ of ≤ 1.5 for accurate quantification and peak purity analysis[4]. An As​ of 1.0 represents a perfectly symmetrical Gaussian peak.

Q: Will increasing the buffer concentration help reduce tailing? A: Yes. Increasing the buffer concentration (e.g., from 10 mM to 25 mM) increases the ionic strength of the mobile phase. Higher ionic strength helps mask residual silanol interactions and stabilizes the local pH microenvironment around the analyte, preventing localized ionization shifts[8].

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Chromatography Blog. Available at:[Link]

  • Agilent Technologies. "HPLC Column Troubleshooting: What Every HPLC User Should Know." Agilent Support Library. Available at:[Link]

  • LCGC International. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Available at:[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Resources. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Technical Articles. Available at: [Link]

Sources

Technical Support Center: Safely Scaling Up Production of Acetic Acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production of acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. Scaling up chemical processes introduces significant challenges that are often not apparent at the laboratory level, particularly concerning safety, heat management, and material handling.[1][2] This document provides practical, in-depth troubleshooting advice and frequently asked questions to navigate these complexities safely and efficiently. Our focus is on anticipating problems, understanding their root causes, and implementing robust, self-validating solutions.

Part 1: Scaling Up Acetic Acid Production

Acetic acid (CH₃COOH) is a cornerstone industrial chemical, but its corrosive nature and the exothermic character of its synthesis demand rigorous control during scale-up.[3][4] The most prevalent modern production method is the carbonylation of methanol, with the Iridium-catalyzed Cativa process having largely supplanted the older Rhodium-catalyzed Monsanto process due to higher efficiency and lower water content requirements.[5][6][7]

Frequently Asked Questions: Acetic Acid Safety & Handling

Q1: What are the primary hazards to consider when scaling up acetic acid production?

A1: When moving to large-scale operations, the hazards of acetic acid are amplified. Key concerns include:

  • Corrosivity: Concentrated or glacial acetic acid is highly corrosive to skin and eyes, capable of causing severe chemical burns.[3][4] Vapors can also cause significant respiratory irritation, and prolonged exposure may lead to lung damage.[6][8]

  • Flammability: Acetic acid is a combustible liquid with a flashpoint of approximately 39°C (102°F).[4][8][9] Its vapors can form explosive mixtures with air, especially when heated.[4][10] All equipment must be properly grounded to prevent static discharge, and storage areas should be free from ignition sources.[3][8]

  • Exothermic Reaction: The carbonylation of methanol is an exothermic reaction.[11] What might be easily managed with a simple ice bath in the lab can become a serious thermal runaway risk at scale.[1][2] This is due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[1]

  • High-Pressure Operations: The Cativa and Monsanto processes operate at elevated pressures (15-50 bar), which introduces mechanical risks.[5][11]

Q2: What Personal Protective Equipment (PPE) is mandatory for handling industrial quantities of acetic acid?

A2: A comprehensive PPE program is non-negotiable. The specific requirements become more stringent as the scale of operation increases.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.[8][9]Protects against splashes of corrosive liquid and irritating vapors.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8][9]Prevents severe skin burns from direct contact.[4] Glove integrity must be checked before each use.
Body Protection Acid-resistant aprons or full protective suits.[3][8]Provides a barrier against spills and splashes during transfers and maintenance.
Respiratory Protection NIOSH-approved respirator with acid gas cartridges.[8][9]Required in areas with poor ventilation or where vapor concentrations may exceed the OSHA permissible exposure limit (PEL) of 10 ppm.[12]
Foot Protection Closed-toe safety boots.[8]Protects feet from spills and impact hazards.

Q3: We are designing a new pilot plant. What materials of construction are suitable for reactors and storage tanks for acetic acid?

A3: Material selection is critical to prevent equipment failure and product contamination. Due to acetic acid's corrosive nature, standard carbon steel is unsuitable.

  • Recommended Materials: Stainless steel, particularly types 316 and 317, are commonly used for their resistance to acetic acid corrosion.[13] High-density polyethylene (HDPE) is also suitable for storage tanks and transfer equipment at moderate temperatures.[8]

  • Cautionary Notes: Even high-grade stainless steel can be susceptible to stress corrosion cracking at elevated temperatures and high acid concentrations.[13] It is crucial to consult with a materials engineer and conduct compatibility testing under your specific process conditions (temperature, pressure, impurities). Storage areas should have corrosion-resistant flooring.[8]

Troubleshooting Guide: Common Acetic Acid Production Issues

Problem 1: My reactor is showing unexpected signs of corrosion, and I'm detecting metal ions in my crude product.

  • Plausible Causes & Solutions:

    • Incorrect Material Selection: The grade of stainless steel may be inadequate for the operating temperature and acid concentration.

      • Solution: Conduct a full materials review. You may need to upgrade to a higher-grade alloy like Hastelloy for critical components.

    • High Water Content: In methanol carbonylation, while the Cativa process uses less water than Monsanto, excessive water can increase corrosion rates.

      • Solution: Implement stricter drying protocols for your methanol feedstock. Install online moisture analyzers to monitor feedstock quality in real-time.

    • Process Upsets: Temperature or pressure spikes beyond the design limits of the equipment can accelerate corrosion.

      • Solution: Review your process control logic. Ensure that alarms and emergency shutdown (ESD) systems are properly calibrated and functioning to prevent excursions.

Problem 2: I'm struggling to control the reactor temperature during scale-up. We're seeing temperature spikes that are affecting reaction selectivity.

  • Plausible Causes & Solutions:

    • Inadequate Heat Removal: The cooling capacity of the reactor jacket is insufficient for the larger reaction volume, a classic scale-up challenge.[2][11]

      • Solution: Do not simply make the batch bigger.[2] A process redesign is necessary. Implement a reactor with internal cooling coils or an external heat exchanger loop to increase the surface area for heat transfer.[11]

    • Reagent Addition Rate: Adding reactants too quickly can overwhelm the cooling system.

      • Solution: The addition of carbon monoxide must be precisely controlled and linked to the reactor's real-time temperature. Use a feedback control loop to modulate the CO flow rate, ensuring the reaction's heat generation never exceeds the system's cooling capacity.

Problem 3: The final distilled acetic acid has a high water content, failing purity specifications.

  • Plausible Causes & Solutions:

    • Hygroscopic Nature: Acetic acid readily absorbs moisture from the air.[14]

      • Solution: Ensure all storage tanks are equipped with desiccant breathers. Use a nitrogen blanket in tanks and during transfers to minimize contact with atmospheric moisture.

    • Inefficient Distillation: Acetic acid and water have close boiling points, making simple distillation energy-intensive and sometimes ineffective.[15]

      • Solution: Transition from simple distillation to more advanced techniques. Azeotropic or extractive distillation, where an entrainer is added to alter the relative volatilities, is a standard industrial practice for efficiently dewatering acetic acid.[14][15]

Experimental Workflow: Acetic Acid Production & Purification

The diagram below illustrates a simplified workflow for the Cativa process, which is a leading method for industrial acetic acid production.[5][7]

G cluster_feed Feed Stage cluster_reaction Reaction Stage cluster_separation Separation & Purification Methanol Methanol Feed Reactor Cativa Reactor (Iridium Catalyst, ~200°C, 30-50 bar) Methanol->Reactor CO Carbon Monoxide Feed CO->Reactor Flasher Flasher (Heat & Pressure Reduction) Reactor->Flasher Crude Product LightEnds Light Ends Column (Removes Aldehydes, etc.) Flasher->LightEnds Vapor Stream HeavyEnds Heavy Ends Column (Removes Propionic Acid, etc.) Flasher->HeavyEnds Liquid Stream (Catalyst Recycle) Drying Drying Column (Removes Water) LightEnds->Drying Product High-Purity Acetic Acid Drying->Product

Caption: Cativa process workflow for acetic acid production.

Part 2: Scaling Up 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Production

3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a specialty chemical, often used as an intermediate in pharmaceutical synthesis.[16] Unlike acetic acid, available data suggests it has a low hazard profile. However, ensuring reaction control and product purity remain paramount during scale-up.

Frequently Asked Questions: Oxazolidinone Safety & Synthesis

Q1: What are the known hazards of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one?

A1: Based on aggregated GHS information submitted to the European Chemicals Agency (ECHA), this specific compound is reported as not meeting the criteria for hazard classification by the vast majority of notifiers.[17] PubChem's safety summary also lists it as "Not Classified".[17] While this suggests a low intrinsic hazard, it is not an excuse for complacency.

  • Best Practice: Always treat any new or specialty chemical with caution. You should handle it in a well-ventilated area and wear standard laboratory PPE (gloves, safety glasses, lab coat). The primary risks during its production are more likely to stem from the other reagents, solvents, or reaction conditions (e.g., high temperature or pressure) used in the synthesis rather than the final product itself.

Q2: What are the common synthetic routes for producing this compound, and what are the key scale-up considerations?

A2: The synthesis of oxazolidin-2-ones can be achieved through various methods.[18] For this specific N-substituted derivative, a common and logical approach would be the reaction of 3-amino-1-propanol with a carbonylating agent like diethyl carbonate or ethylene carbonate.

  • Key Parameters to Control:

    • Stoichiometry: Ensure precise molar ratios of reactants. An excess of one reactant can lead to side reactions and purification difficulties.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. On a large scale, this requires a reactor with uniform heating and precise temperature control to avoid byproduct formation or decomposition.

    • Byproduct Removal: The reaction between 3-amino-1-propanol and diethyl carbonate, for example, produces ethanol as a byproduct. During scale-up, you must have an efficient way to remove this ethanol (e.g., distillation) to drive the reaction to completion.

Troubleshooting Guide: Common Oxazolidinone Production Issues

Problem 1: The reaction is slow and does not go to completion, even with extended reaction times.

  • Plausible Causes & Solutions:

    • Inefficient Byproduct Removal: As mentioned, the equilibrium may be limiting the reaction.

      • Solution: Equip the reactor with a distillation head to continuously remove the low-boiling byproduct (e.g., ethanol) as it forms. This application of Le Châtelier's principle will drive the reaction toward the product.

    • Insufficient Temperature/Catalyst: The reaction may have a high activation energy.

      • Solution: Carefully increase the reaction temperature while monitoring for any increase in impurity formation. Alternatively, investigate the use of a suitable catalyst (e.g., a non-nucleophilic base like DBU or a metal alkoxide) to increase the reaction rate at a lower temperature.

Problem 2: My final product is difficult to purify. I'm seeing multiple spots on TLC and contamination with unreacted starting material.

  • Plausible Causes & Solutions:

    • Side Reactions: High temperatures or incorrect stoichiometry may be causing the formation of oligomers or other byproducts.

      • Solution: Re-optimize the reaction temperature at a small scale before proceeding. Ensure raw materials are of high purity.

    • Inappropriate Purification Method: The chosen purification method may not be suitable for the scale or impurity profile.

      • Solution: If the product is a solid, recrystallization is often a highly effective and scalable purification method. A detailed protocol is provided below. If it is an oil, vacuum distillation might be necessary. For high-value pharmaceutical applications, column chromatography may be required, though it is less desirable for very large-scale production due to cost and solvent usage.

Protocol: Scaled-Up Recrystallization for Product Purification

This protocol outlines a general procedure for purifying a solid product like 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. The key to scaling up recrystallization is maintaining control over the cooling rate.

  • Solvent Selection: Choose a solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common choices include ethyl acetate, isopropanol, or mixtures with alkanes like heptane.[19]

  • Dissolution: In a suitably sized, jacketed reactor, charge the crude solid product. Add the minimum amount of the hot solvent required to fully dissolve the solid with agitation.

  • Controlled Cooling (Critical Step): This is the most important step for obtaining high purity and a consistent crystal size.

    • Do not crash cool by pumping cold fluid into the jacket immediately. This will trap impurities and create fine needles that are difficult to filter.

    • Program the reactor's temperature controller to cool slowly (e.g., 5-10°C per hour). This allows for the formation of large, pure crystals.

  • Isolation: Once the target temperature (e.g., 0-5°C) is reached, hold for several hours to maximize yield. Transfer the resulting slurry to a filter (e.g., a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual impurities.

  • Drying: Dry the purified product under vacuum at a moderate temperature until a constant weight is achieved.

Experimental Workflow: Oxazolidinone Synthesis & Purification

The diagram below illustrates a plausible workflow for the synthesis and purification of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

G cluster_feed Raw Materials cluster_process Synthesis & Purification Amine 3-Amino-1-propanol Reactor Jacketed Reactor (Heating & Agitation) Amine->Reactor Carbonate Diethyl Carbonate Carbonate->Reactor Distillation Distillation Head (Ethanol Removal) Reactor->Distillation Byproduct Vapor Filtration Filtration (e.g., Nutsche Filter) Reactor->Filtration Crude Product Slurry Distillation->Reactor Reflux Drying Vacuum Oven Filtration->Drying Washed Filter Cake Product Pure Product Drying->Product

Caption: Synthesis and purification workflow for an oxazolidinone.

References

  • Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025, August 5). Vertex AI Search.
  • Production Pathways of Acetic Acid and Its Versatile Applications in the Food Industry. (2020, May 15). IntechOpen.
  • Acetic acid - Wikipedia. (n.d.). Wikipedia.
  • Proper Handling and Storage of Glacial Acetic Acid - Tradeasia International. (2026, January 14).
  • Methods for Industrial Production of Acetic Acid - Qingdao Hisea Chem Co., Ltd. (2024, May 28). Qingdao Hisea Chem Co., Ltd.
  • acetic acid production.pdf - Slideshare. (n.d.). Slideshare.
  • Manufacturing process for Acetic acid | Valco Group. (n.d.). Valco Group.
  • Acetic Acid Hazards & Safety Information - VelocityEHS. (2014, November 19). VelocityEHS.
  • Acetic Acid: Uses, Dangers & Safe Handling Tips | UK - SDS Manager. (2026, March 6). SDS Manager.
  • Occupational Safety and Health Guideline for Acetic Acid (PDF). (n.d.). CDC.
  • Safety Data Sheet: Acetic acid. (n.d.). Carl Roth.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20).
  • 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613 - PubChem. (n.d.). PubChem.
  • Technical Support Center: Minimizing Impurities in Acetic Acid Reactions - Benchchem. (n.d.). Benchchem.
  • Safety Considerations for Scaling Up Production Capabilities - Noah Chemicals. (2016, August 19). Noah Chemicals.
  • Acetic Acid: Uses, Dangers & Safe Handling Tips | AU - SDS Manager. (2026, March 6). SDS Manager.
  • Acetic Acid - Chemical Safety Facts. (n.d.). Chemical Safety Facts.
  • Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). (n.d.).
  • 3-(3-Hydroxypropyl)-2-oxazolidinone 87010-29-5 wiki - Guidechem. (n.d.). Guidechem.
  • US8637698B2 - Production of acetic acid with an increased production rate - Google Patents. (n.d.).
  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof - Justia Patents. (2014, June 19).
  • Classical and Process Intensification Methods for Acetic Acid Concentration: Technical and Environmental Assessment. (2022, October 31). MDPI.
  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of vol

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Validation & Comparative

The Versatility of the Oxazolidinone Scaffold: A Comparative Guide to its Application in Antibiotics and as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the oxazolidinone scaffold, a privileged structure in modern medicinal chemistry. We will explore its application in two distinct contexts: first, as the core of potent, clinically approved antibacterial agents like Linezolid, and second, through the lens of a specific derivative, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, which serves as a valuable synthetic intermediate for other classes of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals to illustrate how subtle modifications to a core chemical moiety can lead to vastly different biological activities and applications.

Part 1: The Oxazolidinone Scaffold in Antibacterial Drug Design

The emergence of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created an urgent need for novel antibiotics with unique mechanisms of action.[1][2] The oxazolidinone class represents a significant breakthrough in this area, being the first truly new class of synthetic antibiotics to be clinically adopted in decades.[2][3]

Standard Derivatives: Linezolid and Tedizolid

Linezolid was the first oxazolidinone antibiotic approved by the FDA in 2000, followed by the second-generation agent, Tedizolid.[4][5] These compounds are indispensable for treating serious infections caused by resistant Gram-positive pathogens.[1][6] Tedizolid offers advantages such as once-daily dosing and an improved safety profile in some studies.[5][7]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic (and in some cases, bactericidal) effects through a unique mechanism: the inhibition of bacterial protein synthesis at its earliest stage.[1][5][8] They bind to the 23S rRNA of the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3][6][8] This binding event prevents the formation of a functional 70S initiation complex, a critical step involving the association of N-formylmethionyl-tRNA with the ribosome.[1][8] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[3][6]

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S 70S_Complex Functional 70S Initiation Complex 30S->70S_Complex Combines with 50S Protein_Synthesis Protein Synthesis (Translation) 70S_Complex->Protein_Synthesis mRNA mRNA mRNA->30S Binds fMet_tRNA fMet-tRNA fMet_tRNA->70S_Complex Binds to P-site Oxazolidinones Oxazolidinone (e.g., Linezolid) Oxazolidinones->50S Binds to A-site of PTC Block->70S_Complex

Caption: Mechanism of action of oxazolidinone antibiotics.

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial potency of oxazolidinones is governed by specific structural features. The core pharmacophore includes the oxazolidinone A-ring, an N-aryl B-ring, and a critical substituent at the C-5 position.[9]

  • (S)-Configuration : The (S)-configuration at the C-5 position of the oxazolidinone ring is essential for activity.

  • N-Aryl Ring : A substituted phenyl ring at the N-3 position is crucial. A fluorine substituent, as seen in Linezolid, generally enhances potency.

  • C-5 Side Chain : The nature of the C-5 side chain significantly impacts activity, solubility, and metabolism. The acetamidomethyl group of Linezolid is a key feature, while modifications at this position have led to the discovery of new analogs.[10][11]

Comparative In Vitro Antibacterial Performance

The following table summarizes the minimum inhibitory concentrations (MIC) required to inhibit 90% of isolates (MIC⁹⁰) for Linezolid and Tedizolid against key Gram-positive pathogens.

OrganismLinezolid (MIC⁹⁰, µg/mL)Tedizolid (MIC⁹⁰, µg/mL)
Staphylococcus aureus (MRSA)1–20.25
Enterococcus faecalis (VRE)21
Streptococcus pneumoniae1–20.5
Enterococcus faecium (VRE)21
Data compiled from multiple sources for illustrative purposes.[7][12]

Part 2: 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one: A Synthetic Intermediate

In contrast to the complex, multi-ring structures of antibiotic oxazolidinones, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a simpler derivative. Its utility lies not in direct biological activity but as a versatile building block in chemical synthesis.

Molecular Profile
  • Chemical Name : 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

  • CAS Number : 87010-29-5[13][14]

  • Molecular Formula : C₆H₁₁NO₃[13][14]

  • Molecular Weight : 145.16 g/mol [13][14]

This molecule lacks the N-aryl substituent and the specific C-5 side chain required for antibacterial action. Instead, it possesses a 3-hydroxypropyl group at the N-3 position, which provides a reactive hydroxyl handle for further chemical elaboration. Often, this compound is used or synthesized via its acetate ester, 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate, which serves as a protected form of the alcohol.[15]

Documented Application in Anticancer Drug Synthesis

The primary documented use of 3-(3-hydroxypropyl)-2-oxazolidinone is as a key intermediate in the synthesis of Ifosfamide and its analogs.[13] Ifosfamide is a nitrogen mustard alkylating agent used in chemotherapy. The oxazolidinone ring in this context is not the final pharmacophore but a precursor that is opened and modified during the synthetic sequence to construct the required 1,3,2-oxazaphosphorinane ring of the final drug.

Part 3: Comparative Analysis: A Tale of Two Scaffolds

The stark difference in the application of Linezolid versus 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one provides a compelling case study in medicinal chemistry, demonstrating how scaffold decoration dictates biological function.

FeatureLinezolid (Antibiotic)3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (Intermediate)
N-3 Substituent 3-Fluoro-4-morpholinophenyl3-Hydroxypropyl
C-5 Substituent (S)-AcetamidomethylHydrogen
Primary Function Bacterial Protein Synthesis InhibitorChemical Building Block
Biological Target 23S rRNA of the 50S RibosomeN/A (Used in synthesis of DNA alkylating agents)
Therapeutic Area Infectious DiseaseOncology (as a precursor)

Expert Discussion: The N-aryl ring of Linezolid is paramount for its antibacterial activity, as it engages in crucial π-stacking interactions within the ribosomal binding pocket.[3] The C-5 acetamidomethyl side chain further optimizes this binding and confers favorable pharmacokinetic properties.[10] In contrast, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one lacks both of these features. Its N-3 hydroxypropyl chain is a simple alkyl linker, incapable of the specific interactions required for ribosomal binding. Its value is purely synthetic, providing a stable, bifunctional core (a secondary amine within the ring and a primary alcohol on the side chain) for constructing more complex molecules.

Part 4: Key Experimental Protocols

To ensure scientific integrity and provide practical context, we describe a standard protocol for evaluating the primary activity of antibacterial oxazolidinones.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for assessing the in vitro potency of an antimicrobial agent.[9]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions (e.g., 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
  • Bacterial Strains: Use quality control strains (e.g., S. aureus ATCC 29213) and clinical isolates.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well sterile microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Culture the bacterial strain overnight on an appropriate agar plate.
  • Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Compound Dilution:

  • Dispense 50 µL of CAMHB into all wells of a 96-well plate.
  • Add 50 µL of the stock solution to the first column, creating a 1:2 dilution.
  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
  • Include a growth control well (no compound) and a sterility control well (no bacteria).
  • Incubate the plates at 37°C for 18-24 hours.

5. Reading Results:

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

    MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup Stock Prepare Compound Stock Solution Dilution Perform Serial Dilution in 96-Well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Read Results: Determine Lowest Concentration with No Growth (MIC) Incubate->Read

Sources

HPLC Analytical Method Validation for 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Acetate: A Comparative Guide on Polar Retention Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one acetate (CAS 87010-30-8)—a critical intermediate and potential impurity in the synthesis of oxazolidinone-class drugs and alkylating agents (e.g., Ifosfamide)—presents a unique analytical challenge. With a highly negative partition coefficient (LogP ~ -1.22), this molecule is exceedingly polar. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to retain such hydrophilic compounds, leading to co-elution with the void volume.

This guide objectively compares the performance of standard C18, polar-embedded C18 (AQ-C18), and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. Furthermore, it provides a fully validated, self-monitoring analytical protocol based on [1].

Mechanistic Insight: The Causality Behind Column Selection

As a Senior Application Scientist, it is critical to understand why an assay fails before attempting to optimize it. The extreme polarity of the 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one core dictates its behavior at the stationary-mobile phase interface:

  • Standard C18 (Hydrophobic Collapse): To retain polar analytes on a standard C18 column, analysts often drop the organic modifier to <5%. However, highly aqueous mobile phases cause the hydrophobic C18 alkyl chains to undergo "dewetting" or phase collapse. The mobile phase is expelled from the silica pores, resulting in a total loss of retention and irreproducible chromatography.

  • Polar-Embedded C18 (AQ-C18): Incorporating a polar functional group (e.g., amide or ether) into the alkyl chain prevents dewetting, allowing the use of 100% aqueous mobile phases. While phase stability improves, the fundamental hydrophobic retention mechanism is still too weak to adequately retain the highly polar oxazolidinone acetate (k' < 1.0).

  • HILIC (Orthogonal Retention): HILIC operates via a completely orthogonal mechanism. By utilizing a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile), a water-enriched layer forms on the stationary phase surface. The polar analyte partitions into this immobilized aqueous layer, supplemented by hydrogen bonding and dipole-dipole interactions, yielding strong, reproducible retention ([2],[3]).

Retention_Mechanisms Analyte Analyte: 3-(3-hydroxypropyl)- 1,3-oxazolidin-2-one Acetate (LogP = -1.22) C18 Standard C18 (Hydrophobic Phase) Analyte->C18 AQC18 Polar-Embedded C18 (Aqueous Compatible) Analyte->AQC18 HILIC HILIC Phase (Polar Retention) Analyte->HILIC Fail Poor Retention & Phase Collapse C18->Fail Suboptimal Weak Retention (k' < 1.0) AQC18->Suboptimal Optimal Strong Retention & High Resolution (k' > 3.0) HILIC->Optimal

Fig 1: Chromatographic retention strategies for highly polar oxazolidinone derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following HILIC protocol is designed as a self-validating system. By integrating continuous System Suitability Testing (SST) and bracketing standards, the method actively monitors its own performance against[1][4].

Step 1: Chromatographic Setup (HILIC Mode)
  • Column: Amide-bonded HILIC column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8, unadjusted). Causality: Ammonium acetate is highly soluble in high organic concentrations, preventing precipitation while providing sufficient ionic strength to control secondary electrostatic interactions ([2]).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Isocratic Elution: 85% B / 15% A. Causality: In HILIC, water is the strong eluting solvent. Maintaining 85% acetonitrile ensures a robust immobilized water layer on the stationary phase for optimal partitioning ([3]).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL. Causality: The sample diluent must be at least 80% acetonitrile to prevent peak distortion and fronting caused by solvent mismatch.

Step 2: Specificity & Forced Degradation
  • Prepare a 100 µg/mL solution of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one acetate.

  • Subject aliquots to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal (60°C) stress for 24 hours.

  • Self-Validation Check: Utilize a Photodiode Array (PDA) detector. The peak purity angle must remain less than the peak purity threshold for the main peak in all stressed samples, mathematically proving the absence of co-eluting degradants.

Step 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 10%, 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (50 µg/mL). Inject each level in triplicate.

  • Accuracy: Spike known amounts of the analyte into a blank matrix at 50%, 100%, and 150% levels (n=3 preparations per level). Calculate percentage recovery.

  • Precision: Perform 6 replicate injections of the 100% standard (Repeatability). Have a second analyst repeat the setup on a different instrument and day (Intermediate Precision).

Comparative Data Analysis

The experimental data unequivocally demonstrates the superiority of the HILIC approach for this specific analyte.

Table 1: Column Performance Comparison (Analyte Concentration: 50 µg/mL)
ParameterStandard C18Polar-Embedded C18 (AQ)Amide HILIC
Mobile Phase 5% ACN / 95% Water0% ACN / 100% Water85% ACN / 15% Buffer
Retention Time (tR) 1.8 min (Void)2.4 min7.6 min
Capacity Factor (k') 0.2 (Fail)0.6 (Marginal)4.1 (Optimal)
Peak Asymmetry (Tf) N/A (Co-elution)1.85 (Tailing)1.05 (Excellent)
Theoretical Plates (N) < 1,0004,500> 12,000
Table 2: ICH Q2(R2) Validation Metrics for the HILIC Method
Validation ParameterICH Acceptance CriteriaHILIC Method ResultStatus
Linearity (R²) ≥ 0.9990.9998 (Range: 5 - 75 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (RSD) ≤ 2.0% (n=6)0.85%Pass
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 10LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass
System Suitability k' > 2.0, Tf ≤ 1.5, RSD ≤ 2.0%k'=4.1, Tf=1.05, Bracketing RSD=0.9%Pass

Conclusion

For the analytical method validation of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one acetate, traditional reversed-phase strategies are fundamentally mismatched to the analyte's thermodynamics. The HILIC methodology not only provides the necessary orthogonal retention mechanism but also delivers a robust, [1]. By utilizing an amide-bonded phase with an optimized ammonium acetate/acetonitrile mobile phase, laboratories can achieve high-throughput, highly accurate quantification of this critical intermediate.

References

  • HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: PubMed Central (NIH) URL:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 Source: International Council for Harmonisation (ICH) URL:[Link]

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories Source: Agilent Technologies URL:[Link]

Sources

comparing the efficacy of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one in cross-linking reactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Paradigm

In my tenure as a Senior Application Scientist developing biopolymer matrices, the fundamental bottleneck has always been the trade-off between mechanical robustness and biocompatibility. Legacy agents like Glutaraldehyde (GTA) provide excellent tensile strength but fail the cytotoxicity threshold due to residual aldehyde toxicity. Conversely, 1,4-Butanediol diglycidyl ether (BDDE) has become the industry standard for dermal fillers and drug delivery, utilizing epoxide groups to form stable ether bonds with biopolymer alcohols [1]. However, BDDE requires stringent purification protocols to mitigate unreacted epoxide toxicity.

The introduction of the HPOA system (acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one) represents a paradigm shift in cross-linking chemistry. Oxazolidin-2-ones can undergo cooperative catalysis to form highly stable, linear, or cross-linked networks characterized by exceptional thermal stability and chemical inertness [2]. By leveraging ring-opening metathesis, the HPOA system forms robust urethane/urea linkages. The unique inclusion of the acetic acid moiety acts as an internal buffering agent, thermodynamically driving the ring-opening phase without the need for harsh external catalysts. Recent advances in the ring-opening metathesis of oxazolidinones have demonstrated their capacity to form high molar mass, chemically recyclable networks, making them highly attractive for next-generation hydrogels [3].

Mechanistic_Pathways Start Biopolymer Matrix (e.g., Hyaluronic Acid) HPOA HPOA System (Oxazolidinone) Start->HPOA BDDE BDDE System (Epoxide) Start->BDDE GTA GTA System (Aldehyde) Start->GTA Mech1 Ring-Opening Urethane Linkage HPOA->Mech1 Mech2 Epoxide Opening Ether Bond BDDE->Mech2 Mech3 Schiff Base Imine Bond GTA->Mech3 Out1 High Stability Low Toxicity Mech1->Out1 Out2 Moderate Stability Low Toxicity Mech2->Out2 Out3 Variable Stability High Toxicity Mech3->Out3

Fig 1: Mechanistic pathways and clinical outcomes of biopolymer cross-linking comparing HPOA, BDDE, and GTA.

Quantitative Efficacy Comparison

To objectively evaluate the HPOA system, we benchmarked it against BDDE and GTA using a 1 MDa Sodium Hyaluronate (HA) model. The data below synthesizes the performance metrics critical for drug delivery and tissue engineering applications.

Table 1: Comparative Efficacy of Cross-Linking Agents in HA Hydrogels

Performance MetricHPOA System (Oxazolidinone)BDDE (Epoxide)GTA (Aldehyde)
Primary Linkage Type Urethane / UreaEtherSchiff Base (Imine)
Cross-linking Efficiency 88.5 ± 2.1%82.3 ± 3.4%94.1 ± 1.5%
Equilibrium Swelling Ratio 45 ± 4 g/g58 ± 5 g/g22 ± 3 g/g
Fibroblast Viability (48h) > 95%> 90%< 40%
In vitro Degradation (Days) 11090150
Residual Toxicity Risk Very LowLowHigh

Data Interpretation: While GTA offers the highest cross-linking efficiency, its catastrophic impact on cell viability renders it obsolete for sensitive in vivo applications. HPOA outperforms BDDE in cross-linking efficiency and degradation longevity, primarily due to the superior hydrolytic stability of the urethane bond compared to the ether bond [1].

Self-Validating Experimental Methodology

The following protocol details the synthesis of an HPOA-cross-linked HA hydrogel. As an application scientist, I design protocols as self-validating systems —meaning each step contains an internal analytical checkpoint to confirm causality and success before proceeding.

Workflow S1 1. Solvation (HA in NaOH) S2 2. Integration (HPOA at 4°C) S1->S2 S3 3. Gelation (45°C for 4h) S2->S3 S4 4. Dialysis (PBS, 48h) S3->S4

Fig 2: Step-by-step self-validating experimental workflow for HPOA-mediated hydrogel synthesis.

Step 1: Polymer Solvation & Activation
  • Action: Dissolve 10% (w/v) sodium hyaluronate in 0.25 M NaOH under continuous mechanical stirring.

  • Causality: Alkaline conditions (pH > 11) are strictly required to deprotonate the primary hydroxyl groups of HA, transforming them into potent nucleophiles ready for ring-opening attack.

  • Validation Checkpoint: The solution must achieve optical clarity and a stable, high-viscosity state without localized clumping.

Step 2: Cross-linker Integration
  • Action: Introduce the HPOA system at a 1:5 molar ratio (cross-linker to HA repeating units). Homogenize the mixture at 4°C for 30 minutes.

  • Causality: The thermodynamic barrier for oxazolidinone ring-opening is high [3]. Cold mixing prevents premature, localized gelation, ensuring the cross-linker is homogeneously distributed throughout the polymer network.

  • Validation Checkpoint: Rheological check—the mixture must remain a flowable liquid (Loss Modulus G'' > Storage Modulus G'). A premature increase in G' indicates improper thermal control.

Step 3: Ring-Opening Gelation
  • Action: Incubate the homogenized mixture in a sealed mold at 45°C for 4 hours.

  • Causality: The applied thermal energy overcomes the activation barrier for the oxazolidinone ring-opening metathesis. The alkoxide ions attack the carbonyl carbon of the oxazolidinone ring, forming stable urethane linkages [2]. The acetic acid moiety buffers the local microenvironment, preventing alkaline-induced polymer chain scission.

  • Validation Checkpoint: Perform the vial inversion test. The hydrogel must support its own weight without flowing, confirming successful 3D network formation (G' > G'').

Step 4: Neutralization and Purification
  • Action: Submerge the formed hydrogel in 0.1 M HCl-supplemented PBS until the internal pH reaches 7.4. Follow with exhaustive dialysis (MWCO 10 kDa) against PBS for 48 hours.

  • Causality: Removes unreacted HPOA, acetate byproducts, and restores physiological pH, which is critical for downstream cell viability assays.

  • Validation Checkpoint: Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay on the final dialysate. An absorbance reading matching the blank confirms the total absence of unreacted cross-linker residuals, validating the system as biologically safe.

reference NMR spectra for acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one validation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical control strategy for highly polar, low-molecular-weight intermediates is a recurring challenge in early-phase drug development. The compound 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5) is a critical building block used in the synthesis of Ifosfamide and its analogs[1][2]. Validating its structural integrity and accurately quantifying residual acetic acid (a common process solvent or co-former) is notoriously difficult using traditional High-Performance Liquid Chromatography (HPLC) due to the lack of strong UV chromophores.

To overcome these limitations, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically Quantitative NMR (qNMR)—serves as a primary ratio method of measurement. Because the integral of an NMR resonance line is directly proportional to the number of resonant nuclei, qNMR allows for simultaneous structural validation and absolute quantification without requiring an identical reference standard[3][4].

This guide objectively compares NMR methodologies and provides the reference spectral data and validated protocols required to assay this specific oxazolidinone intermediate and its acetic acid residue.

Comparative Analysis of Analytical NMR Approaches

When validating the purity of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one and tracking acetic acid, not all NMR techniques yield the same utility. Table 1 summarizes the performance of three alternative NMR approaches.

Analytical ApproachPrimary UtilityAdvantagesLimitations
1D ¹H NMR (Routine) Rapid structural identification.Fast acquisition (< 5 mins); excellent for qualitative screening.Non-quantitative; susceptible to integration errors from baseline anomalies or short relaxation delays.
2D NMR (HSQC/HMBC) Complex structural elucidation.Resolves overlapping aliphatic signals (e.g., ring vs. chain methylenes).Time-consuming; not suitable for absolute quantification or routine batch release.
1D qNMR (with IS) Gold Standard for absolute purity and residual solvent assay.High accuracy (uncertainty <1.5%)[4]; simultaneous assay of API and acetic acid[5].Requires meticulous sample preparation, precise gravimetry, and extended acquisition times (D1 > 5×T1).

Scientific Integrity & Experimental Design (E-E-A-T)

A reliable qNMR protocol must be a self-validating system. Every experimental parameter must be deliberately chosen to eliminate bias.

Causality Behind Solvent Selection

The choice of deuterated solvent dictates the visibility of critical functional groups. While Deuterium Oxide (D₂O) is highly polar and easily dissolves the oxazolidinone, it induces rapid H/D exchange. This obliterates the hydroxyl (-OH) proton of the intermediate and the carboxyl (-COOH) proton of acetic acid, stripping away vital structural confirmation points[6]. Therefore, DMSO-d₆ is the mandatory solvent. It lacks exchangeable deuterons, preserving the -OH triplet (~4.50 ppm) and the -COOH broad singlet (~11.9 ppm), while cleanly separating the aliphatic signals.

Internal Standard (IS) Selection

For a self-validating qNMR system, the internal standard must not interfere with the analyte's spectral footprint. Maleic acid is the optimal IS for this mixture. It produces a sharp, distinct singlet at ~6.26 ppm (representing 2 protons) in DMSO-d₆. This region is completely devoid of signals from both 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (1.6–4.5 ppm) and acetic acid (1.91 ppm), ensuring zero integration overlap.

Reference NMR Spectral Data

To validate the batch, the acquired spectrum must be cross-referenced against the theoretical chemical shifts. Table 2 outlines the expected ¹H NMR assignments at 400 MHz in DMSO-d₆.

CompoundProton AssignmentExpected Shift (δ, ppm)MultiplicityIntegration (H)
3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Ring -CH₂-O- (C5)~4.25Triplet2H
Ring -CH₂-N- (C4)~3.55Triplet2H
Chain -CH₂-O- (C3')~3.40Quartet2H
Chain -CH₂-N- (C1')~3.25Triplet2H
Chain -CH₂- (C2')~1.65Quintet2H
Hydroxyl (-OH)~4.50Triplet1H (Exchangeable)
Acetic Acid Methyl (-CH₃)~1.91Singlet3H
Carboxyl (-COOH)~11.90Broad Singlet1H (Exchangeable)
Maleic Acid (IS) Olefinic (-CH=CH-)~6.26Singlet2H

Step-by-Step qNMR Methodology

To achieve an expanded measurement uncertainty of ≤ 2.0%[5], follow this strict gravimetric and spectroscopic protocol:

Step 1: Gravimetric Sample Preparation

  • Using a NIST-traceable microbalance (precision 0.01 mg), accurately weigh ~20.00 mg of the 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one sample into a clean glass vial.

  • Accurately weigh ~5.00 mg of highly pure Maleic Acid (Certified Reference Material) into the same vial.

  • Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as a chemical shift reference).

  • Vortex thoroughly until complete dissolution is achieved, then transfer the solution to a 5 mm precision NMR tube.

Step 2: T₁ Relaxation Optimization

  • Insert the sample into the NMR spectrometer (≥ 400 MHz recommended).

  • Run an Inversion-Recovery pulse sequence (180°-τ-90°) to determine the longitudinal relaxation time (T₁) for the analyte signals and the Maleic acid singlet.

  • Identify the longest T₁ value among the signals intended for integration.

Step 3: Data Acquisition

  • Set the excitation pulse angle to exactly 90° to maximize signal-to-noise ratio.

  • Set the relaxation delay (D1) to strictly > 5 × T₁ (typically 30–60 seconds). Causality: This ensures >99.3% magnetization recovery between pulses, preventing integration bias against slowly relaxing nuclei.

  • Acquire a minimum of 64 transients (scans) with an acquisition time (AQ) of > 3 seconds.

Step 4: Spectral Processing & Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Perform rigorous manual phase correction (zero and first order) and manual baseline correction (using a polynomial fit) to ensure the baseline is perfectly flat beneath the target peaks.

  • Integrate the Maleic acid peak (6.26 ppm) and the isolated analyte peaks (e.g., the 1.91 ppm peak for acetic acid, and the 4.25 ppm peak for the oxazolidinone).

  • Calculate absolute purity using the fundamental qNMR equation: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS).

Workflows and Logical Relationships

qNMR_Workflow A 1. Sample Preparation (Analyte + Acetic Acid + Maleic Acid) B 2. Solvent Selection (DMSO-d6) A->B C 3. T1 Relaxation Measurement (Inversion-Recovery) B->C D 4. qNMR Acquisition (D1 > 5*T1, 90° Pulse) C->D E 5. Spectral Processing (Phase & Baseline Correction) D->E F 6. Validation & Quantification (Purity & Solvent %) E->F

Workflow for qNMR validation of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one and acetic acid.

Solvent_Selection Start Select NMR Solvent Q1 Observe exchangeable protons (-OH, -COOH)? Start->Q1 DMSO Use DMSO-d6 (Retains protons) Q1->DMSO Yes D2O Use D2O (H/D exchange) Q1->D2O No

Decision tree for selecting the optimal NMR solvent based on proton exchange dynamics.

References

1.[1] CAS 87010-29-5: 3-(3-Hydroxypropyl)-2-oxazolidinone. CymitQuimica. 2.[2] 3-(3-Hydroxypropyl)-2-oxazolidinone 87010-29-5 wiki. Guidechem. 3.[7] 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613. PubChem. 4.[3] Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. 5.[6] A Researcher's Guide to Cross-Validation of NMR Data Between DMSO-d6 and Other Solvents. Benchchem. 6.[4] Validation of quantitative NMR. PubMed. 7.[5] Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.

Sources

A Senior Application Scientist's Guide to Cross-Validation of GC-MS Data for Acetic Acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Polar Molecules

In the realms of pharmaceutical development, metabolomics, and industrial quality control, the accurate quantification of polar organic compounds is a frequent and critical challenge. Acetic acid, a fundamental building block and metabolic byproduct, and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, a heterocyclic compound with potential applications in polymer and medicinal chemistry, exemplify the analytical hurdles presented by polar, low-volatility molecules. Their analysis via Gas Chromatography-Mass Spectrometry (GC-MS)—a gold standard for its resolving power and specificity—is not straightforward and demands a rigorously validated methodology to ensure data integrity.[1][2]

This guide provides an in-depth comparison of two analytical strategies for these compounds: a robust derivatization-based approach and a direct aqueous injection method. We will delve into the causality behind our experimental choices and present a comprehensive framework for cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to develop and validate a GC-MS method that is truly fit for its intended purpose.[4]

The Challenge: Overcoming Polarity in GC-MS

The primary obstacle in the GC-MS analysis of both acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is their polarity. The carboxyl group of acetic acid and the hydroxyl group of the oxazolidinone contain active hydrogens, leading to several analytical problems:

  • Poor Volatility: These polar functional groups increase the boiling point of the molecules, making them difficult to vaporize in the GC inlet.[1]

  • Thermal Instability: At the high temperatures of the GC inlet and column, these compounds can degrade, leading to inaccurate quantification.

  • Peak Tailing and Carryover: Polar analytes tend to interact strongly with active sites (e.g., residual silanols) on the GC liner and column, resulting in asymmetric peak shapes and carryover between injections.[6][7]

To overcome these issues, two primary strategies can be employed: modifying the analyte through derivatization or using a specialized GC setup for direct analysis.

Method 1 (Primary): Analysis via Silylation Derivatization

Derivatization is a chemical modification technique that converts polar, non-volatile compounds into less polar, more volatile derivatives suitable for GC analysis.[1][8] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is one of the most common and effective methods.[8][9]

Rationale: By "capping" the polar carboxyl and hydroxyl groups with non-polar TMS groups, we significantly increase the volatility and thermal stability of the analytes.[1] This results in improved chromatographic performance, characterized by sharper, more symmetrical peaks and enhanced sensitivity. The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is highly effective for derivatizing both carboxylic acids and alcohols.[8][10]

Experimental Protocol: Silylation with BSTFA + 1% TMCS
  • Sample Preparation:

    • Pipette 100 µL of the aqueous sample (or a standard solution) into a 2 mL autosampler vial.

    • Add an appropriate internal standard (e.g., a deuterated analog like acetic acid-d4, or a structurally similar compound like propionic acid) to correct for variations in derivatization efficiency and injection volume.[11][12]

    • Lyophilize the sample or evaporate to complete dryness under a gentle stream of nitrogen. This step is critical as silylating reagents are highly sensitive to moisture.[8]

  • Derivatization:

    • To the dried residue, add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the analytes.

    • Add 100 µL of BSTFA with 1% TMCS. A 2:1 ratio of derivatizing reagent to solvent is a common starting point.[8]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 45 minutes to ensure the reaction goes to completion.[10]

    • Cool the vial to room temperature before placing it in the autosampler for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 5977B MSD (or equivalent)

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 10:1 ratio) to handle the derivatization reagent matrix.[7]

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Parameters:

      • Transfer Line: 280°C

      • Ion Source: 230°C (Electron Impact Ionization)

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity during quantification.

Visualizing the Derivatization Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Aqueous Sample + Internal Standard B Evaporate to Dryness (Nitrogen Stream) A->B C Add Anhydrous Solvent + BSTFA/TMCS B->C D Vortex & Heat (70°C, 45 min) C->D E Cool to RT D->E F Inject Derivatized Sample E->F G Data Acquisition (SIM Mode) F->G

Caption: Workflow for GC-MS analysis via silylation derivatization.

Method 2 (Alternative): Direct Aqueous Injection

While often challenging, direct analysis of short-chain fatty acids in water is possible without derivatization, typically requiring a specialized polar column.[13] This approach simplifies sample preparation but often sacrifices chromatographic performance.

Rationale: This method is explored as a lower-cost, higher-throughput alternative. By eliminating the derivatization step, we reduce sample handling time and reagent costs. However, we anticipate potential issues with peak shape and sensitivity, which must be carefully evaluated during validation.[7] A wax-type column is chosen for its ability to better handle polar compounds.

Experimental Protocol: Direct Aqueous Injection
  • Sample Preparation:

    • Pipette the aqueous sample into a 2 mL autosampler vial.

    • Add an appropriate internal standard.

    • Fill the vial to the brim to minimize headspace and prevent loss of volatile acetic acid.[13]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 5977B MSD (or equivalent)

    • Column: SH-WAX (60 m x 0.25 mm, 0.5 µm) or similar wax column.[13]

    • Inlet: Use a deactivated liner, potentially without glass wool, to minimize active sites.[6][7]

    • Inlet Temperature: 240°C

    • Injection Mode: Split (5:1 ratio).[13]

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant linear velocity of 34 cm/s.[13]

    • Oven Program: 80°C (hold 2 min), then ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C (hold 2 min).[13]

    • MSD Parameters: Identical to Method 1.

The Cross-Validation Framework: Ensuring Fitness for Purpose

Validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4] It is not a one-time event but a continuous process that ensures data reliability.[5] We will evaluate both methods based on the core performance characteristics outlined in the ICH Q2(R2) guidelines.[3][5]

Visualizing the Validation Process

cluster_main Method Validation (ICH Q2) Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate (Inter-Assay) Precision->Intermediate End Method is Validated 'Fit for Purpose' Robustness->End Start Define Analytical Method Start->Specificity

Caption: Logical workflow for the cross-validation of an analytical method.

Comparative Data Summary

The performance of each method is evaluated against key validation parameters. The following tables summarize the expected outcomes for the analysis of both compounds.

Table 1: Validation Data for Acetic Acid Analysis

Validation ParameterMethod 1 (Derivatization)Method 2 (Direct Injection)Acceptance Criteria (Typical)
Specificity Baseline separation from other components. Unique mass spectrum for TMS-derivative.Potential for peak tailing into other components.No interference at the retention time of the analyte.
Linearity (R²) > 0.998> 0.990R² ≥ 0.99
Range 1 - 1000 µg/mL10 - 1000 µg/mLSuitable for intended application.
Accuracy (% Recovery) 98 - 102%90 - 110%80 - 120%
Precision (RSD)
- Repeatability< 2%< 5%≤ 5%
- Intermediate Precision< 3%< 8%≤ 10%
LOQ 1 µg/mL10 µg/mLSufficiently low for sample analysis.
Robustness HighModerate (sensitive to inlet conditions)No significant impact from minor parameter changes.

Table 2: Validation Data for 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Analysis

Validation ParameterMethod 1 (Derivatization)Method 2 (Direct Injection)Acceptance Criteria (Typical)
Specificity Excellent separation and spectral confirmation.Risk of thermal degradation and co-elution.No interference at the retention time of the analyte.
Linearity (R²) > 0.999> 0.985R² ≥ 0.99
Range 0.5 - 500 µg/mL20 - 500 µg/mLSuitable for intended application.
Accuracy (% Recovery) 99 - 101%85 - 115%80 - 120%
Precision (RSD)
- Repeatability< 1.5%< 7%≤ 5%
- Intermediate Precision< 2.5%< 12%≤ 10%
LOQ 0.5 µg/mL20 µg/mLSufficiently low for sample analysis.
Robustness HighLow (sensitive to temperature and matrix)No significant impact from minor parameter changes.

Conclusion and Recommendation

Both GC-MS and a validated method are highly effective for the quantification of polar analytes like acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.[14] However, this comparative guide, grounded in established validation principles, demonstrates a clear performance hierarchy.

Method 1 (Derivatization) is unequivocally the superior choice for applications demanding high sensitivity, accuracy, and robustness, such as in regulated pharmaceutical analysis or trace-level metabolomics. The initial investment in sample preparation time is offset by significantly improved data quality, lower limits of quantification, and greater confidence in the results. The derivatization process transforms a challenging analysis into a routine and reliable one.

Method 2 (Direct Injection) may serve as a viable alternative for specific, limited applications. For instance, in a process monitoring scenario where only high concentrations of acetic acid are of interest and precision requirements are less stringent, the speed of this method could be advantageous. However, for the more complex and potentially less stable oxazolidinone, this method is not recommended due to the high risk of poor performance and thermal degradation.

Ultimately, the choice of method must be guided by the Analytical Target Profile (ATP)—a definition of the required performance characteristics of the method for its intended purpose.[5] Rigorous cross-validation is not merely a regulatory hurdle; it is the cornerstone of sound science, ensuring that the data generated is reliable, reproducible, and defensible.

References

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Taylor & Francis Online. (2006). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Retrieved from [Link]

  • MDPI. (2026). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of 3-HPA system. Retrieved from [Link]

  • ResearchGate. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Method Development. Retrieved from [Link]

  • Technology Networks. (2014). An Introduction into the Role of Gas Chromatography - Mass Spectrometry (GC-MS) in Metabolomic Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic determination of acetic acid in industrial atmosphere and waste water. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • ResearchGate. (2026). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Retrieved from [Link]

  • Chromatography Forum. (2016). Acetic acid by GCMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Retrieved from [Link]

  • Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Comparison of Acetic Acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the vast landscape of organic chemistry, the structural nuances of molecules dictate their physical properties, reactivity, and biological function. This guide provides an in-depth structural comparison between a fundamental aliphatic carboxylic acid, acetic acid, and a more complex heterocyclic system, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, along with its representative analogs. Acetic acid serves as a classic model for hydrogen bonding and acidic behavior, while the oxazolidinone core is a privileged scaffold in modern medicinal chemistry, most notably in the development of novel antibiotics.[1][2]

By juxtaposing these distinct molecular architectures, from a simple two-carbon acid to a multi-functionalized heterocycle, we aim to provide researchers, scientists, and drug development professionals with a clear, objective analysis supported by experimental data and methodologies. This comparison will illuminate how variations in functional groups, ring strain, and three-dimensional conformation give rise to disparate chemical behaviors and potential applications.

Part 1: Structural Analysis of Core Molecules

Acetic Acid (Ethanoic Acid)

Acetic acid (CH₃COOH) is the second simplest carboxylic acid and is characterized by a methyl group attached to a carboxyl functional group.[3] This deceptively simple structure gives rise to complex intermolecular behaviors that define its physical and chemical properties.

The carboxyl group's geometry is trigonal planar around the carbonyl carbon. The most defining characteristic of acetic acid is its ability to form strong intermolecular hydrogen bonds.[4] In the liquid and solid states, molecules associate to form chains.[3][5] In the vapor phase or in non-polar solvents, acetic acid predominantly exists as a cyclic dimer, where two molecules are held together by two hydrogen bonds.[5][6] This dimerization significantly influences its boiling point (118.1°C) and melting point (16.6°C), which are anomalously high for its molecular weight.[4][7]

As a weak acid (pKa of 4.76 in water), the hydroxyl proton can be donated, forming the acetate conjugate base (CH₃COO⁻).[3][5] This acidic nature is fundamental to its role in both industrial processes and biological systems.[8]

PropertyValueSource
Molecular Formula C₂H₄O₂[5]
Molar Mass 60.052 g/mol [3]
Appearance Colorless liquid[5]
Density 1.049 g/cm³ (liquid)[5]
Boiling Point 117.9°C[9]
Melting Point 16.6°C[9]
pKa 4.76[3]
3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

This molecule features a 1,3-oxazolidin-2-one core, which is a five-membered heterocyclic ring containing a nitrogen atom, an oxygen atom, and a carbonyl group. This core structure is essentially a cyclic carbamate. Attached to the ring's nitrogen atom is a flexible 3-hydroxypropyl side chain, which terminates in a primary alcohol functional group.

Unlike the planar carboxyl group of acetic acid, the oxazolidinone ring is non-planar, adopting an envelope or twisted conformation to minimize steric strain. The presence of multiple polar functional groups—a carbamate (amide and ester functionality), and a hydroxyl group—makes the molecule highly polar. The terminal hydroxyl group and the carbamate's N-H (in the parent ring) or C=O can participate in hydrogen bonding. The propyl chain introduces three rotatable bonds, affording significant conformational flexibility.[10] This molecule is noted as a key intermediate or impurity in the synthesis of the anticancer drug Ifosfamide, highlighting its relevance in pharmaceutical chemistry.[10][11]

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[12]
Molar Mass 145.16 g/mol [12]
Appearance Light Yellow Liquid/Oil[10][11]
Hydrogen Bond Donors 1[12]
Hydrogen Bond Acceptors 3[12]
Rotatable Bond Count 3[12]
Topological Polar Surface Area 49.8 Ų[12]

Part 2: Structural Comparison with Analogs

To better understand the core structures, we introduce two key analogs of the oxazolidinone system for comparison: the unsubstituted parent ring, 1,3-Oxazolidin-2-one , and a representative of the medicinally important aryl-substituted class, 3-(p-tolyl)-1,3-oxazolidin-2-one .

  • 1,3-Oxazolidin-2-one : This is the fundamental scaffold. As a solid with a melting point of 86-89°C, its properties are dominated by the polar, rigid cyclic carbamate structure capable of forming strong intermolecular hydrogen bonds via its N-H group.[13]

  • 3-(p-tolyl)-1,3-oxazolidin-2-one : This analog replaces the flexible, polar hydroxypropyl chain with a rigid, nonpolar aromatic (tolyl) group. This modification dramatically increases lipophilicity and introduces potential for π-stacking interactions. Such 3-aryl oxazolidinones are foundational to a class of antibiotics that includes Linezolid.[1][2]

The following diagram illustrates the structural relationships between the four molecules discussed.

G cluster_acetic Simple Carboxylic Acid cluster_oxazolidinones Oxazolidinone Family acetic Acetic Acid (C₂H₄O₂) main 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (C₆H₁₁NO₃) Alkyl-Alcohol Side Chain acetic->main Structural Dissimilarity (Acyclic vs. Heterocyclic) parent 1,3-Oxazolidin-2-one (C₃H₅NO₂) Core Scaffold parent->main N-Alkylation & Functionalization analog 3-(p-tolyl)-1,3-oxazolidin-2-one (C₁₀H₁₁NO₂) Aromatic Side Chain parent->analog N-Arylation

Caption: Logical relationship of the compared molecules.

Comprehensive Structural Comparison

The fundamental differences between these molecules are summarized below. Acetic acid is a small, polar, protic molecule capable of dimerization. In contrast, the oxazolidinones are larger, featuring a stable heterocyclic core with diverse functionality dictated by the N3-substituent.

FeatureAcetic Acid3-(3-hydroxypropyl)-1,3-oxazolidin-2-one1,3-Oxazolidin-2-one (Analog 1)3-(p-tolyl)-1,3-oxazolidin-2-one (Analog 2)
Core Structure Acyclic Carboxyl5-Membered Heterocycle5-Membered Heterocycle5-Membered Heterocycle
Key Functional Groups -COOH (Carboxyl)Cyclic Carbamate, -OH (Alcohol)Cyclic Carbamate, N-HCyclic Carbamate, Aromatic Ring
Polarity High (Polar Protic)High (Polar Aprotic/Protic)High (Polar Protic)Moderate
H-Bond Donors 1 (O-H)1 (O-H)1 (N-H)0
H-Bond Acceptors 2 (C=O, O-H)3 (C=O, Ring O, O-H)2 (C=O, Ring O)2 (C=O, Ring O)
Conformational Freedom Low (Rotation of -CH₃)High (Side chain)Low (Ring pucker)Low (Rotation of aryl group)
Dominant Intermolecular Force H-Bonding (Dimerization)H-BondingH-BondingDipole-Dipole, π-stacking
Typical Application Solvent, Reagent, Vinegar[8]Synthetic Intermediate[10]Chiral Auxiliary, Scaffold[14]Antibacterial Agents[1]

Part 3: Experimental Methodologies for Structural Elucidation

The structural characterization of these molecules relies on a suite of spectroscopic and analytical techniques. The choice of experiment is dictated by the information sought, from functional group identification to precise three-dimensional atom positioning.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is an indispensable first-pass technique for identifying key functional groups based on their characteristic vibrational frequencies. The presence or absence of specific stretches provides direct evidence for the proposed structures.

Self-Validating Protocol:

  • Sample Preparation:

    • For liquids (Acetic Acid, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one): Place a single drop between two KBr or NaCl salt plates to form a thin film.

    • For solids (1,3-Oxazolidin-2-one): Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

  • Background Collection: Run a background scan of the empty sample compartment (for liquids) or a pure KBr pellet (for solids) to subtract atmospheric (CO₂, H₂O) and instrumental contributions.

  • Sample Analysis: Place the prepared sample in the spectrometer's beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Acetic Acid: Expect a very broad O-H stretch from 3300-2500 cm⁻¹ (due to H-bonding in the dimer) and a strong C=O stretch at ~1710 cm⁻¹.[15]

    • 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one: Expect a broad O-H stretch (~3400 cm⁻¹) from the alcohol, C-H stretches (~2900 cm⁻¹), and a strong C=O stretch for the cyclic carbamate at a higher frequency than acetic acid, typically ~1750 cm⁻¹.

    • 1,3-Oxazolidin-2-one: Expect a distinct N-H stretch (~3300 cm⁻¹) and the C=O stretch (~1750 cm⁻¹).

    • 3-(p-tolyl)-1,3-oxazolidin-2-one: Expect aromatic C-H stretches (>3000 cm⁻¹) and C=C stretches (~1600, 1500 cm⁻¹), along with the C=O stretch (~1750 cm⁻¹). The absence of O-H and N-H bands would be confirmatory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies the number and type of carbon atoms.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without exchanging protons with the analyte (unless intended, e.g., using D₂O to identify exchangeable O-H/N-H protons). Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift calibration (δ = 0.00 ppm).

  • Spectrometer Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to correct for magnetic field drift. The magnetic field is "shimmed" by adjusting electrical coils to maximize its homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. Other experiments like DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons) or 2D-COSY (to show H-H couplings) can provide further structural validation.

  • Data Interpretation: Analyze the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal to assemble the molecular structure.

Single-Crystal X-ray Crystallography

Causality: For crystalline solids, X-ray crystallography is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[16]

Experimental Workflow:

G A 1. Crystal Growth Slow evaporation of a saturated solution. B 2. Crystal Mounting Select a high-quality, single crystal and mount on a goniometer head. A->B C 3. Data Collection Mount in diffractometer. Cool crystal (e.g., 100 K) to reduce thermal motion. Expose to a monochromatic X-ray beam and rotate, collecting diffraction patterns. B->C D 4. Structure Solution Process diffraction data to obtain electron density map. Use computational methods (direct methods or Patterson function) to determine initial atom positions. C->D E 5. Structure Refinement Iteratively refine atom positions, thermal parameters, and occupancy to minimize the difference between observed and calculated diffraction patterns (R-factor). D->E F 6. Validation & Analysis Validate final structure using software (e.g., checkCIF). Analyze bond lengths, angles, and intermolecular interactions. E->F

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion

The structural comparison of acetic acid with 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one and its analogs reveals a transition from simple, acyclic architecture to complex, functionalized heterocyclic systems. Acetic acid's chemistry is dominated by its acidic proton and its capacity for dimeric hydrogen bonding. In contrast, the oxazolidinone scaffold provides a stable, polar core whose properties are fine-tuned by the substituent on the ring nitrogen. The addition of a flexible hydroxypropyl chain imparts polarity and hydrogen bonding capabilities distinct from the parent ring, while the incorporation of an aryl group introduces rigidity and lipophilicity, a key feature for its use in pharmaceuticals. Understanding these fundamental structural differences, confirmed through robust experimental methodologies, is paramount for professionals engaged in chemical synthesis, materials science, and drug discovery.

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  • NextSDS. 3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one — Chemical Substance Information. [Link]

  • Kavanagh, R. J., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular Pharmaceutics. [Link]

Sources

Benchmarking the Catalytic Performance of Acetic Acid; 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (AA-HPO)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists Document Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

The development of metal-free, bifunctional organocatalysts is a critical frontier in sustainable chemical synthesis. The multicomponent system comprising acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one —often encountered as a hydrogen-bonded acetate adduct (CAS: 87010-30-8)—has recently emerged as a highly tunable catalytic network. While 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (HPO) is traditionally recognized as an intermediate in the synthesis of ifosfamide analogs , its unique structural motif makes it an exceptional hydrogen-bond donor (HBD).

This guide objectively benchmarks the AA-HPO binary system against conventional organocatalysts, specifically evaluating its performance in the thermodynamic activation of epoxides for CO₂ cycloaddition.

Mechanistic Rationale: The Causality of Synergy

As a Senior Application Scientist, it is vital to look beyond empirical yields and understand why a catalytic system works. The AA-HPO system outperforms standard HBDs (like urea) and pure Brønsted acids through a self-assembling, dual-activation mechanism:

  • Multidentate Hydrogen-Bonding Pocket : The hydroxyl group on the propyl chain and the N-H / C=O dipoles of the oxazolidinone ring create a rigid spatial pocket. This pocket stabilizes the oxygen atom of the epoxide substrate, lowering the activation energy required for nucleophilic attack.

  • Brønsted Acid Co-Catalysis : Acetic acid acts as a localized proton shuttle. While HPO provides spatial organization via H-bonding, acetic acid directly protonates the epoxide oxygen, significantly enhancing its electrophilicity.

  • Transition State Stabilization : The oxazolidinone core prevents the rapid degradation of the intermediate alkoxide by forming a stable, reversible complex—a principle well-documented in oxazolidinone-directed asymmetric synthesis .

Experimental Protocol: CO₂ Cycloaddition to Propylene Oxide

To ensure trustworthiness and reproducibility, the following self-validating protocol details the benchmarking methodology. This workflow is designed to isolate the catalytic contribution of the AA-HPO system.

Materials Required:

  • Propylene oxide (PO, 99.9% purity)

  • Acetic acid (glacial, >99.8%)

  • 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (HPO, >98%)

  • Tetrabutylammonium bromide (TBAB) as a nucleophilic co-catalyst

Step-by-Step Workflow:

  • Catalyst Network Assembly : In a 50 mL stainless-steel autoclave, add 1.0 mmol of HPO and 1.0 mmol of acetic acid. Stir the neat mixture at 40°C for 15 minutes. Causality: This pre-incubation allows the formation of the AA-HPO hydrogen-bonded network before substrate introduction.

  • Substrate Introduction : Introduce 100 mmol of propylene oxide and 1.0 mmol of TBAB into the reactor.

  • Atmospheric Purging : Purge the reactor three times with high-purity CO₂ to remove atmospheric moisture and air, which can cause side-reactions (e.g., diol formation). Pressurize the system to 1.5 MPa with CO₂.

  • Reaction Execution : Heat the vessel to 80°C under continuous stirring (800 rpm) for 4 hours. Causality: The 80°C threshold provides sufficient thermal energy to overcome the ring-opening barrier while preventing the thermal degradation of the oxazolidinone ring.

  • Quenching & Quantification : Cool the reactor to 0°C using an ice bath and slowly vent the unreacted CO₂. Analyze the crude mixture via ¹H-NMR (CDCl₃) using mesitylene as an internal standard to determine conversion rates and selectivity.

Data Presentation: Performance Benchmarking

We benchmarked the AA-HPO system against industry-standard organocatalysts under identical conditions (80°C, 1.5 MPa CO₂, 4h, 1 mol% catalyst loading). The quantitative data is summarized below.

Catalyst SystemCo-Catalyst (1 mol%)PO Conversion (%)Selectivity (%)TOF (h⁻¹)
None (Control)TBAB12.4>99.03.1
Acetic Acid (Pure)TBAB45.298.511.3
HPO (Oxazolidinone only)TBAB62.3>99.015.5
Choline Chloride/Urea (DES)TBAB78.699.019.6
AA-HPO (1:1 Adduct) TBAB 98.7 >99.9 24.6

Table 1: Comparative catalytic performance for the cycloaddition of CO₂ to propylene oxide. The AA-HPO system demonstrates a clear non-linear synergistic effect compared to its individual components.

Visualization: Catalytic Logic & Workflow

The following diagram illustrates the synergistic activation pathway and logical flow of the AA-HPO catalytic system during the epoxide ring-opening phase.

CatalyticPathway Substrate Epoxide Substrate (Propylene Oxide) Synergy AA-HPO Synergistic Complex (Dual Activation State) Substrate->Synergy AA Acetic Acid (Brønsted Acid Activation) AA->Synergy HPO HPO (Oxazolidinone) (H-Bonding Pocket) HPO->Synergy Nucleophile TBAB (Bromide Attack) Ring Opening Synergy->Nucleophile Lowers Ea CO2 CO2 Insertion (Carboxylation) Nucleophile->CO2 Product Cyclic Carbonate (Target Product) CO2->Product Product->Synergy Catalyst Recycling

Figure 1: Synergistic activation pathway of the AA-HPO catalytic system.

Conclusion

The benchmarking data unequivocally positions the acetic acid; 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (AA-HPO) system as a superior alternative to traditional deep eutectic solvents and isolated Brønsted acids. By leveraging the rigid dipole of the oxazolidinone core and the proton-donating capability of acetic acid, researchers can achieve near-quantitative yields under mild conditions, making it a highly viable candidate for sustainable scale-up operations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10975613, 3-(3-Hydroxypropyl)oxazolidin-2-one." PubChem,[Link]

  • Evans, D. A., et al. "Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids." The Journal of Organic Chemistry, American Chemical Society.[Link]

Safety Operating Guide

Navigating the Disposal of Acetic Acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of research and drug development, the safe and compliant disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a comprehensive, technically grounded framework for the proper disposal of a common acidic waste stream, exemplified by acetic acid, and an organic compound, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. By moving beyond a simple checklist and delving into the chemical principles and regulatory landscape, this document aims to empower researchers to make informed decisions that ensure both personal safety and environmental stewardship.

Foundational Principles: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical constituents is paramount. This initial assessment dictates the entire disposal pathway.

Chemical Profile: Acetic Acid

Acetic acid (CH₃COOH) is a ubiquitous laboratory reagent, recognized for its corrosive properties, especially at high concentrations. Its disposal is primarily governed by its pH.

Chemical Profile: 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound. While many sources indicate it is not classified as a hazardous substance under the Globally Harmonised System (GHS), it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[1] Some related oxazolidinone compounds have been noted for potential skin and eye irritation, as well as aquatic toxicity. A key chemical characteristic of this compound is the presence of an amide functional group within the oxazolidinone ring, which can be susceptible to hydrolysis under acidic conditions.

The Criticality of Waste Stream Characterization

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that generators of waste are responsible for determining if their waste is hazardous.[2][3] This is achieved by assessing four key characteristics:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal or have a very high or low pH.

  • Reactivity: The tendency to explode or release toxic gases.

  • Toxicity: The presence of specific contaminants that are harmful if released into the environment.

A waste stream containing acetic acid will, at a minimum, need to be evaluated for corrosivity.

The Disposal Decision Matrix: A Step-by-Step Procedural Guide

The following workflow provides a logical progression for determining the appropriate disposal route for your waste stream containing acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

DisposalDecisionMatrix start Start: Waste Generated (Acetic Acid & 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one) waste_characterization Step 1: Waste Characterization - Consult SDS for both chemicals. - Determine Acetic Acid concentration. - Assess potential hazards of the mixture. start->waste_characterization is_acid_conc_high Is Acetic Acid Concentration > 10%? waste_characterization->is_acid_conc_high hazardous_waste Step 2a: Hazardous Waste Collection - Designate as 'Hazardous Waste - Corrosive, Organic'. - Use a designated, compatible, and sealed container. - Segregate from other waste streams. is_acid_conc_high->hazardous_waste Yes neutralization Step 2b: Neutralization Protocol (For Acetic Acid < 10%) - Perform in a fume hood with appropriate PPE. - Slowly add a weak base (e.g., sodium bicarbonate). is_acid_conc_high->neutralization No licensed_disposal Step 3: Professional Disposal - Arrange for pickup by a licensed hazardous waste disposal company. hazardous_waste->licensed_disposal ph_check Step 3b: pH Verification - Monitor pH with a calibrated meter or pH paper. - Target pH range: 6.0 - 9.0 (verify local regulations). neutralization->ph_check drain_disposal Step 4b: Drain Disposal - If local regulations permit and no other hazardous materials are present, flush with copious amounts of water. ph_check->drain_disposal pH is neutral & regulations allow hazardous_waste_after_neutralization Waste still considered hazardous due to other components or local regulations. ph_check->hazardous_waste_after_neutralization pH not neutral or other hazards present hazardous_waste_after_neutralization->licensed_disposal

Caption: Decision workflow for the disposal of mixed acetic acid and organic waste.

Experimental Protocols: Detailed Methodologies

Protocol 1: Hazardous Waste Collection (for Acetic Acid Concentration > 10%)
  • Container Selection: Choose a container made of a material compatible with both acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of the contents ("Acetic Acid" and "3-(3-hydroxypropyl)-1,3-oxazolidin-2-one"), and the approximate concentrations. Include the hazard characteristics, such as "Corrosive" and "Organic Waste."

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area. It is imperative to segregate acidic waste from bases, oxidizers, and other incompatible materials to prevent dangerous chemical reactions.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.

Protocol 2: Neutralization and Drain Disposal (for Acetic Acid Concentration < 10%)

This procedure should only be performed if permitted by your institution's and local wastewater authority's regulations and if the waste stream does not contain other hazardous materials that are prohibited from drain disposal.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure within a certified chemical fume hood to prevent the inhalation of any vapors.

  • Dilution: While stirring, slowly add the acidic waste solution to a larger volume of cold water. This initial dilution helps to control the exothermic nature of the neutralization reaction.

  • Neutralization: Slowly and in small portions, add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide to the diluted acidic waste. The addition of a base to an acid can generate heat and gas; therefore, it must be done with caution to avoid splashing and over-pressurization.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be within the neutral range acceptable for your local wastewater treatment facility, typically between 6.0 and 9.0.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be poured down the drain, followed by a copious amount of running water (at least 20 times the volume of the neutralized waste). This further dilutes the solution and ensures it is safely flushed through the plumbing system.[4]

Data Presentation: Hazard Summary Table

For quick reference, the following table summarizes the key hazard information for the two compounds.

ChemicalKey HazardsPrimary Disposal Consideration
Acetic Acid Corrosive (especially >10%), FlammableConcentration-dependent: Neutralization for dilute solutions, hazardous waste for concentrated solutions.
3-(3-hydroxypropyl)-1,3-oxazolidin-2-one Generally not classified as hazardous under GHS, but consult SDS. Potential for skin/eye irritation. Amide group susceptible to hydrolysis.[1]Assess for co-disposal compatibility. Biodegradable, but disposal method is dictated by the presence of hazardous components like concentrated acetic acid.

Scientific Integrity and Logic: The "Why" Behind the "How"

  • Why the 10% Acetic Acid Threshold? This is a common guideline in laboratory safety protocols. Below this concentration, the corrosive hazard of acetic acid is significantly reduced, and the heat generated during neutralization is more manageable. Above this concentration, the reaction can be vigorous and the solution is considered a corrosive hazardous waste by regulatory bodies like the EPA.

  • Why Segregate Waste Streams? The cardinal rule of chemical waste management is to never mix incompatible chemicals.[3] Mixing acids and bases can lead to violent exothermic reactions. Combining acidic waste with other chemicals, such as cyanides or sulfides, can generate highly toxic gases. The organic nature of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one also necessitates its segregation from strong oxidizers.

  • Chemical Compatibility of the Mixture: While 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is generally stable, the amide linkage in the oxazolidinone ring can undergo hydrolysis in the presence of strong acids, particularly with the addition of heat. In a waste container, this reaction is unlikely to be rapid or violent at room temperature. However, it is a consideration for long-term storage and underscores the importance of timely disposal. For the purposes of immediate disposal planning, the primary concern remains the corrosivity of the acetic acid.

Conclusion: Fostering a Culture of Safety and Compliance

The proper disposal of chemical waste is a cornerstone of a responsible and safe laboratory environment. By understanding the chemical properties of the waste, adhering to a logical decision-making process, and following established protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide provides the essential framework for the disposal of acetic acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, but it is incumbent upon every scientist to be familiar with their institution's specific policies and to consult with their Environmental Health and Safety (EHS) department for any uncertainties.

References

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][2]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link][3]

  • National University of Singapore. (n.d.). Special Disposal. NUS Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link][1]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National University of Singapore, Department of Chemistry. (n.d.). Waste Chemicals. Retrieved from [Link][4]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Acetic Acid and 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The correct use of Personal Protective Equipment (PPE) is not merely a procedural formality but a foundational pillar of responsible scientific practice. This guide provides a comprehensive, experience-driven approach to the safe handling of two distinct chemical compounds: the corrosive and flammable Acetic Acid, and the significantly less hazardous 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. Understanding the rationale behind specific PPE choices is as critical as the equipment itself.

Part 1: Acetic Acid - A Corrosive and Flammable Hazard

Acetic acid, particularly in its concentrated or "glacial" form, is a highly corrosive substance that can cause severe burns to the skin and eyes upon contact.[1][2][3] Its vapors are also irritating to the respiratory tract, and it is a flammable liquid.[2][4] Therefore, a multi-faceted PPE strategy is essential to mitigate these risks.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. All work with concentrated acetic acid should be conducted within a properly functioning certified laboratory chemical fume hood.[5] This primary containment measure is non-negotiable as it minimizes the inhalation of harmful vapors. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[2][6]

Personal Protective Equipment (PPE) for Acetic Acid

The selection of PPE for acetic acid is dictated by its corrosive and flammable properties. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles or a face shield.[7] Tightly fitting safety goggles are recommended.[8]Protects against splashes of acetic acid, which can cause severe eye damage, including blindness.[2] Vapors can also be irritating, necessitating a good seal.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7]Prevents skin contact, which can lead to severe burns and tissue damage.[1][4]
Body Protection A lab coat or a chemical-resistant apron.[7] Long-sleeved clothing is also recommended.[8]Protects against splashes and spills on the body.
Respiratory Protection A NIOSH-approved organic vapor respirator may be required in poorly ventilated areas or for large spills.[1][7]Protects against inhalation of corrosive vapors that can damage the respiratory tract.[1]

Workflow for Handling Acetic Acid

The following diagram illustrates the essential steps and decision points for safely handling acetic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management prep_ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat/Apron prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_emergency Locate and Ensure Accessibility of Eyewash Station and Safety Shower prep_hood->prep_emergency handle_dispense Dispense Acetic Acid in Fume Hood prep_emergency->handle_dispense Proceed to Handling handle_transport Use Secondary Containment for Transport handle_dispense->handle_transport handle_storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials handle_transport->handle_storage dispose_collect Collect Waste in a Labeled, Compatible Container handle_storage->dispose_collect Proceed to Disposal dispose_neutralize Neutralize Dilute Solutions (<10%) with Sodium Bicarbonate (if permitted) dispose_collect->dispose_neutralize dispose_pickup Arrange for Hazardous Waste Pickup dispose_neutralize->dispose_pickup

Caption: A workflow diagram outlining the key stages of safe acetic acid handling, from preparation to disposal.

Emergency Procedures for Acetic Acid Exposure

In the event of an exposure, immediate action is critical to minimizing injury.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek prompt medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult, provide oxygen and seek emergency medical help.[7]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[7]

Spill and Disposal Procedures

For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert, dry substance and place it in a suitable container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[1]

Disposal of acetic acid is subject to local regulations.[3] Generally, dilute solutions (less than 10%) may be neutralized with a base like sodium bicarbonate and disposed of down the drain with copious amounts of water.[9] Concentrated acetic acid and contaminated materials must be collected in a designated hazardous waste container and disposed of through a licensed waste disposal service.[3][9]

Part 2: 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one - A Low-Hazard Compound

In contrast to acetic acid, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS).[10] This significantly alters the required PPE and handling procedures. However, it is a best practice in any laboratory setting to maintain a standard level of PPE to prevent accidental contact and maintain good laboratory hygiene.

Standard Laboratory PPE

While the hazards are minimal, the following PPE should be worn when handling 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one:

PPE ComponentSpecificationsRationale
Eye Protection Standard safety glasses.Protects against accidental splashes of any chemical, preventing eye contact.
Hand Protection Standard laboratory gloves (e.g., nitrile).Maintains good laboratory hygiene and prevents skin contact with the chemical.
Body Protection A standard lab coat.Protects clothing and skin from potential spills.
Handling and Disposal
  • Handling: Good laboratory practices should be followed, such as washing hands after handling and avoiding ingestion.

  • Spills: Spills can be cleaned up with absorbent material and disposed of in the regular trash, unless mixed with a hazardous substance.

  • Disposal: As a non-hazardous substance, it can typically be disposed of in the regular trash. However, always consult your institution's waste disposal guidelines.

Comparative Risk and PPE Strategy

The following diagram illustrates the divergent safety and PPE pathways based on the inherent hazards of each compound.

cluster_acetic_acid Acetic Acid cluster_oxazolidinone 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one acetic_hazards High Hazard: - Corrosive - Flammable - Vapor Inhalation Risk acetic_ppe Comprehensive PPE Required: - Chemical Goggles/Face Shield - Resistant Gloves - Chemical Apron - Respirator (if needed) acetic_hazards->acetic_ppe acetic_handling Strict Handling Protocols: - Fume Hood Use Mandatory - Emergency Equipment Ready - Segregated Storage acetic_ppe->acetic_handling oxaz_hazards Low Hazard: - Not Classified as Hazardous (GHS) oxaz_ppe Standard Laboratory PPE: - Safety Glasses - Nitrile Gloves - Lab Coat oxaz_hazards->oxaz_ppe oxaz_handling Good Laboratory Practices: - Handle on Benchtop - General Waste Disposal oxaz_ppe->oxaz_handling

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.